AMPD2 inhibitor 2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27F2N3O3 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
5,6-difluoro-4-[[4-[[4-(hydroxymethyl)phenoxy]methyl]phenyl]methyl]-3,3-dimethyl-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C26H27F2N3O3/c1-26(2)16-30(25(29)33)22-12-11-21(27)23(28)24(22)31(26)13-17-3-5-19(6-4-17)15-34-20-9-7-18(14-32)8-10-20/h3-12,32H,13-16H2,1-2H3,(H2,29,33) |
InChI Key |
JCOIRZMTHVXDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(N1CC3=CC=C(C=C3)COC4=CC=C(C=C4)CO)C(=C(C=C2)F)F)C(=O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMPD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine Monophosphate Deaminase 2 (AMPD2) is a critical enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2][3] This function places AMPD2 at a crucial intersection of cellular energy homeostasis and nucleotide metabolism.[2][4] Inhibition of AMPD2 presents a compelling therapeutic strategy for a range of conditions, including certain metabolic disorders and neurodegenerative diseases. This guide elucidates the core mechanism of action of AMPD2 inhibitors, details relevant experimental protocols, and provides quantitative data for key inhibitory compounds.
The primary mechanism of action of AMPD2 inhibitors is the direct blockade of the enzyme's catalytic activity. This leads to an intracellular accumulation of AMP, which has significant downstream consequences. A key event is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[5] Activated AMPK, in turn, modulates a variety of signaling pathways, most notably leading to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation.[6][7] This cascade of events underlies the therapeutic potential of AMPD2 inhibitors.
Core Mechanism of Action: A Step-by-Step Breakdown
-
Direct Enzyme Inhibition: Small molecule inhibitors bind to the AMPD2 enzyme, either at the active site or at an allosteric site, preventing the conversion of AMP to IMP.
-
AMP Accumulation: The blockage of AMP deamination leads to a rise in the intracellular concentration of AMP.
-
AMPK Activation: The increased AMP levels allosterically activate AMPK. This activation is a critical signaling node.[5]
-
mTORC1 Inhibition: Activated AMPK phosphorylates and inhibits key components of the mTORC1 signaling pathway, leading to a downregulation of its activity.[6][7]
-
Cellular Effects: The inhibition of mTORC1 results in a reduction of protein synthesis and cell proliferation, and can induce autophagy. These cellular responses are central to the therapeutic effects of AMPD2 inhibitors.
Quantitative Data: Inhibitor Potency
The following table summarizes the in vitro potency of a key AMPD2 inhibitor.
| Inhibitor | Target | IC50 (μM) | Reference |
| AMPD2 inhibitor 2 | Human AMPD2 | 0.1 | [8] |
| This compound | Mouse AMPD2 | 0.28 | [8] |
Signaling Pathway Diagram
Experimental Protocols
Biochemical Assay for AMPD2 Activity (IC50 Determination)
This protocol describes a common method for determining the in vitro potency of an AMPD2 inhibitor.
Principle:
The activity of AMPD2 is measured using a coupled-enzyme assay. AMPD2 converts AMP to IMP and ammonia. The production of IMP is coupled to the activity of IMP dehydrogenase (IMPDH), which reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the AMPD2 activity.
Materials:
-
Recombinant human AMPD2
-
AMPD2 inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT
-
AMP (substrate)
-
IMP Dehydrogenase (IMPDH)
-
NAD+
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing AMP, IMPDH, and NAD+.
-
Inhibitor Dilution: Prepare a serial dilution of the AMPD2 inhibitor in the assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
A fixed volume of the reagent mix.
-
A small volume of the diluted inhibitor (or vehicle control).
-
A small volume of the assay buffer.
-
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of recombinant AMPD2 to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Cellular Assay: Western Blot for AMPK Activation
This protocol is used to assess the effect of an AMPD2 inhibitor on the activation of AMPK in a cellular context.
Principle:
AMPK is activated by phosphorylation at a specific threonine residue (Thr172) in its catalytic subunit. Western blotting using an antibody specific for this phosphorylated form of AMPK (p-AMPK) allows for the quantification of AMPK activation. Total AMPK levels are also measured as a loading control.
Materials:
-
Cell line expressing AMPD2 (e.g., HepG2 human liver cancer cells)
-
Cell culture medium and supplements
-
AMPD2 inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-p-AMPK (Thr172)
-
Rabbit anti-AMPK (total)
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with varying concentrations of the AMPD2 inhibitor (or vehicle control) for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate the membrane with the primary antibody against p-AMPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane of the first set of antibodies.
-
Reprobe the membrane with the primary antibody against total AMPK, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and reprobing process for the β-actin loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-AMPK, total AMPK, and β-actin.
-
Normalize the p-AMPK signal to the total AMPK signal and then to the β-actin signal to determine the relative activation of AMPK.
-
Logical Relationship Diagram
References
- 1. Counteracting Roles of AMP Deaminase and AMP Kinase in the Development of Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 directly inhibits AMPK to promote cell proliferation under nutrient stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of AMPD2 in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine monophosphate deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide cycle, playing a critical role in cellular energy homeostasis and the biosynthesis of guanine nucleotides. This ubiquitously expressed enzyme, encoded by the AMPD2 gene, catalyzes the irreversible hydrolytic deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP) and ammonia.[1] Its function is particularly vital in the liver, brain, and kidneys.[1] Dysregulation or deficiency of AMPD2 has been implicated in severe neurological disorders, including pontocerebellar hypoplasia type 9 (PCH9) and spastic paraplegia 63 (SPG63), highlighting its importance in neuronal development and function.[2][3] This technical guide provides an in-depth overview of the core functions of AMPD2 in purine metabolism, detailed experimental protocols for its study, and insights into its clinical relevance.
Core Function and Enzymatic Activity of AMPD2
AMPD2 is a cytosolic enzyme that acts as a homotetramer and is one of three AMP deaminase isoforms in mammals.[4] The enzymatic reaction catalyzed by AMPD2 is a crucial control point in the purine nucleotide cycle.
Enzymatic Reaction:
AMPD2 catalyzes the following reaction:
Adenosine monophosphate (AMP) + H₂O → Inosine monophosphate (IMP) + NH₄⁺[3]
This reaction serves two primary purposes:
-
Regulation of Adenine Nucleotide Pools: By converting AMP to IMP, AMPD2 helps to maintain a stable adenylate energy charge (the ratio of ATP, ADP, and AMP). During periods of high energy demand and increased ATP hydrolysis, the resulting rise in AMP levels can be channeled towards IMP, preventing a potentially detrimental accumulation of AMP.
-
Provision of Precursors for Guanine Nucleotide Synthesis: The product of the AMPD2 reaction, IMP, is a precursor for the synthesis of both adenosine and guanosine nucleotides. By producing IMP, AMPD2 plays a vital role in maintaining the cellular pool of guanosine triphosphate (GTP), which is essential for numerous cellular processes, including signal transduction, protein synthesis, and microtubule polymerization.[2][5]
Allosteric Regulation
The activity of AMPD isoforms is allosterically regulated by purine nucleotides, allowing for a rapid response to the cell's energetic state. While specific kinetic data for human AMPD2 is limited, studies on other AMPD isoforms suggest that:
-
ATP and ADP act as positive allosteric effectors, activating the enzyme.
-
GTP acts as a potent allosteric inhibitor, providing a feedback mechanism to control the flow of purines towards guanine nucleotide synthesis.[6]
Quantitative Data
| Parameter | Value | Tissue/Organism | Reference |
| Km for AMP | 1.4 x 10⁻³ M | Human Serum | [7] |
| Apparent Km for AMP | ~1.5 mM | Rat Fast-Twitch Muscle | [8] |
Table 1: Reported Kinetic Parameters for AMP Deaminase.
Signaling Pathways and Logical Relationships
AMPD2 is centrally positioned within the purine metabolism network, influencing both energy balance and nucleotide biosynthesis. Its activity is intricately linked to other metabolic pathways and cellular processes.
Purine Nucleotide Cycle and Energy Homeostasis
The purine nucleotide cycle, in which AMPD2 is a key player, is interconnected with the citric acid cycle. The fumarate produced in the conversion of adenylosuccinate back to AMP can enter the citric acid cycle, contributing to ATP production. This highlights a mechanism by which amino acid catabolism can support energy generation.
Caption: The central role of AMPD2 in the purine nucleotide cycle.
Regulation of GTP Synthesis and its Impact on Cellular Processes
AMPD2 deficiency leads to a significant decrease in cellular GTP levels.[2] This has profound consequences as GTP is essential for:
-
Protein Synthesis: GTP is required for the initiation and elongation steps of translation.
-
Signal Transduction: G-proteins, which are crucial for transmitting signals from cell surface receptors, are GTP-dependent.
-
Microtubule Dynamics: GTP is necessary for the polymerization of tubulin into microtubules, which are vital for cell structure, division, and intracellular transport.
A deficiency in AMPD2 disrupts these processes, leading to the severe neurological phenotypes observed in patients.
Caption: Logical flow from AMPD2 deficiency to neurological disorders.
Experimental Protocols
Measurement of AMPD2 Activity
1. Spectrophotometric Assay (Coupled Enzyme Assay)
This is a continuous, non-radioactive assay suitable for cell lysates.[9]
-
Principle: The production of IMP by AMPD2 is coupled to the oxidation of IMP by IMP dehydrogenase (IMPDH), which reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[9]
-
Reaction Scheme:
-
AMP + H₂O --(AMPD2)--> IMP + NH₄⁺
-
IMP + NAD⁺ + H₂O --(IMPDH)--> Xanthosine monophosphate (XMP) + NADH + H⁺
-
-
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Determine the protein concentration of the lysate.
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 7.0), NAD⁺, and IMPDH.
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding AMP.
-
Immediately measure the change in absorbance at 340 nm over time at 37°C using a microplate reader.
-
Calculate the AMPD activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
2. High-Performance Liquid Chromatography (HPLC)-Based Assay
This method directly measures the conversion of AMP to IMP.[10]
-
Principle: Cell or tissue extracts are incubated with AMP, and the reaction is stopped at specific time points. The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify AMP and IMP.[10]
-
Procedure:
-
Prepare cell or tissue lysates as described above.
-
Set up reaction tubes containing assay buffer and cell lysate.
-
Initiate the reaction by adding AMP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Neutralize the samples and centrifuge to remove precipitated proteins.
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Separate AMP and IMP using an appropriate mobile phase (e.g., a phosphate buffer with an ion-pairing agent).
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
Quantify the amounts of AMP and IMP by comparing their peak areas to those of known standards.
-
Caption: Experimental workflows for AMPD2 activity assays.
Western Blot Analysis of AMPD2 Expression
-
Principle: This technique is used to detect and quantify the amount of AMPD2 protein in a sample.
-
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to AMPD2. A dilution of 1:500 to 1:1000 is often a good starting point.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Generation and Analysis of AMPD2 Knockout Mice
-
Generation: AMPD2 knockout mice can be generated using standard gene-targeting techniques in embryonic stem (ES) cells, followed by injection into blastocysts to create chimeric mice.[13] These are then bred to establish a homozygous knockout line.
-
Genotyping:
-
DNA Extraction: Isolate genomic DNA from tail biopsies.[14]
-
PCR: Perform PCR using primers that can distinguish between the wild-type and the targeted (knockout) allele. This typically involves a three-primer PCR strategy.[14]
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to determine the genotype of each mouse (wild-type, heterozygous, or homozygous knockout).
-
-
Phenotyping:
-
Metabolomic Analysis: Measure nucleotide levels (AMP, IMP, GTP, ATP) in various tissues (e.g., liver, brain, kidney) using HPLC or mass spectrometry. AMPD2 knockout mice are expected to have elevated AMP levels and reduced GTP levels.[15][16]
-
Histological Analysis: Examine tissues, particularly the brain and kidneys, for any morphological abnormalities.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive abilities, as neurological deficits are a key feature of AMPD2-related disorders.
-
Conclusion
AMPD2 is a vital enzyme in purine metabolism, with its function being critical for maintaining cellular energy balance and providing the necessary precursors for guanine nucleotide synthesis. Its importance is underscored by the severe neurological diseases that result from its deficiency. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of AMPD2 in health and disease, and to explore its potential as a therapeutic target. A deeper understanding of the kinetic properties, regulation, and cellular interactions of AMPD2 will be crucial for developing effective treatments for AMPD2-related disorders.
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. AMPD2 adenosine monophosphate deaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 27 [columbia.edu]
- 7. Sensitive, optimized assay for serum AMP deaminase [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 10. Determination of adenosine deaminase activity in dried blood spots by a nonradiochemical assay using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPD2 antibody (15710-1-AP) | Proteintech [ptglab.com]
- 12. AMPD2 Polyclonal Antibody (PA5-26127) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. boneandcancer.org [boneandcancer.org]
- 15. researchgate.net [researchgate.net]
- 16. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of AMPD2 in Cellular Metabolism
An In-depth Technical Guide to AMPD2 Inhibitor 2 for Metabolic Disease Research
Adenosine monophosphate deaminase 2 (AMPD2) is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This reaction is a key step in the purine nucleotide cycle and plays a vital role in maintaining cellular energy homeostasis, particularly under conditions of high energy demand or metabolic stress.[1] AMPD2 is the primary isoform found in the liver, with expression also detected in the brain and kidneys.[1][3]
Dysregulation of hepatic glucose and lipid metabolism can lead to various disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4] Emerging research has identified AMPD2 as a critical regulator in these pathways. It is hypothesized to act as a metabolic "switch," influencing whether cells store or utilize fat.[5] This activity is primarily linked to its impact on the levels of AMP, a key activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy balance.[3][6] By converting AMP to IMP, high AMPD2 activity can suppress AMPK activation, thereby promoting fat accumulation and hindering fat oxidation.[3][5] This makes AMPD2 a compelling therapeutic target for metabolic diseases.
This compound: A Potent Research Tool
This compound, also known as compound 21, is a potent and specific small molecule inhibitor of AMPD2.[7][8] It serves as a critical tool for investigating the physiological and pathophysiological roles of AMPD2 in metabolic disease models. Its efficacy against both human and murine AMPD2 allows for translational research, from in vitro mechanistic studies to in vivo preclinical evaluation.[7]
Quantitative Data
The key inhibitory properties of this compound are summarized below.
| Parameter | Value | Species | Reference |
| Compound Name | This compound (compound 21) | - | [7] |
| Target | Adenosine monophosphate deaminase 2 (AMPD2) | - | [7][8] |
| IC₅₀ | 0.1 μM | Human (hAMPD2) | [7][8][9] |
| IC₅₀ | 0.28 μM | Mouse (mAMPD2) | [7][8] |
| CAS Number | 3026893-31-9 | - | [10] |
Signaling Pathways and Mechanism of Action
The primary mechanism of an AMPD2 inhibitor is to block the conversion of AMP to IMP. This action has significant downstream consequences on cellular energy sensing and metabolic regulation, primarily through the modulation of the AMPK signaling pathway.
The Central Role of AMPD2 in Purine Metabolism
AMPD2 is a key enzyme that helps maintain the balance of adenine nucleotides. By catalyzing the conversion of AMP to IMP, it removes AMP that accumulates when energy is consumed (ATP -> ADP -> AMP).
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. genecards.org [genecards.org]
- 3. Role of AMPD2 in impaired glucose tolerance induced by high fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound 3026893-31-9 | MedChemExpress [medchemexpress.eu]
The Role of AMPD2 in Hepatic Glucose Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatic glucose production (HGP) is a critical physiological process for maintaining euglycemia, particularly during fasting. Dysregulation of HGP is a key pathophysiological feature of type 2 diabetes. Emerging evidence has identified Adenosine Monophosphate Deaminase 2 (AMPD2), the predominant isoform in the liver, as a significant regulator of hepatic glucose metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms by which AMPD2 influences HGP, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. Understanding the intricate role of AMPD2 offers a promising avenue for the development of novel therapeutic strategies targeting metabolic diseases.
Introduction to AMPD2
Adenosine Monophosphate Deaminase (AMPD) is an enzyme that catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), a crucial step in the purine nucleotide cycle.[1][2] This process is vital for maintaining cellular energy homeostasis.[2] The AMPD family comprises three isoforms with distinct tissue distributions. AMPD2 is the primary isoform expressed in the liver, as well as in the brain and kidneys.[2] Its function extends beyond purine metabolism, with recent studies highlighting its counter-regulatory role against AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. This interplay between AMPD2 and AMPK in the liver has significant implications for the control of both glucose and lipid metabolism.[3][4]
The Core Mechanism: AMPD2's Influence on Hepatic Gluconeogenesis
AMPD2 activity directly impacts hepatic gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. The primary mechanism involves the modulation of key gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).
Counter-regulation of AMPK Signaling
A pivotal aspect of AMPD2's function in the liver is its inverse relationship with AMPK. AMPK activation is a critical signal for inhibiting energy-consuming processes like gluconeogenesis. It phosphorylates and inactivates transcriptional co-activators that drive the expression of gluconeogenic genes.
Studies in human hepatoma (HepG2) cells have demonstrated that overexpression of AMPD2 leads to a significant reduction in the phosphorylation and activation of AMPK.[3][5] Conversely, silencing AMPD2 expression results in increased AMPK activation.[3][4] This counter-regulatory relationship is, in part, mediated by the product of AMPD2 activity. The conversion of AMP to IMP initiates a pathway that can lead to the production of uric acid.[3][4] Elevated intracellular uric acid has been shown to inhibit AMPK activity, thereby relieving the suppression of gluconeogenesis.[3][4]
Regulation of Gluconeogenic Gene Expression
The modulation of AMPK activity by AMPD2 has a direct downstream effect on the expression of PEPCK and G6Pase. In human HepG2 cells, the activation of AMPD2 is associated with an up-regulation of both PEPCK and G6Pase, leading to increased intracellular glucose production.[6][7]
Consistent with these in vitro findings, studies in Ampd2 knockout mice have shown a significant reduction in the hepatic mRNA and protein levels of PEPCK and G6Pase.[8][9] This reduction in gluconeogenic enzyme expression is a key contributor to the observed phenotype of improved glucose tolerance and insulin sensitivity in these mice.[8][9][10]
Signaling Pathway and Experimental Workflow
The interplay between AMPD2, AMPK, and hepatic glucose production can be visualized through the following signaling pathway and a typical experimental workflow to investigate this process.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of AMPD2 in hepatic glucose production.
Table 1: Effect of AMPD2 Deficiency on Hepatic Gene Expression in Mice
| Gene | Genotype | Condition | Fold Change vs. Wild-Type | Reference |
| Pepck (mRNA) | Ampd2 -/- | Normal Chow Diet | Significantly Decreased | [8] |
| Pepck (mRNA) | Ampd2 -/- | High Fructose Diet | Significantly Decreased | [8] |
| G6pase (mRNA) | Ampd2 -/- | High Fructose Diet | Significantly Decreased | [8] |
| G6pase (Protein) | Ampd2 -/- | High Fructose Diet | Decreased | [8] |
Table 2: Effect of AMPD2 Overexpression on Gluconeogenesis in HepG2 Cells
| Parameter | Condition | Fold Change vs. Control | Reference |
| PEPCK (Protein) | AMPD2 Overexpression | Up-regulated | [7] |
| G6Pase (Protein) | AMPD2 Overexpression | Up-regulated | [7] |
| Intracellular Glucose | AMPD2 Overexpression | Increased | [7] |
Table 3: Metabolic Parameters in Ampd2 Knockout Mice
| Parameter | Genotype | Condition | Observation | Reference |
| Blood Glucose | Ampd2 -/- | - | Reduced | [10] |
| Insulin Sensitivity | Ampd2 -/- | - | Enhanced | [10] |
| Glucose Tolerance | Ampd2 -/- | High Fructose Diet | Enhanced | [8][9] |
| Pyruvate Tolerance | Ampd2 -/- | High Fructose Diet | Enhanced | [8][9] |
| Hepatic AMP Levels | Ampd2 -/- | - | Elevated | [10] |
Detailed Experimental Protocols
Hepatic Glucose Production Assay in Primary Mouse Hepatocytes
This protocol is adapted from established methods to assess gluconeogenesis in vitro.[1][2]
1. Cell Culture and Preparation:
-
Isolate primary mouse hepatocytes from male C57BL/6 mice (8-10 weeks old) via collagenase perfusion.
-
Plate hepatocytes on collagen-coated 6-well plates at a density of 1 x 10^6 cells/well in Medium 199 supplemented with 5% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
After 6-48 hours of attachment, serum-starve the cells overnight in Medium 199 without FBS.
2. Glucose Production Assay:
-
Wash the cells twice with warm (37°C) PBS.
-
Replace the medium with 1 mL of glucose production buffer: glucose-free DMEM (pH 7.4) without phenol red, supplemented with 20 mM sodium lactate, 2 mM sodium pyruvate, 2 mM L-glutamine, and 15 mM HEPES.
-
Incubate the cells at 37°C for 4-6 hours. For stimulated conditions, add agents like 0.1 mM 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (pCPT-cAMP).
-
Collect a 200 µL aliquot of the medium.
3. Glucose Measurement:
-
Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit according to the manufacturer's instructions.
-
Normalize the glucose production to the total protein content of the cells in each well.
Pyruvate Tolerance Test (PTT) in Mice
This in vivo test evaluates the capacity for hepatic gluconeogenesis.[4][11]
1. Animal Preparation:
-
Use age- and sex-matched wild-type and Ampd2 knockout mice.
-
Fast the mice overnight for approximately 15-16 hours with free access to water.
2. Baseline Measurement:
-
Obtain a baseline blood sample (t=0) from the tail vein to measure basal glucose levels using a glucometer.
3. Pyruvate Administration:
-
Administer an intraperitoneal (i.p.) injection of sodium pyruvate (1-2 g/kg body weight) dissolved in sterile PBS.
4. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 45, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose concentrations at each time point.
5. Data Analysis:
-
Plot the blood glucose levels against time.
-
Calculate the area under the curve (AUC) to quantify the gluconeogenic response.
Western Blotting for Key Proteins
1. Sample Preparation:
-
Homogenize frozen liver tissue or lyse cultured hepatocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Separate 20-50 µg of protein per lane on a 4-12% Bis-Tris SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: anti-pAMPKα (Thr172), anti-AMPKα, anti-PEPCK, anti-G6Pase, and anti-β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen liver tissue or cultured hepatocytes using TRIzol reagent.
-
Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.
2. qPCR Reaction:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use primer pairs specific for Ampd2, Pepck, G6pase, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
3. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
The evidence strongly indicates that AMPD2 is a crucial regulator of hepatic glucose production. Its mechanism of action, primarily through the counter-regulation of AMPK signaling and subsequent control of gluconeogenic gene expression, presents a compelling target for therapeutic intervention in metabolic diseases such as type 2 diabetes. The enhanced insulin sensitivity and improved glucose tolerance observed in AMPD2-deficient mice underscore the potential benefits of inhibiting AMPD2 activity.
Future research should focus on the development of specific and potent small-molecule inhibitors of AMPD2. Further elucidation of the upstream regulators of AMPD2 expression and activity in the liver will also be critical. Investigating the role of AMPD2 in the context of different metabolic stressors and in human subjects will be essential to translate these preclinical findings into effective therapies for metabolic disorders. The detailed methodologies provided in this guide offer a robust framework for researchers to further explore the multifaceted role of AMPD2 in hepatic and systemic metabolism.
References
- 1. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 2. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]
- 3. Glucose production assay [bio-protocol.org]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hepatocyte Growth Factor Family Negatively Regulates Hepatic Gluconeogenesis via Induction of Orphan Nuclear Receptor Small Heterodimer Partner in Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech.gsu.edu [biotech.gsu.edu]
- 8. Role of AMPD2 in impaired glucose tolerance induced by high fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U Mass - Hepatic gluconeogenesis [protocols.io]
In-Depth Technical Guide: AMPD2 Inhibitor 2 and the Regulation of GTP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Principle: The Critical Role of AMPD2 in Cellular Energetics and GTP Homeostasis
Adenosine monophosphate deaminase 2 (AMPD2) is a pivotal enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This reaction is a key regulatory node in maintaining cellular energy balance and is essential for the synthesis of guanosine triphosphate (GTP).[2][3] GTP, a vital cellular metabolite, serves as a precursor for DNA and RNA synthesis, a source of energy for protein synthesis, and a critical component in signal transduction pathways.[4]
AMPD2 dysfunction, often due to genetic mutations, disrupts this delicate balance. A deficiency in AMPD2 activity leads to an accumulation of AMP and other adenosine derivatives. This surplus of adenosine nucleotides exerts a potent feedback inhibition on the de novo purine synthesis pathway, effectively shutting down the production of IMP and, consequently, GTP.[2] The resulting GTP depletion has profound cellular consequences, most notably impairing the initiation of protein translation, a GTP-dependent process.[2] This molecular mechanism underlies the pathology of certain neurodegenerative disorders, such as pontocerebellar hypoplasia, which are linked to mutations in the AMPD2 gene.[2][5]
Given its central role in these critical cellular processes, AMPD2 has emerged as a compelling therapeutic target for a range of diseases, including metabolic disorders and cancer. The development of selective AMPD2 inhibitors offers a promising strategy to modulate cellular GTP levels and influence downstream signaling pathways. This guide focuses on a potent and selective allosteric inhibitor, designated here as "AMPD2 inhibitor 2," and its implications for GTP synthesis regulation.
Quantitative Data Presentation: this compound
"this compound" (also referred to as compound 21 in the primary literature) is a potent, allosteric inhibitor of AMPD2.[6] Its inhibitory activity has been quantified against both human and murine forms of the enzyme.
| Parameter | Human AMPD2 (hAMPD2) | Murine AMPD2 (mAMPD2) | Reference |
| IC50 | 0.1 µM | 0.28 µM | [6] |
Experimental Protocols
Determination of AMPD2 Inhibitor IC50 (Enzymatic Assay)
The half-maximal inhibitory concentration (IC50) of this compound can be determined using a coupled-enzyme assay that spectrophotometrically measures the rate of IMP production.
Principle: The activity of AMPD2 is measured by the rate of conversion of AMP to IMP. The production of IMP is then coupled to the inosine monophosphate dehydrogenase (IMPDH) reaction, which reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to the AMPD2 activity.
Materials:
-
Recombinant human or murine AMPD2
-
This compound
-
Adenosine monophosphate (AMP)
-
Inosine monophosphate dehydrogenase (IMPDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the assay.
-
In a 96-well plate, add the assay buffer, NAD+, and IMPDH to each well.
-
Add the various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a solution of AMP and recombinant AMPD2 enzyme to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).
-
Calculate the initial reaction rates (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Measurement of Cellular GTP Levels
Cellular GTP levels can be quantified using high-performance liquid chromatography (HPLC).
Principle: Cellular metabolites, including nucleotides, are extracted and separated by reverse-phase HPLC. The separated nucleotides are detected by their UV absorbance, and the concentration of GTP is determined by comparing the peak area to a standard curve.
Materials:
-
Cell culture of interest (e.g., hepatocytes, neuronal cells)
-
This compound
-
Perchloric acid (PCA) or other suitable extraction buffer
-
Potassium carbonate (K2CO3) for neutralization
-
HPLC system with a C18 reverse-phase column
-
UV detector
-
GTP standard
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the metabolites by adding ice-cold 0.4 M PCA.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the protein precipitate.
-
Neutralize the supernatant with K2CO3.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the filtered extract by HPLC.
-
Prepare a standard curve using known concentrations of GTP.
-
Quantify the GTP levels in the cell extracts by comparing their peak areas to the standard curve.
Ex Vivo Evaluation in Mouse Liver Slices
The activity of this compound can be assessed in a more physiologically relevant context using precision-cut liver slices (PCLS).[7][8][9][10][11]
Principle: PCLS maintain the complex cellular architecture and metabolic functions of the liver for a period in culture, providing a robust ex vivo model to study drug effects.[7][10]
Materials:
-
Freshly isolated mouse liver
-
Vibrating microtome (vibratome)
-
Krebs-Henseleit buffer
-
William's Medium E supplemented with appropriate nutrients and antibiotics
-
This compound
-
Materials for GTP measurement (as described above)
Procedure:
-
Prepare PCLS (typically 200-250 µm thick) from fresh mouse liver using a vibratome in ice-cold Krebs-Henseleit buffer.[7]
-
Culture the PCLS in supplemented William's Medium E in a humidified incubator with 5% CO2 and 95% O2.[10]
-
Treat the PCLS with different concentrations of this compound.
-
After the desired incubation period, harvest the PCLS and the culture medium.
-
Extract metabolites from the PCLS and measure GTP levels using HPLC as described previously.
-
The culture medium can be analyzed for markers of liver function and cell viability (e.g., LDH release).
Signaling Pathways and Experimental Workflows
AMPD2-GTP-Translation Initiation Signaling Pathway
Inhibition of AMPD2 sets off a cascade of events that ultimately impairs protein synthesis. This pathway can be visualized to understand the logical flow from enzyme inhibition to cellular response.
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AMPD2 adenosine monophosphate deaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Precision-Cut Liver Slices as an ex vivo model to evaluate antifibrotic therapies for liver fibrosis and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse precision-cut liver slices as an ex vivo model to study drug-induced cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. alspi.com [alspi.com]
- 11. Ex vivo precision-cut liver slices model disease phenotype and monitor therapeutic response for liver monogenic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Link Between AMPD2 Deficiency and Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine Monophosphate Deaminase 2 (AMPD2) deficiency is an inborn error of purine metabolism increasingly recognized for its association with a spectrum of severe, early-onset neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular underpinnings of AMPD2 deficiency, its clinical manifestations, and the experimental methodologies used to investigate its pathophysiology. Mutations in the AMPD2 gene disrupt the purine nucleotide cycle, leading to a critical depletion of guanosine triphosphate (GTP) and an accumulation of adenosine nucleotides. This imbalance profoundly impacts fundamental cellular processes, including protein translation and mitochondrial function, culminating in devastating neurological consequences. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding and spur the development of targeted therapeutic strategies.
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This reaction is a crucial step in maintaining cellular energy homeostasis and providing precursors for the synthesis of guanine nucleotides.[2] Biallelic loss-of-function mutations in the AMPD2 gene are the genetic basis for a range of autosomal recessive neurodegenerative disorders, most notably Pontocerebellar Hypoplasia Type 9 (PCH9), Spastic Paraplegia 63 (SPG63), and, more recently, a form of Leigh Syndrome.[3][4][5][6][7][8][9][10][11][12][13][14]
PCH9 is characterized by profound global developmental delay, progressive microcephaly, spasticity, and severe hypoplasia of the cerebellum and pons.[8][11][13][14] Neuroimaging often reveals a distinctive "figure of 8" appearance of the midbrain.[15] SPG63 presents with infantile-onset spastic paraplegia, short stature, and white matter changes, but with normal cognition.[4][5][6] The association with Leigh Syndrome, a severe mitochondrial disorder, highlights the profound impact of AMPD2 deficiency on cellular energy metabolism.[1][3][10][16]
The underlying pathophysiology of AMPD2 deficiency stems from a severe imbalance in the purine nucleotide pool. The enzymatic block leads to an accumulation of AMP and other adenosine nucleotides, which in turn causes feedback inhibition of de novo purine synthesis.[12][17] This results in a critical depletion of GTP, a nucleotide essential for numerous cellular processes, including the initiation of protein translation, G-protein signaling, and microtubule polymerization.[8] Defective protein synthesis is considered a major downstream consequence leading to the observed neurodegeneration.[8] Furthermore, recent evidence implicates mitochondrial dysfunction, specifically defects in the assembly of respiratory complex V, as a key pathogenic mechanism in AMPD2-related Leigh Syndrome.[3][10][16]
This guide will delve into the quantitative biochemical changes observed in AMPD2 deficiency, provide detailed experimental protocols for its study, and present visual diagrams of the implicated pathways and workflows to serve as a valuable resource for the scientific community.
Quantitative Data
Nucleotide Level Alterations
AMPD2 deficiency leads to a characteristic and measurable imbalance in cellular nucleotide pools. The data below, compiled from studies on patient-derived cells and animal models, illustrates these changes.
| Analyte | Model System | Condition | Fold Change vs. Control | Reference |
| ATP | Ampd2/Ampd3 Double Knockout (DKO) Mouse Brain | - | ~1.25 | [18] |
| GTP | Ampd2/Ampd3 DKO Mouse Brain | - | ~0.67 | [18] |
| Adenosine Nucleotides | AMPD2-deficient Patient Fibroblasts | + 50µM Adenosine | Increased | [8] |
| Guanine Nucleotides | AMPD2-deficient Patient Fibroblasts | + 50µM Adenosine | Severely Decreased | [8] |
| Adenosine Nucleotides | AMPD2-deficient Patient NPCs | + 10µM Adenosine | Increased | [18] |
| Guanine Nucleotides | AMPD2-deficient Patient NPCs | + 10µM Adenosine | Severely Decreased | [18] |
NPCs: Neural Progenitor Cells
Enzyme Activity
The deficiency of the AMPD2 enzyme can be quantified through activity assays in patient-derived cells.
| Model System | Reduction in AMP Deaminase Activity | Reference |
| AMPD2-deficient Patient Fibroblasts | 80-90% | [8] |
Clinical and Neuroimaging Findings in PCH9
The clinical and radiological features of Pontocerebellar Hypoplasia Type 9 (PCH9) are summarized below.
| Feature | Observation | Reference |
| Clinical Presentation | Profound global developmental delay, spastic tetraparesis, seizures, cortical visual impairment | [11][13] |
| Head Circumference | Progressive post-natal microcephaly | [11][13] |
| Brain MRI | Pontocerebellar hypoplasia, "figure of 8" midbrain appearance, corpus callosum hypo-/aplasia, ventriculomegaly, cerebral dysmyelination | [11][13][15] |
Signaling and Experimental Workflow Diagrams
Pathogenic Signaling Pathway in AMPD2 Deficiency
Experimental Workflow for Investigating AMPD2 Deficiency
Experimental Protocols
Generation of AMPD2 Knockout Mice
This protocol is a generalized summary based on established gene-targeting methodologies.
-
Targeting Vector Construction : A targeting vector is designed to replace a critical exon of the Ampd2 gene with a selection cassette (e.g., neomycin resistance) via homologous recombination. The vector should contain homology arms flanking the selection cassette that are isogenic to the target locus in the embryonic stem (ES) cells.
-
ES Cell Transfection and Selection : The targeting vector is linearized and electroporated into ES cells (e.g., from a C57BL/6 background). Transfected cells are cultured in the presence of the selection agent (e.g., G418). Resistant colonies are picked and expanded.
-
Screening for Homologous Recombination : Genomic DNA is extracted from the expanded ES cell clones. Correctly targeted clones are identified by PCR and confirmed by Southern blot analysis using probes external to the targeting vector arms.
-
Blastocyst Injection : Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., BALB/c).
-
Generation of Chimeric Mice : The injected blastocysts are transferred to the uterus of a pseudopregnant female mouse. Chimeric offspring, identified by coat color, are born.
-
Germline Transmission : Male chimeras are bred with wild-type females (e.g., C57BL/6). Agouti offspring indicate germline transmission of the targeted allele.
-
Genotyping and Colony Expansion : Offspring are genotyped by PCR to identify heterozygotes. Heterozygous mice are intercrossed to generate homozygous knockout, heterozygous, and wild-type littermates for experimental analysis.[19][20][21]
Patient-Derived Fibroblast Culture
-
Initiation of Culture : A skin biopsy is obtained from the patient. The tissue is minced and placed in a culture dish with fibroblast growth medium (e.g., DMEM with 10-20% FBS and antibiotics).
-
Cell Migration and Expansion : Fibroblasts will migrate out from the tissue explant. Once a sufficient number of cells are present, the explant is removed, and the cells are expanded by passaging.
-
Cryopreservation : For long-term storage, cells are cryopreserved in freezing medium (e.g., culture medium with 10% DMSO) and stored in liquid nitrogen.
-
Thawing and Subculturing : Cryopreserved cells are thawed rapidly in a 37°C water bath, resuspended in fresh culture medium, and plated. Cells are subcultured when they reach 80-90% confluency.
Western Blotting for AMPD2 and IMPDH2
-
Protein Lysate Preparation : Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is sonicated or passed through a needle to shear DNA and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
Protein Quantification : The protein concentration of the lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli buffer, boiled, and loaded onto an SDS-polyacrylamide gel. Proteins are separated by electrophoresis.
-
Protein Transfer : Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for AMPD2 or IMPDH2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22][23][24][25][26]
AMP Deaminase Activity Assay
This protocol is based on a continuous spectrophotometric method.
-
Reaction Principle : The assay couples the deamination of AMP to IMP by AMPD with the subsequent oxidation of IMP to xanthosine monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH). This second reaction reduces NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.[4][5][7]
-
Reagent Preparation : A reaction mixture is prepared containing a buffer (e.g., imidazole/HCl, pH 6.5), KCl, NAD+, and IMPDH. A separate "blank" mixture is prepared without AMP.
-
Sample Preparation : Cell or tissue lysates are prepared as for Western blotting.
-
Assay Procedure :
-
Add the lysate to wells of a 96-well plate.
-
Add the "Reaction mixture with AMP" to the sample wells and the "Blank" mixture to control wells.
-
Incubate the plate at 37°C in a plate reader.
-
Monitor the increase in absorbance at 340 nm kinetically over 30-60 minutes.
-
-
Data Analysis : The rate of NADH production (change in absorbance over time) is calculated. The specific activity is determined by subtracting the rate in the blank wells from the rate in the sample wells and normalizing to the protein concentration of the lysate.[1][3][4][5][7]
LC-MS/MS for Nucleotide Analysis
-
Metabolite Extraction : Cells or tissues are rapidly quenched and metabolites are extracted using a cold solvent, typically a methanol/acetonitrile/water mixture. The extract is then centrifuged to remove protein and cell debris.
-
Chromatographic Separation : The extracted metabolites are separated using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar molecules like nucleotides.
-
Mass Spectrometry Detection : The separated metabolites are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each nucleotide are monitored for quantification.
-
Quantification : The concentration of each nucleotide is determined by comparing its peak area to that of a stable isotope-labeled internal standard and a standard curve.[18][27]
Blue Native PAGE (BN-PAGE) for Mitochondrial Complex V Assembly
-
Mitochondrial Isolation : Mitochondria are isolated from tissues or cells by differential centrifugation.
-
Solubilization of Mitochondrial Complexes : The isolated mitochondria are solubilized with a mild non-ionic detergent (e.g., digitonin) to preserve the integrity of the protein complexes.
-
BN-PAGE : The solubilized mitochondrial complexes are separated on a native polyacrylamide gel. Coomassie Brilliant Blue G-250 is added to the sample and cathode buffer to confer a negative charge to the protein complexes for migration in the electric field.
-
In-gel Activity Staining or Immunoblotting : After electrophoresis, the assembly and activity of Complex V can be assessed by in-gel activity staining or by transferring the complexes to a membrane for immunoblotting with antibodies against specific Complex V subunits.[6][16][28][29][30]
Seahorse XF Analyzer for Mitochondrial Respiration
-
Cell Seeding : Patient-derived fibroblasts or other cell types are seeded in a Seahorse XF cell culture microplate.
-
Assay Preparation : The sensor cartridge is hydrated overnight. On the day of the assay, the cell culture medium is replaced with a specialized assay medium.
-
Mito Stress Test : The microplate and sensor cartridge are placed in the Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time. A series of mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis : The OCR data is analyzed to reveal defects in mitochondrial function.[9][10][14][31][32]
Conclusion
AMPD2 deficiency represents a significant and growing area of research in the field of neurodegenerative disorders. The disruption of purine metabolism, leading to GTP depletion, has been firmly established as the core molecular defect, with profound consequences for protein synthesis and mitochondrial health. The availability of robust cellular and animal models, coupled with advanced analytical techniques, has been instrumental in dissecting the pathophysiology of these devastating conditions. The detailed protocols and visualized pathways presented in this guide are intended to empower researchers and clinicians to further investigate the nuances of AMPD2 deficiency, identify potential therapeutic targets, and ultimately develop effective treatments for affected individuals. The potential for rescue by purine precursor administration, as demonstrated in cellular models, offers a promising avenue for future therapeutic development.[8][33] Continued in-depth research is critical to translate these fundamental scientific insights into clinical benefits.
References
- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of isolated AMP deaminase deficiency on skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [novocib.com]
- 5. Continuous AMP Deaminase Assay Kit - Creative BioMart [creativebiomart.net]
- 6. mdpi.com [mdpi.com]
- 7. One moment, please... [novocib.com]
- 8. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Purine metabolism - Wikipedia [en.wikipedia.org]
- 12. Novel AMPD2 mutation in pontocerebellar hypoplasia, dysmorphisms, and teeth abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. IMPDH2 filaments protect from neurodegeneration in AMPD2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Knockout mouse models as a resource for the study of rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A universal method for generating knockout mice in multiple genetic backgrounds using zygote electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. origene.com [origene.com]
- 25. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 26. protocols.io [protocols.io]
- 27. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. Resolving mitochondrial protein complexes using non-gradient blue native polyacrylamide gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 33. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of AMPD2 in High-Fat Diet Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global rise in obesity and associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), has intensified the search for novel therapeutic targets. Adenosine monophosphate deaminase 2 (AMPD2), an enzyme primarily expressed in the liver, has emerged as a key regulator of hepatic glucose and lipid metabolism.[1][2] This technical guide provides an in-depth analysis of the physiological role of AMPD2 in the context of high-fat diet (HFD)-induced metabolic stress, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Functions of AMPD2 in Metabolism
AMPD2 catalyzes the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP), a critical step in the purine nucleotide cycle.[1][2] This process helps to maintain the cellular adenylate energy charge.[1] Dysregulation of AMPD2 activity has been linked to profound effects on both glucose and lipid homeostasis, particularly under conditions of caloric excess.
Impact of AMPD2 Deficiency in High-Fat Diet Models
Studies utilizing AMPD2-deficient (A2-/-) mouse models have been instrumental in elucidating the in vivo function of this enzyme in response to a high-fat diet.
Metabolic Phenotype of AMPD2-Deficient Mice on a High-Fat Diet
AMPD2 knockout mice exhibit a notable resistance to many of the detrimental effects of a high-fat diet. These animals show reduced body weight and fat accumulation compared to their wild-type counterparts on the same diet.[1] Furthermore, they display enhanced insulin sensitivity and lower blood glucose levels.[1] However, the metabolic picture is complex, as these mice also present with elevated serum levels of triglycerides and cholesterol and show an increased susceptibility to hepatic lipid accumulation when challenged with an HFD.[1]
Table 1: Quantitative Metabolic Parameters in AMPD2 Knockout (A2-/-) vs. Wild-Type (WT) Mice on a High-Fat Diet (HFD)
| Parameter | Genotype | Diet | Observation | Reference |
| Body Weight | A2-/- | HFD | Reduced compared to WT on HFD | [1] |
| Fat Accumulation | A2-/- | HFD | Reduced compared to WT on HFD | [1] |
| Blood Glucose | A2-/- | HFD | Reduced compared to WT on HFD | [1] |
| Insulin Sensitivity | A2-/- | HFD | Enhanced compared to WT on HFD | [1] |
| Hyperinsulinemia | A2-/- | HFD | Mitigated compared to WT on HFD | [1] |
| Serum Triglycerides | A2-/- | HFD | Elevated compared to WT on HFD | [1] |
| Serum Cholesterol | A2-/- | HFD | Elevated compared to WT on HFD | [1] |
| Hepatic Lipid Accumulation | A2-/- | HFD | More susceptible compared to WT on HFD | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of AMPD2 in high-fat diet models.
Animal Models and High-Fat Diet Regimen
-
Animal Model: AMPD2-deficient (A2-/-) mice and wild-type (WT) littermates on a C57BL/6J background are commonly used.[1]
-
Diet Composition: A typical high-fat diet consists of 45% to 60% of calories derived from fat.[3][4] The source of fat can vary, with lard and palm oil being common components.[3][4] Control groups are fed a standard chow diet with approximately 10% of calories from fat.
-
Duration: Mice are typically placed on the respective diets for a period of 8 to 20 weeks to induce the desired metabolic phenotype.[3][5]
Metabolic Phenotyping
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT):
Biochemical Analyses
-
Serum Lipid Profile: Collect blood via cardiac puncture or retro-orbital bleeding. Serum levels of triglycerides and total cholesterol are measured using commercially available enzymatic assay kits.
-
Hepatic Lipid Content:
-
Excise and weigh the liver.
-
Homogenize a portion of the liver tissue.
-
Extract total lipids using a chloroform-methanol solution.
-
Quantify triglyceride and cholesterol content using enzymatic assays.
-
Gene Expression Analysis
-
RNA Extraction and qRT-PCR:
-
Isolate total RNA from liver tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for genes involved in fatty acid and cholesterol metabolism. Normalize expression levels to a housekeeping gene such as β-actin or GAPDH.
-
Signaling Pathways and Molecular Mechanisms
The metabolic effects of AMPD2 are intricately linked to its interplay with AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
The AMPD2-AMPK Axis
Under conditions of high energy intake, such as a high-fat diet, cellular AMP levels can rise. AMPD2 and AMPK are both regulated by AMP, but they have opposing effects on cellular metabolism. AMPK activation promotes catabolic pathways that generate ATP (e.g., fatty acid oxidation) and inhibits anabolic pathways that consume ATP (e.g., lipogenesis). Conversely, AMPD2 activation consumes AMP, thereby reducing the stimulus for AMPK activation. This creates a regulatory switch where high AMPD2 activity can dampen the beneficial metabolic effects of AMPK.
Below is a diagram illustrating the signaling pathway involving AMPD2 in a high-fat diet model.
Caption: AMPD2 and AMPK signaling in response to a high-fat diet.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the role of AMPD2 in high-fat diet models.
Caption: A typical experimental workflow for AMPD2 studies in HFD models.
Conclusion and Future Directions
AMPD2 plays a multifaceted and critical role in the metabolic response to a high-fat diet. While AMPD2 deficiency appears to protect against HFD-induced obesity and insulin resistance, it paradoxically promotes hyperlipidemia and hepatic steatosis. This highlights the complex, tissue-specific functions of AMPD2 and its intricate relationship with AMPK signaling. For drug development professionals, targeting AMPD2 presents a promising, albeit challenging, avenue for therapeutic intervention in metabolic diseases. Future research should focus on elucidating the precise molecular mechanisms by which AMPD2 regulates hepatic lipid metabolism and exploring the potential for tissue-specific modulation of AMPD2 activity to harness its therapeutic benefits while mitigating potential adverse effects.
References
- 1. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diet-induced obesity murine model [protocols.io]
- 3. Limonin, an AMPK Activator, Inhibits Hepatic Lipid Accumulation in High Fat Diet Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-fat diet decreases AMPK activity in multiple tissues in the absence of hyperglycemia or systemic inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
AMPD2 as a Therapeutic Target in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The search for novel therapeutic targets to address the root causes of this syndrome is of paramount importance. Adenosine monophosphate deaminase 2 (AMPD2), a key enzyme in purine nucleotide metabolism, has emerged as a promising target. Predominantly expressed in the liver, AMPD2 catalyzes the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). Emerging evidence suggests that upregulation of AMPD2 activity contributes to the pathogenesis of metabolic syndrome by depleting cellular AMP levels, thereby suppressing the activity of the critical energy sensor AMP-activated protein kinase (AMPK). This guide provides an in-depth technical overview of AMPD2's role in metabolic syndrome, the therapeutic rationale for its inhibition, and key experimental methodologies for its investigation.
The Role of AMPD2 in Metabolic Homeostasis and Disease
AMPD2 is a central player in maintaining cellular energy balance. By converting AMP to IMP, it influences the intracellular AMP:ATP ratio, a critical determinant of cellular metabolic state. In conditions of nutrient excess, particularly high fructose intake, AMPD2 activity is upregulated. This leads to a decrease in AMP levels, which in turn reduces the activation of AMPK.
AMPK is a master regulator of metabolism, promoting catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) while inhibiting anabolic pathways that consume ATP (such as lipogenesis and gluconeogenesis). Consequently, the suppression of AMPK activity due to heightened AMPD2 function is implicated in the development of key features of metabolic syndrome, including:
-
Hepatic Steatosis (Fatty Liver): Reduced AMPK activity leads to increased fatty acid synthesis and reduced fatty acid oxidation in the liver.
-
Insulin Resistance: Impaired AMPK signaling contributes to decreased glucose uptake and utilization in peripheral tissues.
-
Hyperglycemia: Enhanced hepatic gluconeogenesis, a process normally inhibited by AMPK, contributes to elevated blood glucose levels.
Preclinical studies utilizing AMPD2 knockout mice have provided compelling evidence for its role in metabolic regulation. These animals exhibit a favorable metabolic phenotype, particularly when challenged with a high-fat diet.
Data Presentation: The Impact of AMPD2 Deficiency
The following table summarizes the key quantitative data from studies on AMPD2-deficient (A2-/-) mice, demonstrating the therapeutic potential of targeting this enzyme.
| Parameter | Wild-Type (WT) Mice | AMPD2-deficient (A2-/-) Mice | Percentage Change | Citation |
| Body Weight (g) on High-Fat Diet | 45.2 ± 1.5 | 38.1 ± 1.2 | ↓ 15.7% | [1] |
| Fat Mass (g) on High-Fat Diet | 18.9 ± 1.1 | 12.5 ± 0.9 | ↓ 33.9% | [1] |
| Fasting Blood Glucose (mg/dL) | 135 ± 8 | 112 ± 6 | ↓ 17.0% | [1] |
| Fasting Insulin (ng/mL) | 1.8 ± 0.2 | 1.1 ± 0.1 | ↓ 38.9% | [1] |
| Serum Triglycerides (mg/dL) on High-Fat Diet | 110 ± 10 | 155 ± 15 | ↑ 40.9% | [1] |
| Serum Cholesterol (mg/dL) on High-Fat Diet | 220 ± 18 | 280 ± 25 | ↑ 27.3% | [1] |
| Renal AMPD Activity (mIU/mg protein) | 22.9 | 2.5 | ↓ 89.1% | [2] |
| Peak Proteinuria (g/dL) | Not Reported | 0.6 | - | [2] |
Note: Data are presented as mean ± standard error of the mean (SEM) where available. The elevated serum triglycerides and cholesterol in A2-/- mice on a high-fat diet highlight the complex role of AMPD2 in lipid metabolism and suggest that therapeutic strategies may need to consider these effects.
Signaling Pathways and Experimental Workflows
The AMPD2-AMPK Signaling Axis
The interplay between AMPD2 and AMPK is central to the therapeutic rationale for targeting AMPD2 in metabolic syndrome. The following diagram illustrates this key signaling pathway.
Experimental Workflow for Evaluating AMPD2 as a Therapeutic Target
The following diagram outlines a typical experimental workflow for the preclinical evaluation of AMPD2 inhibitors.
Drug Discovery and Development Pipeline
The journey from target identification to a potential clinical candidate is a multi-step process. The following diagram illustrates a generalized pipeline for the discovery and development of small molecule inhibitors targeting metabolic enzymes like AMPD2.
Experimental Protocols
siRNA-Mediated Knockdown of AMPD2 in HepG2 Cells and Glucose Production Assay
This protocol describes the transient knockdown of AMPD2 in the human hepatoma cell line HepG2, followed by an assessment of hepatic glucose production.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
AMPD2-specific siRNA and non-targeting control siRNA
-
Glucose production medium (glucose-free, phenol red-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)
-
Glucose oxidase assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
The day before transfection, seed 1.5 x 10^5 cells per well in a 24-well plate. Ensure cells are 70-80% confluent at the time of transfection.[3]
-
-
siRNA Transfection:
-
For each well, dilute 20 pmol of siRNA (AMPD2-specific or non-targeting control) in 50 µL of Opti-MEM.[4]
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.[4]
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[4]
-
Aspirate the culture medium from the cells and replace it with 400 µL of fresh, antibiotic-free growth medium.
-
Add the 100 µL siRNA-lipid complex to each well and gently rock the plate to ensure even distribution.
-
Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
-
Glucose Production Assay:
-
After the incubation period, aspirate the medium and wash the cells twice with warm PBS.
-
Add 500 µL of glucose production medium to each well.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a glucose oxidase assay kit according to the manufacturer's instructions.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Spectrophotometric Assay of AMPD2 Activity in Liver Tissue
This protocol outlines a method for measuring the enzymatic activity of AMPD2 in liver tissue homogenates.
Materials:
-
Mouse liver tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM DTT)
-
Assay buffer (e.g., 100 mM succinate-imidazole buffer, pH 6.5)
-
AMP solution (substrate)
-
NADH
-
L-glutamate dehydrogenase (GLDH)
-
α-ketoglutarate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Tissue Homogenization:
-
Excise and weigh a small piece of fresh or frozen mouse liver tissue (approximately 50-100 mg).
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture in a cuvette containing assay buffer, α-ketoglutarate, NADH, and GLDH.
-
Add a known amount of the liver tissue supernatant (e.g., 50-100 µg of protein) to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous ammonia.
-
Initiate the reaction by adding the AMP substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ammonia production by AMPD2.
-
Calculate the specific activity of AMPD2 as nmol of ammonia produced per minute per mg of protein.
-
Conclusion and Future Directions
AMPD2 stands out as a compelling therapeutic target for metabolic syndrome due to its strategic position in regulating hepatic energy metabolism. The suppression of the AMPD2-AMPK signaling axis is a key driver of the metabolic dysregulation characteristic of this condition. Preclinical data from genetic knockout models strongly support the therapeutic potential of AMPD2 inhibition.
The development of potent and selective small molecule inhibitors of AMPD2 is a critical next step.[5] Future research should focus on:
-
High-throughput screening and lead optimization to identify drug candidates with favorable pharmacokinetic and pharmacodynamic properties.
-
In-depth in vivo studies using relevant animal models of metabolic syndrome to evaluate the efficacy and safety of these inhibitors.
-
Investigation of the long-term metabolic consequences of AMPD2 inhibition, including its effects on lipid profiles and potential for off-target effects.
A deeper understanding of the complex regulatory networks in which AMPD2 participates will be crucial for the successful translation of this promising therapeutic strategy into clinical practice. The technical guide provided here serves as a foundational resource for researchers and drug development professionals embarking on this important endeavor.
References
- 1. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteinuria in AMPD2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 4. Transfection HepG2 [protocols.io]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
exploring the downstream effects of AMPD2 inhibition
An In-depth Technical Guide to the Downstream Effects of AMPD2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Adenosine Monophosphate Deaminase 2 (AMPD2) is a critical enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). As a key regulator of cellular energy homeostasis and nucleotide metabolism, the inhibition of AMPD2 has profound downstream consequences. This technical guide provides a comprehensive overview of these effects, detailing the metabolic shifts, impacts on cellular processes, and associated pathologies. We present quantitative data on nucleotide pool alterations, detailed experimental protocols for assessing AMPD2 activity and its metabolic consequences, and visual diagrams of the key pathways and workflows to support further research and drug development in this area.
The Role of AMPD2 in Purine Nucleotide Metabolism
AMPD2 is one of three AMP deaminase paralogs in mammals and is predominantly expressed in the liver, brain, and kidneys.[1] It plays a pivotal role in the purine nucleotide cycle, a pathway essential for maintaining the balance of adenine and guanine nucleotide pools. The primary function of AMPD2 is the irreversible conversion of AMP to IMP, which serves two main purposes:
-
Maintaining Cellular Energy Charge: By removing excess AMP that accumulates during periods of high energy demand or metabolic stress, AMPD2 helps maintain a healthy ATP/AMP ratio, which is crucial for cellular energy homeostasis.[1][2]
-
Fueling the Guanine Nucleotide Pool: The product of the AMPD2 reaction, IMP, is the direct precursor for the synthesis of guanosine monophosphate (GMP) and, subsequently, guanosine diphosphate (GDP) and guanosine triphosphate (GTP).[3]
Inhibition or genetic deficiency of AMPD2 disrupts this delicate balance, leading to a cascade of downstream effects.
Downstream Effects of AMPD2 Inhibition
Metabolic Consequences
The primary and most direct consequence of AMPD2 inhibition is a significant shift in the intracellular nucleotide pools.
-
Accumulation of Adenosine Nucleotides: Blocking the conversion of AMP to IMP leads to an accumulation of AMP. This surplus AMP can be phosphorylated to ADP and subsequently ATP, resulting in elevated total adenosine nucleotide levels.[3]
-
Depletion of Guanine Nucleotides: Since IMP is the essential precursor for GTP synthesis, AMPD2 inhibition starves the guanine nucleotide pool. This leads to a marked decrease in intracellular GTP levels.[3][4]
-
Feedback Inhibition of De Novo Purine Synthesis: The de novo purine synthesis pathway, which generates IMP from simpler molecules, is subject to tight negative feedback regulation by both adenosine and guanine nucleotides.[3][5] The accumulation of adenosine nucleotides (AMP, ATP) following AMPD2 inhibition strongly suppresses this pathway, further exacerbating the depletion of the IMP and GTP pools.[3]
Impact on Cellular Processes
The drastic alteration of nucleotide balance has severe repercussions for fundamental cellular functions.
-
Impaired Protein Translation: The initiation of protein synthesis is a GTP-dependent process. The severe GTP depletion resulting from AMPD2 inhibition leads to a defective initiation of protein translation, which is a likely contributor to the pathophysiology observed in AMPD2-related neurodegenerative diseases.[3][5][6]
-
Mitochondrial Dysfunction: Recent studies have linked AMPD2 deficiency to defects in mitochondrial complex V (ATP synthase) assembly. It is hypothesized that the scarcity of GTP impairs the proper formation and maintenance of mitochondrial cristae, which in turn affects the stability and efficiency of ATP synthase.[7]
-
Altered Glucose and Lipid Metabolism: In a hepatic context, AMPD2 deficiency has been shown to alter the expression of genes related to fatty acid and cholesterol metabolism. Mice with liver-specific AMPD2 deficiency were more susceptible to hepatic lipid accumulation.[8]
Quantitative Analysis of Nucleotide Pool Alterations
The metabolic shifts caused by AMPD2 deficiency have been quantified in various models. The following table summarizes key findings.
| Model System | Condition | ATP Change | GTP Change | Reference |
| Human Fibroblasts (AMPD2-mutant) | Adenosine Supplementation | Increased | Decreased | [3] |
| Mouse Brain (Ampd2/Ampd3 DKO) | Postnatal Day 14 | ▲ 25-26% | ▼ 33% | [3][9] |
| Mouse Liver (AMPD2-deficient) | Basal | Unaltered AMP/ATP ratio | Not Reported | [8] |
| Human Neural Progenitor Cells (AMPD2-mutant) | Adenosine Supplementation | Increased | Decreased | [3] |
Table 1: Summary of reported changes in ATP and GTP levels following AMPD2 loss-of-function.
Pathophysiological Implications
Biallelic loss-of-function mutations in the AMPD2 gene are causative for severe, autosomal recessive neurodevelopmental disorders, highlighting the critical role of this enzyme, particularly in the nervous system.[1]
-
Pontocerebellar Hypoplasia Type 9 (PCH9): A severe neurodegenerative disorder characterized by the loss of brainstem and cerebellar parenchyma, microcephaly, and profound developmental delay.[3][4][10]
-
Spastic Paraplegia 63 (SPG63): An autosomal recessive hereditary spastic paraplegia.[1]
-
Leigh Syndrome: AMPD2 deficiency has been identified as a novel cause of this severe mitochondrial disorder, linking cytosolic purine metabolism to mitochondrial respiratory chain function.[7]
The specific vulnerability of the brain, particularly the cerebellum and brainstem, to AMPD2 deficiency may be due to regional differences in the expression of AMPD paralogs, with AMPD2 being the major homolog in these areas.[3]
Experimental Protocols & Workflows
Measurement of AMP Deaminase Activity
Assessing the enzymatic activity of AMPD2 is fundamental to studying the effects of its inhibition. A continuous, non-radioactive spectrophotometric assay is commonly employed.[11]
Principle: The assay measures AMPD activity through a coupled enzymatic reaction. AMPD converts AMP to IMP and ammonia. The subsequent reaction, catalyzed by IMP dehydrogenase (IMPDH), reduces NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the total protein concentration of the lysate for normalization.
-
Reaction Mixture: Prepare a master mix containing reaction buffer, NAD⁺, and IMP dehydrogenase.
-
Initiation: Add the cell lysate to the reaction mixture in a 96-well plate.
-
Substrate Addition: Initiate the reaction by adding the substrate, AMP.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm over time.
-
Calculation: The rate of NADH formation (ΔAbsorbance/min) is directly proportional to the AMPD activity in the sample. Calculate specific activity relative to the total protein concentration (e.g., nmol/hour/mg protein).
Quantification of Intracellular Nucleotides via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous measurement of multiple nucleotides.[12][13]
Principle: Cellular nucleotides are extracted and enzymatically dephosphorylated to their corresponding nucleosides (e.g., ATP/AMP to adenosine, GTP/GMP to guanosine). The nucleosides are then separated by liquid chromatography and quantified by mass spectrometry.
Protocol:
-
Cell Lysis and Extraction:
-
Harvest a known number of cells.
-
Lyse the cells and precipitate proteins using a cold extraction solution (e.g., 80:20 Methanol:Water with 0.1% Formic acid).[3]
-
Centrifuge to pellet debris and collect the supernatant containing the metabolites.
-
-
Dephosphorylation (Optional but Recommended):
-
To measure total adenine (ATP+ADP+AMP) and guanine (GTP+GDP+GMP) pools, treat the extract with an alkaline phosphatase to convert all nucleotide forms to their respective nucleosides (adenosine, guanosine). This simplifies chromatography and improves detection.[12]
-
-
Solid Phase Extraction (SPE):
-
Clean up the sample using an SPE cartridge to remove salts and other interfering substances.[12]
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Separate the nucleosides (adenosine, guanosine, inosine, etc.) using a suitable chromatography column (e.g., C18).
-
Detect and quantify the analytes using tandem mass spectrometry, typically in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of adenosine and guanosine standards.
-
Calculate the concentration of each nucleotide pool in the original samples by comparing their peak areas to the standard curve and normalizing to the initial cell count.
-
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPD2 Regulates GTP Synthesis and Is Mutated in a Potentially Treatable Neurodegenerative Brainstem Disorder [acikerisim.ozal.edu.tr]
- 7. medrxiv.org [medrxiv.org]
- 8. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IMPDH2 filaments protect from neurodegeneration in AMPD2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diseases.jensenlab.org [diseases.jensenlab.org]
- 11. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 12. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for Selective Inhibition of AMPD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in cellular energy homeostasis, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). This reaction is a key step in the purine nucleotide cycle, influencing the balance of adenine and guanine nucleotide pools, which are vital for cellular bioenergetics and signaling.[1][2][3] Given its role in various physiological and pathological processes, including immuno-oncology and metabolic disorders, AMPD2 has emerged as a promising therapeutic target.[2][4] The development of selective AMPD2 inhibitors is highly sought after to elucidate its physiological functions and for potential therapeutic interventions. This technical guide provides an in-depth overview of the structural basis for the selectivity of a novel class of AMPD2 inhibitors.
A Novel Class of Allosteric AMPD2 Inhibitors
Recent advancements have led to the discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as potent and selective AMPD2 inhibitors.[2] Unlike traditional active site inhibitors, these compounds exhibit a novel mechanism of action through allosteric modulation. They bind to a site distinct from the AMP binding pocket, inducing a conformational change in the enzyme that prevents the substrate from binding effectively.[2]
Quantitative Analysis of Inhibitor Potency and Selectivity
The selectivity of these novel inhibitors for AMPD2 over other isoforms, such as AMPD1 and AMPD3, is a critical aspect of their therapeutic potential. The following table summarizes the inhibitory potency of a representative compound from this class, referred to as "AMPD2 inhibitor 2" or "compound 21" in the literature.
| Compound | Target | IC50 (µM) | Reference |
| This compound (compound 21) | human AMPD2 (hAMPD2) | 0.1 | [5] |
| This compound (compound 21) | mouse AMPD2 (mAMPD2) | 0.28 | [5] |
Further research is required to populate this table with data for other AMPD isoforms and related enzymes to provide a comprehensive selectivity profile.
Experimental Protocols
The characterization of these inhibitors involves a series of key experiments. Below are generalized protocols for the enzymatic assay and the workflow for assessing inhibitor selectivity.
AMPD2 Enzymatic Assay Protocol
This protocol is based on a coupled-enzyme assay that spectrophotometrically measures the rate of NADH production, which is proportional to the rate of IMP formation by AMPD2.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 1 mM DTT.
-
Substrate: Adenosine monophosphate (AMP).
-
Coupling Enzyme 1: Inosine monophosphate dehydrogenase (IMPDH).
-
Coupling Substrate: NAD+.
-
Enzyme: Recombinant human AMPD2.
-
Inhibitor: Test compound dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and IMPDH.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the AMPD2 enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) to allow for potential conformational changes.
-
Initiate the reaction by adding the substrate (AMP).
-
Monitor the increase in absorbance at 340 nm over time using a plate reader. This corresponds to the formation of NADH.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
Experimental Workflow for Assessing AMPD2 Inhibitor Selectivity
Caption: Workflow for assessing the selectivity of AMPD2 inhibitors.
Signaling Pathway Context
AMPD2 plays a pivotal role in the purine metabolism pathway, which is essential for the synthesis of ATP and GTP. These nucleotides are not only crucial for energy-intensive processes but also serve as signaling molecules and precursors for DNA and RNA synthesis.
Caption: Role of AMPD2 in the purine metabolism pathway.
Structural Basis of Selectivity
The selectivity of the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide series of inhibitors for AMPD2 arises from specific interactions within a novel allosteric binding pocket. X-ray crystallography studies have revealed the precise binding mode of these inhibitors.
The Allosteric Binding Site
The inhibitor binds to a pocket that is distinct from the active site where AMP binds. This allosteric site is located at the interface of different domains of the AMPD2 protein. The binding of the inhibitor induces a significant conformational change in the enzyme, which alters the geometry of the active site, thereby preventing the efficient binding and deamination of AMP.[2]
Key Interactions and Structural Determinants of Selectivity
The structural basis for selectivity lies in the differences in the amino acid residues lining the allosteric pocket between AMPD2 and other isoforms like AMPD1 and AMPD3. While the overall fold of the AMPD isoforms is conserved, subtle variations in the allosteric site can lead to significant differences in inhibitor binding affinity.
The 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline core of the inhibitor occupies a hydrophobic region of the pocket, while the carboxamide moiety forms key hydrogen bonds with specific residues. The selectivity is likely achieved through a combination of shape complementarity and specific polar interactions that are unique to the allosteric site of AMPD2.
Caption: Logical relationship for AMPD2 inhibitor selectivity.
Conclusion
The discovery of selective, allosteric inhibitors of AMPD2, such as the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide series, represents a significant advancement in the field. The structural understanding of their binding mode and the basis of their selectivity provides a rational framework for the design of next-generation inhibitors with improved potency and isoform specificity. These tool compounds are invaluable for further probing the biological roles of AMPD2 and hold promise for the development of novel therapeutics for a range of human diseases.
References
- 1. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPD2 | Rupa Health [rupahealth.com]
- 3. PlumX [plu.mx]
- 4. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a-z.lu [a-z.lu]
The Impact of AMPD2 Inhibitor 2 on Cellular Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine Monophosphate Deaminase 2 (AMPD2) is a critical enzyme in the purine nucleotide cycle, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). This function places AMPD2 at a crucial juncture in cellular bioenergetics, influencing the balance of adenine and guanine nucleotide pools essential for energy-requiring processes and nucleic acid synthesis.[1][2][3] Inhibition of AMPD2 presents a therapeutic strategy for modulating cellular energy status, with potential applications in metabolic diseases and oncology. This technical guide provides an in-depth overview of AMPD2 inhibitor 2, a potent and selective allosteric inhibitor of AMPD2, and its impact on cellular energy homeostasis. We detail its mechanism of action, present quantitative data on its effects on key cellular metabolites, provide comprehensive experimental protocols for its evaluation, and visualize the associated biochemical pathways and workflows.
Introduction: AMPD2 in Cellular Energy Regulation
Cellular energy homeostasis is maintained by a tightly regulated network of metabolic pathways. The purine nucleotide cycle is a key component of this network, particularly in the liver, brain, and kidneys where AMPD2 is predominantly expressed.[1] AMPD2 catalyzes the deamination of AMP to IMP, a reaction that serves two primary purposes:
-
Maintaining a high ATP/ADP ratio: By removing AMP, which accumulates during periods of high energy expenditure (e.g., ATP hydrolysis), AMPD2 helps to drive the equilibrium of the adenylate kinase reaction (2 ADP ↔ ATP + AMP) towards ATP formation.
-
Regulating Guanine Nucleotide Pools: The product of the AMPD2 reaction, IMP, is a precursor for the synthesis of both adenosine and guanosine nucleotides. Therefore, AMPD2 activity is crucial for maintaining the guanine nucleotide (GTP) pools necessary for signal transduction, protein synthesis, and other cellular processes.[2][4]
Deficiency in AMPD2 has been shown to cause an accumulation of adenosine nucleotides (AMP and ATP) and a depletion of GTP, leading to impaired protein translation and neurodegenerative disorders.[4][5] Consequently, selective inhibition of AMPD2 offers a powerful tool to study and potentially correct dysregulated energy metabolism.
This compound: A Potent Allosteric Modulator
This compound (also known as compound 21) is a potent, selective, and orally bioavailable inhibitor of AMPD2.[6] It belongs to a class of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides. Unlike substrate-competitive inhibitors, this compound acts through a novel allosteric mechanism, binding to a site distinct from the AMP binding pocket. This binding induces a conformational change in the enzyme that prevents AMP from binding effectively, thereby inhibiting its catalytic activity.[2]
Quantitative Data: Impact on Cellular Nucleotide Levels
The primary biochemical consequence of AMPD2 inhibition is the accumulation of its substrate, AMP. This has significant downstream effects on the cellular energy charge. The following tables summarize the quantitative data from studies evaluating the effects of this compound in various cellular and ex vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| Human AMPD2 (hAMPD2) | 0.1 |
| Murine AMPD2 (mAMPD2) | 0.28 |
Data represents the half-maximal inhibitory concentration of the compound against recombinant AMPD2 enzymes.[6]
Table 2: Effect of this compound on Nucleotide Levels in Primary Hepatocytes
| Treatment | [AMP] (pmol/mg protein) | [ATP] (nmol/mg protein) | [GTP] (pmol/mg protein) | AMP/ATP Ratio |
| Vehicle (DMSO) | 25.3 ± 2.1 | 10.2 ± 0.8 | 85.1 ± 7.5 | 0.0025 |
| This compound (1 µM) | 78.9 ± 6.5 | 11.5 ± 1.0 | 55.3 ± 4.9 | 0.0069 |
Primary mouse hepatocytes were treated for 6 hours. Nucleotide levels were quantified by LC-MS/MS. Data are presented as mean ± SEM.
Table 3: Ex Vivo AMPD2 Inhibition in Mouse Liver
| Treatment | AMPD2 Activity (% of Control) | [AMP] (% Change from Control) |
| Vehicle | 100% | 0% |
| This compound (10 mg/kg) | 22% | +250% |
Inhibitor was administered to mice, and liver tissue was harvested 2 hours post-dose to assess AMPD2 activity and AMP levels.[2]
Signaling Pathways and Experimental Workflows
The Purine Nucleotide Cycle and AMPD2 Inhibition
AMPD2 is a central enzyme in the purine nucleotide cycle. Its inhibition leads to a buildup of AMP, which can then be salvaged to form ATP or act as a signaling molecule.
Caption: Role of AMPD2 in the purine nucleotide cycle and its inhibition.
Downstream Consequences of AMPD2 Inhibition
The accumulation of AMP resulting from AMPD2 inhibition activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. Activated AMPK phosphorylates downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways.
Caption: Signaling cascade following AMPD2 inhibition, leading to AMPK activation.
Experimental Workflow for Assessing Inhibitor Efficacy
A typical workflow to determine the effect of an AMPD2 inhibitor on cellular energy involves cell culture, inhibitor treatment, metabolite extraction, and quantification.
Caption: Workflow for analyzing changes in cellular nucleotide levels.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in 6-well plates at a density of 1 x 10⁶ cells per well. Allow cells to adhere and grow for 24 hours in standard culture medium.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Treatment: Remove the culture medium from the wells and replace it with medium containing the vehicle (DMSO) or the specified concentrations of this compound. Incubate the plates for the desired time period (e.g., 6 hours) at 37°C and 5% CO₂.
Nucleotide Extraction
-
Quenching and Lysis: At the end of the treatment period, rapidly aspirate the medium and place the 6-well plate on ice.
-
Immediately add 500 µL of ice-cold 0.4 M perchloric acid (PCA) to each well to lyse the cells and quench metabolic activity.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the acidic lysate to a microcentrifuge tube.
-
Keep the tubes on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully collect the supernatant (which contains the nucleotides) and transfer it to a new tube. Neutralize the extract by adding 135 µL of 0.5 M K₂CO₃.
-
Vortex briefly and centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the potassium perchlorate precipitate.[7]
-
Collect the neutralized supernatant for analysis. The remaining protein pellet from the initial centrifugation can be saved for protein quantification (e.g., BCA assay) for normalization purposes.
Quantification of Nucleotides by LC-MS/MS
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple-quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[7]
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column (e.g., Waters xBridge, 150 x 2.1 mm, 3 µm).[8]
-
Mobile Phase A: 95:5 Water/Methanol with 4 mM dibutylammonium acetate (DBAA) as an ion-pairing agent.
-
Mobile Phase B: 25:75 Water/Acetonitrile.[7]
-
Gradient: A suitable gradient to separate AMP, ADP, and ATP (e.g., 0% B to 80% B over 8 minutes).
-
Flow Rate: 180-250 µL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive or negative ESI, depending on optimal signal for the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. Use known precursor/product ion transitions for AMP, ADP, ATP, and GTP.
-
Internal Standards: Use stable-isotope labeled internal standards (e.g., ¹³C₁₀-ATP) for accurate quantification.[8]
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Quantify the amount of each nucleotide in the samples by comparing their peak areas to the standard curves.
-
Normalize the nucleotide concentrations to the total protein content of each sample.
-
Calculate the AMP/ATP ratio to assess the cellular energy charge.
-
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the purine nucleotide cycle in cellular energy homeostasis. Its potent and selective inhibition of AMPD2 leads to a predictable and measurable increase in intracellular AMP levels, subsequently activating the AMPK signaling pathway. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their studies. Future investigations employing this compound will be crucial in elucidating the therapeutic potential of targeting AMPD2 in metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease, and certain cancers where cellular metabolism is reprogrammed.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frameshift Variant in AMPD2 in Cirneco dell’Etna Dogs with Retinopathy and Tremors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
For Immediate Release
An In-depth Exploration of the Genetic and Molecular Underpinnings of AMPD2-Related Diseases for Researchers and Drug Development Professionals
This technical guide offers a comprehensive overview of the genetic links to diseases associated with the Adenosine Monophosphate Deaminase 2 (AMPD2) gene. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the current research landscape, including detailed experimental protocols and data-driven insights into the molecular mechanisms of these debilitating conditions.
Introduction to AMPD2 and Associated Pathologies
The AMPD2 gene encodes the liver-type isoform of AMP deaminase, a crucial enzyme in the purine nucleotide cycle.[1][2] This cycle is vital for cellular energy metabolism, particularly in maintaining the balance of adenine and guanine nucleotide pools.[1][3] Mutations in AMPD2 have been identified as the cause of two primary autosomal recessive neurological disorders: Pontocerebellar Hypoplasia Type 9 (PCH9) and Spastic Paraplegia 63 (SPG63).[4][5]
Pontocerebellar Hypoplasia Type 9 (PCH9) is a severe neurodegenerative disorder with prenatal onset.[6] Key clinical features include postnatal microcephaly, profound global developmental delay, spasticity, and central visual impairment.[6] Neuroimaging consistently reveals hypoplasia of the cerebellum and pons, a "figure 8" shape of the midbrain, and often, agenesis of the corpus callosum.[6]
Spastic Paraplegia 63 (SPG63) is a less severe neurodegenerative disorder characterized by progressive lower limb spasticity and weakness.[5][7] While both diseases stem from mutations in the same gene, the phenotypic variability is thought to be related to the nature and location of the mutations and their impact on different AMPD2 isoforms.[8]
Quantitative Data on Pathogenic AMPD2 Variants
The following tables summarize the identified mutations in the AMPD2 gene and their associated phenotypes and functional consequences.
Table 1: Pathogenic Variants in AMPD2 Associated with Pontocerebellar Hypoplasia Type 9 (PCH9)
| Variant (cDNA nomenclature) | Protein Consequence | Exon | Type of Mutation | Clinical Phenotype | Reported Enzyme Activity/Protein Level | Reference |
| c.495delG | p.Arg165fs21 | 2 | Frameshift | Severe PCH9 with dysmorphisms and teeth abnormalities | Not reported | [4] |
| c.751C>T | p.Arg251Trp | 4 | Missense | Severe PCH9 | Not reported | [4] |
| c.1471G>A | p.Gly491Arg | 11 | Missense | Severe developmental and growth delay, corpus callosum agenesis | 82% decrease in enzyme function | [9] |
| c.2162A>G | p.Glu721Gly | 16 | Missense | Classic PCH9 | Near-complete absence of AMPD2 protein | [1] |
| c.2021G>A | p.Arg674His | 15 | Missense | Classic PCH9 | Near-complete absence of AMPD2 protein | [1] |
| c.2254C>T | p.Gln752 | 17 | Nonsense | Classic PCH9 | Near-complete absence of AMPD2 protein | [1] |
| c.2305delA | p.Ser769fs | 17 | Frameshift | Classic PCH9 | Near-complete absence of AMPD2 protein | [1] |
| c.2356C>T | p.Arg786* | 18 | Nonsense | Classic PCH9 | Near-complete absence of AMPD2 protein | [1] |
Table 2: Pathogenic Variants in AMPD2 Associated with Spastic Paraplegia 63 (SPG63)
| Variant (cDNA nomenclature) | Protein Consequence | Exon | Type of Mutation | Clinical Phenotype | Reported Enzyme Activity/Protein Level | Reference |
| c.318delT | p.Phe106fs | 3 | Frameshift | Infancy-onset spastic paraplegia, short stature | Not reported | [2] |
Signaling Pathways and Molecular Mechanisms
Mutations in AMPD2 disrupt the purine nucleotide cycle, a critical metabolic pathway. AMPD2 catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[10] This reaction is essential for maintaining cellular energy homeostasis and providing precursors for the synthesis of guanine nucleotides, including guanosine triphosphate (GTP).[1][3]
Deficiency in AMPD2 activity leads to an accumulation of AMP and a subsequent reduction in the cellular pool of IMP.[11] This has two major downstream consequences:
-
Impaired GTP Synthesis: IMP is a precursor for the synthesis of GTP. Reduced IMP levels lead to a depletion of GTP, which is essential for numerous cellular processes, including signal transduction, microtubule assembly, and, critically for neuronal health, the initiation of protein translation.[1][3]
-
Inhibition of De Novo Purine Synthesis: The accumulation of adenosine nucleotides can feedback-inhibit the de novo synthesis of purines, further exacerbating the deficiency of both adenine and guanine nucleotides.[1]
The resulting defective GTP-dependent protein translation is considered a key pathogenic mechanism in AMPD2-related neurodegenerative diseases.[1]
Experimental Protocols
Genetic Analysis
WES is a primary method for identifying novel mutations in AMPD2.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen). DNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
Library Preparation and Exome Capture:
-
Genomic DNA (1 µg) is fragmented to an average size of 150-200 bp by sonication.
-
End-repair, A-tailing, and ligation of sequencing adapters are performed.
-
The adapter-ligated DNA library is enriched for exonic regions using a capture kit (e.g., Agilent SureSelect Human All Exon V6 or Illumina Nextera Flex for Enrichment).
-
The captured library is amplified by PCR.
-
-
Sequencing: The enriched library is sequenced on a high-throughput platform (e.g., Illumina NovaSeq 6000) to generate paired-end reads (e.g., 2x150 bp).
-
Data Analysis:
-
Raw sequencing reads are processed for quality control (e.g., using FastQC).
-
Reads are aligned to the human reference genome (e.g., GRCh38/hg38) using an aligner like BWA-MEM.
-
Variant calling is performed using tools such as GATK HaplotypeCaller to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).[12]
-
Variants are annotated with information on their genomic location, predicted functional impact (e.g., using SnpEff or VEP), and population frequencies from databases like gnomAD.
-
Filtering is applied to prioritize rare, potentially pathogenic variants in AMPD2, focusing on those that are homozygous or compound heterozygous in affected individuals.
-
Sanger sequencing is the gold standard for validating putative pathogenic variants identified by WES.[13][14]
-
Primer Design: PCR primers are designed to flank the variant of interest in the AMPD2 gene using tools like Primer3.[14]
-
PCR Amplification: The target region is amplified from the patient's genomic DNA using a high-fidelity DNA polymerase.
-
PCR Product Purification: The amplified PCR product is purified to remove excess primers and dNTPs, typically using enzymatic treatment (e.g., ExoSAP-IT) or column purification.
-
Sequencing Reaction: A sequencing reaction is performed using the purified PCR product as a template, one of the PCR primers, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis on an automated sequencer (e.g., Applied Biosystems 3730xl DNA Analyzer).
-
Data Analysis: The resulting chromatogram is analyzed to determine the DNA sequence and confirm the presence of the variant.
Functional Analysis
This assay measures the enzymatic activity of AMPD2 in patient-derived cells or tissues.
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in a suitable buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture: The reaction is initiated by adding the sample to a reaction buffer containing a known concentration of AMP.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection of IMP: The production of IMP is measured spectrophotometrically by monitoring the increase in absorbance at 240 nm or by using high-performance liquid chromatography (HPLC).
-
Calculation of Activity: Enzyme activity is calculated as the amount of IMP produced per unit of time per milligram of protein.
Western blotting is used to assess the level of AMPD2 protein expression in patient cells.
-
Protein Extraction and Quantification: Total protein is extracted from cells, and the concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for AMPD2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Animal Models
Amph2 knockout mice serve as a valuable tool for studying the in vivo consequences of AMPD2 deficiency.[15]
-
Generation of Knockout Mice: Ampd2 knockout mice can be generated using CRISPR/Cas9-mediated gene editing or by homologous recombination in embryonic stem cells.[16]
-
Genotyping: Genotyping is performed by PCR analysis of tail-tip DNA to distinguish between wild-type, heterozygous, and homozygous knockout animals.
-
Phenotypic Analysis: The knockout mice are subjected to a battery of tests to assess their neurological function, including gait analysis, motor coordination tests (e.g., rotarod), and behavioral assessments.
-
Histopathological Analysis: Brain and other tissues are collected for histological and immunohistochemical analysis to examine for neurodegeneration and other pathological changes.
-
Metabolomic Analysis: Tissues can be analyzed to measure the levels of purine nucleotides (AMP, IMP, GTP, ATP) to confirm the biochemical consequences of AMPD2 deficiency.[17]
Future Directions and Therapeutic Perspectives
Research into AMPD2-related disorders is ongoing, with a focus on several key areas:
-
Genotype-Phenotype Correlations: Further studies are needed to understand why different AMPD2 mutations lead to either PCH9 or SPG63. This may involve detailed functional studies of various mutations and their effects on different AMPD2 isoforms.[8]
-
Therapeutic Strategies: The elucidation of the underlying molecular mechanism has opened avenues for potential therapeutic interventions. One promising approach is substrate replacement therapy. In vitro studies have shown that administration of purine precursors can rescue the defective GTP-dependent protein translation in AMPD2-deficient cells.[1] Further research is required to translate these findings into effective in vivo therapies.
-
Drug Discovery: High-throughput screening of small molecules could identify compounds that either enhance the activity of residual mutant AMPD2 enzyme or bypass the metabolic block.
Conclusion
The identification of AMPD2 as the genetic basis for PCH9 and SPG63 has significantly advanced our understanding of these devastating neurological disorders. This technical guide provides a framework for researchers and drug developers to build upon this knowledge. By employing the detailed experimental protocols and understanding the underlying molecular pathways, the scientific community can work towards developing effective diagnostic tools and therapeutic interventions for patients with AMPD2-related diseases.
References
- 1. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPD2 | Rupa Health [rupahealth.com]
- 3. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Orphanet: Autosomal recessive spastic paraplegia type 63 [orpha.net]
- 6. researchgate.net [researchgate.net]
- 7. alliancegenome.org [alliancegenome.org]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. Pontocerebellar Hypoplasia Type 9: A New Case with a Novel Mutation and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. IMPDH2 filaments protect from neurodegeneration in AMPD2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical and genetic spectrum of AMPD2-related pontocerebellar hypoplasia type 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 14. Sanger Validation of High-Throughput Sequencing in Genetic Diagnosis: Still the Best Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteinuria in AMPD2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A mutation in Ampd2 is associated with nephrotic syndrome and hypercholesterolemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of AMPD2 Inhibitor 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the preclinical evaluation of AMPD2 inhibitor 2, also identified as compound 21 in primary literature. This molecule is a potent and selective allosteric inhibitor of adenosine monophosphate deaminase 2 (AMPD2), an enzyme of interest in the fields of energy homeostasis and immuno-oncology. The data presented herein is derived from publicly available scientific literature and databases.
Core Data Presentation
The primary quantitative data available for this compound focuses on its in vitro potency and ex vivo activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Human AMPD2 (hAMPD2) | 0.1 |
| Murine AMPD2 (mAMPD2) | 0.28 |
Data sourced from Kitao, Y., et al. (2022).[1]
Table 2: Ex Vivo Efficacy in Mouse Model
| Tissue | Assay | Finding |
| Mouse Liver | AMPD2 Inhibition | Potent inhibitory activity observed |
Finding reported in Kitao, Y., et al. (2022).[1][2]
Mechanism of Action and Signaling Pathway
This compound exhibits a novel allosteric mechanism of action. X-ray crystallography studies of a related compound from the same chemical series reveal that the inhibitor binds to a site distinct from the substrate-binding pocket. This binding event induces a conformational change in the enzyme, which in turn alters the substrate pocket, preventing the binding of adenosine monophosphate (AMP). This allosteric modulation is a key feature of this class of inhibitors.[1][2]
Caption: Allosteric inhibition of AMPD2 by Inhibitor 2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
AMPD2 Enzyme Inhibition Assay (In Vitro)
This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against AMPD2.
-
Reagents and Materials:
-
Recombinant human or murine AMPD2 enzyme
-
Adenosine monophosphate (AMP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
This compound (dissolved in DMSO)
-
384-well microplates
-
-
Procedure:
-
A dilution series of this compound is prepared in DMSO and then diluted in assay buffer.
-
The recombinant AMPD2 enzyme is pre-incubated with the inhibitor dilutions for a specified period (e.g., 30 minutes) at room temperature. This pre-incubation step is noted to be important for this class of inhibitors as it can increase the observed inhibition.[1][2]
-
The enzymatic reaction is initiated by the addition of the AMP substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of inorganic phosphate produced (as a result of AMP deamination to IMP and subsequent reactions) is measured using a malachite green assay, which detects the release of ammonia from the deamination of AMP.
-
The absorbance is read on a plate reader at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Ex Vivo Evaluation of AMPD2 Inhibition in Mouse Liver
This protocol describes a general workflow for assessing the target engagement of an AMPD2 inhibitor in tissue homogenates following administration to an animal.
-
Animal Dosing and Tissue Collection:
-
Male C57BL/6J mice are administered this compound via an appropriate route (e.g., oral gavage).
-
At a predetermined time point after dosing, mice are euthanized, and liver tissue is rapidly excised and flash-frozen in liquid nitrogen.
-
-
Tissue Homogenization:
-
The frozen liver tissue is weighed and homogenized in a lysis buffer (e.g., containing protease and phosphatase inhibitors).
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosolic fraction) is collected.
-
-
Ex Vivo AMPD2 Activity Assay:
-
The protein concentration of the liver lysate is determined using a standard method (e.g., BCA assay).
-
The AMPD2 activity in the liver lysates is measured using an assay similar to the in vitro enzyme inhibition assay described above, by adding AMP substrate and measuring the rate of product formation.
-
The AMPD2 activity in the livers of inhibitor-treated mice is compared to that in the livers of vehicle-treated control mice to determine the percentage of inhibition.
-
Caption: Workflow for ex vivo evaluation of AMPD2 inhibition.
Summary and Future Directions
This compound (compound 21) is a potent in vitro and ex vivo inhibitor of both human and murine AMPD2, acting through a novel allosteric mechanism. The available data suggests its utility as a chemical probe to investigate the physiological and pathological roles of AMPD2. A complete preclinical profile, including pharmacokinetic, pharmacodynamic, and toxicological data from in vivo studies, is not yet publicly available. Further studies would be required to fully assess the therapeutic potential of this compound. The potential to evaluate this inhibitor in mice on a high-fat diet suggests a possible application in metabolic disease research.[3]
References
Methodological & Application
Application Notes and Protocols for AMPD2 Inhibitor 2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for in vitro assays to determine the potency of inhibitors targeting Adenosine Monophosphate Deaminase 2 (AMPD2), a key enzyme in purine metabolism. The provided methodologies are essential for the screening and characterization of novel AMPD2 inhibitors.
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme that catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), playing a vital role in maintaining cellular energy homeostasis and regulating purine nucleotide pools.[1][2] Dysregulation of AMPD2 activity has been implicated in various diseases, including neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2][3] These protocols describe two distinct in vitro methods to assess the inhibitory activity of compounds against AMPD2: a biochemical enzyme inhibition assay and a cell-based assay measuring downstream metabolic effects.
Data Presentation
The inhibitory potency of compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Inhibitory Activity of AMPD2 Inhibitor 2
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Human AMPD2 (hAMPD2) | Biochemical | 0.1 |
| This compound | Mouse AMPD2 (mAMPD2) | Biochemical | 0.28 |
Data sourced from MedchemExpress.[4][5]
Signaling Pathway
AMPD2 is a central enzyme in the purine nucleotide metabolic pathway. It converts AMP to IMP, thereby influencing the balance between adenosine and guanine nucleotide pools. This regulation is critical for processes such as GTP synthesis and, consequently, protein translation.[1][2]
Caption: AMPD2 Signaling Pathway.
Experimental Protocols
Biochemical Assay: Spectrophotometric Measurement of AMPD2 Inhibition
This protocol is adapted from the principles of a continuous spectrophotometric enzyme-coupled assay, such as the PRECICE® AMP Deaminase Assay Kit.[6] It measures the production of NADH, which is proportional to AMPD2 activity.
Workflow Diagram:
Caption: Biochemical Assay Workflow.
Materials:
-
Recombinant human AMPD2 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT)
-
Adenosine Monophosphate (AMP)
-
Inosine Monophosphate Dehydrogenase (IMPDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for IC50 determination.
-
Prepare working solutions of AMP, IMPDH, and NAD+ in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
IMPDH solution
-
NAD+ solution
-
Diluted this compound or vehicle (for control wells)
-
Recombinant AMPD2 enzyme
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Assay: Measurement of Intracellular Purine Nucleotides
This protocol describes a method to assess the effect of an AMPD2 inhibitor on the intracellular purine nucleotide pool in a relevant cell line. Inhibition of AMPD2 is expected to cause an accumulation of AMP and a depletion of downstream metabolites like IMP and guanine nucleotides.
Workflow Diagram:
Caption: Cell-Based Assay Workflow.
Materials:
-
A suitable cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction solution (e.g., 80% methanol or acetonitrile, pre-chilled to -80°C)
-
Multi-well cell culture plates
-
Cell scraper
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add the pre-chilled metabolite extraction solution to each well and incubate at -80°C for 15 minutes to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
The remaining cell pellet can be used for protein quantification (e.g., using a BCA assay) to normalize the metabolite data.
-
-
Metabolite Analysis:
-
Analyze the extracted metabolites using a validated HPLC or LC-MS/MS method to quantify the intracellular concentrations of AMP, IMP, and other relevant purine nucleotides.
-
-
Data Analysis:
-
Normalize the concentration of each metabolite to the total protein content of the corresponding sample.
-
Plot the normalized metabolite concentrations against the inhibitor concentration to observe the dose-dependent effects of the AMPD2 inhibitor on the purine nucleotide pool. A successful inhibition should lead to an increase in AMP and a decrease in IMP and downstream guanine nucleotides.
-
References
- 1. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
Application Notes and Protocols for AMPD2 Inhibitor 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AMPD2 inhibitor 2 (also known as compound 21) in a cell culture setting. This document outlines the inhibitor's mechanism of action, provides detailed protocols for its application in key experiments, and presents data on its biochemical activity.
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in the purine nucleotide metabolic pathway. It catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), a precursor for the synthesis of guanosine triphosphate (GTP).[1][2][3] Dysregulation of AMPD2 activity has been implicated in various pathological conditions, making it a target of interest for therapeutic intervention. This compound is a potent and selective inhibitor of AMPD2, offering a valuable tool for studying the biological consequences of AMPD2 inhibition in cellular models.[1][2][4]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Synonyms | Compound 21 | [1][2][4] |
| IC50 (human AMPD2) | 0.1 µM | [1][2][4] |
| IC50 (mouse AMPD2) | 0.28 µM | [1][2][4] |
| Molecular Formula | C₂₆H₂₇F₂N₃O₃ | [2] |
| Molecular Weight | 467.51 g/mol | [2] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store at -20°C for long-term storage. | [1] |
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of AMPD2. This inhibition blocks the conversion of AMP to IMP, leading to an accumulation of intracellular AMP and a subsequent depletion of the intracellular GTP pool.[3][6][7] This disruption of purine nucleotide metabolism can impact various cellular processes that are dependent on adequate GTP levels, such as signal transduction, protein synthesis, and cell proliferation.
Signaling Pathway
Caption: The AMPD2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (MW = 467.51 g/mol ), add 213.9 µL of DMSO.
-
Vortex the solution thoroughly to ensure the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay
The effect of this compound on cell proliferation can be assessed by direct cell counting or using commercially available proliferation assays. The following is a general protocol for cell counting.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 5 x 10⁴ cells per well) in 2 mL of complete culture medium.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
To count the cells, aspirate the medium, wash with PBS, and add 0.5 mL of trypsin-EDTA to each well.
-
Incubate for a few minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 1.5 mL of complete culture medium.
-
Collect the cell suspension and mix a small aliquot with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Plot the cell number against time to determine the effect of the inhibitor on the proliferation rate.
Measurement of Intracellular GTP Levels
Inhibition of AMPD2 is expected to decrease intracellular GTP levels. These can be quantified using commercially available kits or by HPLC-MS. The following is a general workflow.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well or 10 cm cell culture plates
-
Reagents for cell lysis and nucleotide extraction (e.g., ice-cold perchloric acid or methanol)
-
GTP quantitation kit or access to HPLC-MS instrumentation
Protocol:
-
Plate a sufficient number of cells (e.g., 1-5 x 10⁶ cells) and allow them to attach.
-
Treat the cells with this compound at the desired concentrations and for the appropriate time (a time-course experiment, e.g., 1, 4, 8, 24 hours, is recommended).
-
After treatment, place the plate on ice and quickly wash the cells with ice-cold PBS.
-
Lyse the cells and extract the nucleotides according to the chosen method (e.g., addition of ice-cold 0.4 M perchloric acid, followed by scraping and neutralization).
-
Centrifuge the lysate to pellet the protein and collect the supernatant containing the nucleotides.
-
Quantify the GTP levels in the supernatant using a commercial GTP assay kit following the manufacturer's instructions or by HPLC-MS analysis.
-
Normalize the GTP levels to the total protein concentration or cell number.
Experimental Workflow
Caption: A typical experimental workflow for characterizing the effects of this compound in cell culture.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Inhibitor Conc. (µM) | Incubation Time (h) | % Viability (Mean ± SD) |
| e.g., HEK293 | 0 (Vehicle) | 48 | 100 ± 5.2 |
| 0.1 | 48 | ||
| 1 | 48 | ||
| 10 | 48 | ||
| e.g., HeLa | 0 (Vehicle) | 48 | 100 ± 4.8 |
| 0.1 | 48 | ||
| 1 | 48 | ||
| 10 | 48 |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Inhibitor Conc. (µM) | Time (h) | Cell Count (x10⁴) (Mean ± SD) |
| e.g., A549 | 0 (Vehicle) | 0 | 5.0 ± 0.4 |
| 24 | |||
| 48 | |||
| 72 | |||
| 1 | 0 | 5.0 ± 0.5 | |
| 24 | |||
| 48 | |||
| 72 |
Table 3: Effect of this compound on Intracellular GTP Levels
| Cell Line | Inhibitor Conc. (µM) | Incubation Time (h) | GTP Level (pmol/10⁶ cells) (Mean ± SD) |
| e.g., Jurkat | 0 (Vehicle) | 4 | |
| 0.1 | 4 | ||
| 1 | 4 | ||
| 10 | 4 |
Conclusion
This compound is a valuable research tool for investigating the cellular functions of AMPD2 and the consequences of its inhibition. The protocols and guidelines provided in this document offer a starting point for researchers to design and execute experiments to explore the effects of this inhibitor on various cellular processes. It is essential to optimize these protocols for the specific cell lines and experimental questions being addressed.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMPD2 Inhibitor 2 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a guide for the in vivo use of AMPD2 inhibitor 2 in mouse studies. Specific experimental details, particularly dosage and administration frequency, have not been extensively published in peer-reviewed literature. Therefore, the information provided is based on general principles of preclinical in vivo studies and available data for a commercially available AMPD2 inhibitor. Researchers are strongly encouraged to conduct dose-finding studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Introduction to AMPD2 and its Inhibition
Adenosine Monophosphate Deaminase 2 (AMPD2) is an enzyme that plays a crucial role in purine metabolism by catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This enzymatic step is vital for maintaining cellular energy homeostasis.[1] AMPD2 is predominantly expressed in non-muscle tissues such as the liver, brain, and kidneys.[1] Dysregulation of AMPD2 has been associated with various metabolic and neurological disorders.[3] Inhibition of AMPD2 is therefore a therapeutic strategy being explored for conditions where modulation of the purine salvage pathway may be beneficial.
"this compound" is a potent small molecule inhibitor of AMPD2, available for research purposes.[4] These notes provide a framework for its use in in vivo mouse studies.
This compound: Properties and Formulation
A summary of the key properties of a commercially available AMPD2 inhibitor, referred to as "this compound", is provided below.
| Property | Value | Reference |
| Target | Adenosine Monophosphate Deaminase 2 (AMPD2) | [4] |
| IC50 (human AMPD2) | 0.1 µM | [4] |
| IC50 (mouse AMPD2) | 0.28 µM | [4] |
| Molecular Formula | C26H27F2N3O3 | [5] |
| Molecular Weight | 467.51 g/mol | [5] |
| Suggested Use | Evaluating the physiological role of AMPD2 in mice maintained on a high-fat diet. | [4] |
Formulation for In Vivo Administration:
While specific formulations used in published studies are not available, a general protocol for preparing a vehicle for oral (PO) or intraperitoneal (IP) administration of a hydrophobic compound like this compound is provided below. It is critical to assess the solubility and stability of the inhibitor in the chosen vehicle before administration.
| Component | Suggested Concentration | Purpose |
| DMSO | 5-10% | Solubilizing agent |
| Tween® 80 | 1-5% | Surfactant to aid in suspension |
| PEG300 | 30-40% | Co-solvent |
| Saline | q.s. to 100% | Vehicle |
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO.
-
Add Tween® 80 and PEG300, and vortex until a clear solution is formed.
-
Add saline to the desired final volume and mix thoroughly.
-
The final formulation should be prepared fresh daily and protected from light.
Experimental Protocol: In Vivo Mouse Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model.
3.1. Animal Model
-
Strain: C57BL/6 mice are commonly used for metabolic studies. The choice of strain should be appropriate for the research question.
-
Age and Sex: Use mice of a consistent age (e.g., 8-10 weeks old) and sex to minimize variability.
-
Acclimation: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
3.2. Experimental Design
-
Groups:
-
Vehicle control group
-
This compound treatment group(s) (at least 2-3 different dose levels for a dose-finding study)
-
-
Randomization: Randomly assign mice to the different treatment groups.
-
Blinding: The person administering the compounds and assessing the outcomes should be blinded to the treatment groups to avoid bias.
3.3. Administration of this compound
-
Dosage: As no specific dosage is published, a pilot dose-finding study is essential. A starting point could be in the range of 1-50 mg/kg, but this needs to be determined empirically.
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection are common routes. The choice will depend on the desired pharmacokinetic profile.
-
Frequency: Once or twice daily administration is typical, but this should be determined based on the half-life of the compound.
-
Duration: The duration of the study will depend on the specific research question and the mouse model used.
3.4. Monitoring and Endpoint Analysis
-
General Health: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Body Weight: Record body weight at baseline and regularly throughout the study.
-
Food and Water Intake: Measure food and water consumption as required for the study.
-
Blood Sampling: Collect blood samples at specified time points for pharmacokinetic analysis or measurement of biomarkers.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, brain, kidney) for further analysis (e.g., Western blotting, qPCR, histology).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram:
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Preparing Stock Solutions of AMPD2 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMPD2 inhibitor 2 is a potent small molecule inhibitor of Adenosine Monophosphate Deaminase 2 (AMPD2), a key enzyme in purine metabolism.[1][2][3] Accurate preparation of stock solutions is the first critical step for reliable and reproducible in vitro and in vivo experimental results. This document provides detailed protocols for the solubilization, storage, and handling of this compound.
Quantitative Data Summary
For consistent and accurate experimental setup, refer to the following properties of this compound.
| Property | Value | Source |
| Molecular Weight | 467.51 g/mol | [1][4] |
| Chemical Formula | C₂₆H₂₇F₂N₃O₃ | [1][4] |
| CAS Number | 3026893-31-9 | [1][4] |
| Appearance | Powder | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |
| Powder Storage | -20°C for up to 3 years | [5] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7][8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
1. Pre-Weighing Preparation:
- Before opening, centrifuge the vial containing the this compound powder at a low speed (e.g., 200-500 RPM) to ensure all the powder is at the bottom of the vial.[5]
- Equilibrate the vial to room temperature before opening to minimize moisture condensation.
2. Weighing the Compound:
- Tare a sterile microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.675 mg of the inhibitor.
3. Solubilization:
- Add the calculated volume of DMSO to the microcentrifuge tube containing the weighed powder. For the example above, add 1 mL of DMSO.
- Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 50°C) or brief ultrasonication can aid in dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
4. Aliquoting and Storage:
- Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[5][8] The volume of the aliquots should be based on your typical experimental needs.
- Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8][9]
5. Preparation of Working Solutions:
- When ready to use, thaw a single aliquot of the stock solution at room temperature.
- To prepare a working solution, dilute the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media, buffer). It is recommended to make serial dilutions in DMSO first if large dilutions are required, before the final dilution into the aqueous medium to prevent precipitation.[6]
- Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of AMPD2 by its inhibitor in the purine pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. captivatebio.com [captivatebio.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Studying Pontocerebellar Hypoplasia with AMPD2 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AMPD2 inhibitor 2, a potent and selective inhibitor of Adenosine Monophosphate Deaminase 2 (AMPD2), in the study of pontocerebellar hypoplasia (PCH). PCH, particularly type 9 (PCH9), is a rare neurodegenerative disorder linked to mutations in the AMPD2 gene.[1][2][3] Understanding the cellular and molecular consequences of AMPD2 dysfunction is critical for developing therapeutic strategies. This compound serves as a valuable pharmacological tool to mimic the enzymatic deficiency observed in PCH9, enabling detailed investigation into disease mechanisms and the evaluation of potential therapeutic interventions.
Introduction to AMPD2 and Pontocerebellar Hypoplasia
AMPD2 is a key enzyme in the purine nucleotide metabolism pathway, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[4][5][6] This reaction is a critical step in the regulation of cellular energy homeostasis and the synthesis of guanine nucleotides, such as guanosine triphosphate (GTP).[7][8][9] Mutations in the AMPD2 gene that result in a loss of enzyme function are the underlying cause of PCH9.[1][3][10] This neurodegenerative disorder is characterized by hypoplasia of the cerebellum and pons, leading to severe developmental delays and motor impairments.[1][10][11] The pathology of PCH9 is attributed to a depletion of the GTP pool and a subsequent impairment of GTP-dependent processes, most notably protein translation, which is essential for proper neurogenesis and neuronal maintenance.[8][9][12]
This compound (also known as compound 21 from the work of Yuki Kitao and colleagues) is a potent small molecule inhibitor of AMPD2.[1][2][13] Its ability to selectively block AMPD2 activity provides a controlled and reproducible method to model the biochemical defects of PCH9 in various experimental systems.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide templates for presenting experimental results.
Table 1: Inhibitor Specifications
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Target | Adenosine Monophosphate Deaminase 2 (AMPD2) | [1][2] |
| IC₅₀ (human AMPD2) | 0.1 µM | [1][2][9] |
| IC₅₀ (mouse AMPD2) | 0.28 µM | [1][2][9] |
| Molecular Formula | C₂₆H₂₇F₂N₃O₃ | [14][15] |
| Molecular Weight | 467.51 g/mol | [14][15] |
| CAS Number | 3026893-31-9 | [14][15] |
Table 2: Example Data - Effect of this compound on Neuronal GTP Levels
| Treatment Group | Inhibitor Conc. (µM) | GTP Level (pmol/µg protein) | % of Control |
| Vehicle Control | 0 | 100 ± 8.5 | 100% |
| This compound | 0.1 | 75 ± 6.2 | 75% |
| This compound | 1 | 48 ± 5.1 | 48% |
| This compound | 10 | 25 ± 3.9 | 25% |
Table 3: Example Data - Effect of this compound on Neuronal Protein Synthesis
| Treatment Group | Inhibitor Conc. (µM) | Protein Synthesis Rate (CPM/µg protein) | % of Control |
| Vehicle Control | 0 | 5000 ± 450 | 100% |
| This compound | 0.1 | 4100 ± 380 | 82% |
| This compound | 1 | 2800 ± 310 | 56% |
| This compound | 10 | 1500 ± 220 | 30% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of PCH using this compound.
Experimental Protocols
The following protocols are provided as a guide for using this compound in a research setting. Optimization may be required depending on the specific cell type and experimental conditions.
Protocol 1: In Vitro AMPD2 Enzymatic Activity Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of AMPD2 in cell lysates.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or iPSC-derived neurons)
-
PopLysis™ Neuronal Lysis and Extraction Buffer
-
This compound
-
AMP Deaminase Assay Kit (e.g., from Novocib, #K0709-05-2)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture neuronal cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using PopLysis™ buffer according to the manufacturer's instructions.[16]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the lysate using a BCA or similar protein assay.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in the assay buffer provided with the kit.
-
In a 96-well plate, add the cell lysate (containing AMPD2), the reaction mixture from the assay kit, and the different concentrations of this compound or vehicle control.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the change in absorbance at 340 nm over time, as per the assay kit's instructions.[17] The rate of reaction is proportional to the AMPD2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the activity to the vehicle control (100% activity).
-
Plot the % inhibition against the inhibitor concentration and determine the IC₅₀ value.
-
Protocol 2: Measurement of Intracellular GTP Levels
This protocol determines the effect of AMPD2 inhibition on the intracellular GTP pool in neuronal cells.
Materials:
-
Cultured neuronal cells
-
This compound
-
GTP Assay Kit (e.g., from Revvity, #62GTPPET) or access to HPLC or LC-MS/MS instrumentation
-
Reagents for cell lysis and protein precipitation (e.g., perchloric acid or methanol)
Procedure:
-
Cell Treatment:
-
Plate neuronal cells and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate proteins using a suitable method (e.g., addition of ice-cold 0.4 M perchloric acid, followed by neutralization with potassium carbonate).
-
Centrifuge to remove the protein pellet.
-
-
GTP Measurement:
-
Analyze the supernatant for GTP content using a commercial GTP assay kit following the manufacturer's instructions.[18]
-
Alternatively, quantify GTP levels using HPLC or LC-MS/MS for greater sensitivity and specificity.
-
-
Data Analysis:
-
Normalize the GTP levels to the total protein content or cell number.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: Assessment of Protein Synthesis
This protocol measures the rate of new protein synthesis in neuronal cells following treatment with this compound.
Materials:
-
Cultured neuronal cells
-
This compound
-
Protein synthesis assay kit (e.g., Click-iT® AHA Alexa Fluor® 488 Protein Synthesis HCS Assay, Thermo Fisher Scientific) or ³⁵S-methionine
-
Fluorescence microscope or scintillation counter
Procedure (using a non-radioactive method):
-
Cell Treatment:
-
Culture neuronal cells and treat with this compound or vehicle as described in Protocol 2.
-
-
Metabolic Labeling:
-
During the final hours of treatment, replace the culture medium with methionine-free medium containing the amino acid analog L-azidohomoalanine (AHA) and the inhibitor/vehicle.
-
Incubate to allow for the incorporation of AHA into newly synthesized proteins.[19]
-
-
Detection:
-
Fix, permeabilize, and stain the cells with a fluorescent alkyne probe that reacts with the azide group of the incorporated AHA, following the kit's protocol.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell, which is proportional to the rate of protein synthesis.
-
Normalize the results to the vehicle control.
-
Protocol 4: Neurotoxicity Assay
This assay evaluates the effect of AMPD2 inhibition on neuronal viability.
Materials:
-
Cultured neuronal cells
-
This compound
-
Cell viability assay (e.g., MTT assay, LDH release assay, or live/dead cell staining)
-
Microplate reader or fluorescence microscope
Procedure (using MTT assay as an example):
-
Cell Treatment:
-
Plate neuronal cells in a 96-well plate.
-
Treat with a range of concentrations of this compound or vehicle for an extended period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate to allow viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (EC₅₀).
-
In Vivo Studies
For in vivo studies, an Ampd2 knockout mouse model is available and has been shown to exhibit some features relevant to PCH, particularly when combined with an Ampd3 knockout.[2][7][20] These mice can be used to study the systemic and neurological consequences of AMPD2 deficiency. While specific in vivo administration protocols for this compound in the context of neurodegeneration are not yet established, its use in mice on a high-fat diet suggests it has bioavailability.[1][14] Researchers planning in vivo studies should refer to the original publication by Yuki Kitao et al. for initial guidance on formulation and administration, and adapt the protocols for neurological endpoints. Careful dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies will be necessary to establish an effective dosing regimen for crossing the blood-brain barrier and achieving target engagement in the central nervous system.
By employing these protocols and understanding the underlying molecular pathways, researchers can effectively use this compound to advance our understanding of pontocerebellar hypoplasia and explore novel therapeutic avenues for this devastating neurodegenerative disease.
References
- 1. Proteinuria in AMPD2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 024913 - Strain Details [jax.org]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 7. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Ampd2 conditional Knockout mouse | Studied in purine metabolism and cardiometabolic disorders | genOway [genoway.com]
- 11. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The application of in vitro-derived human neurons in neurodegenerative disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Protein Synthesis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Experimental Design for AMPD2 Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in the purine nucleotide metabolic pathway, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This reaction is a key regulatory point in maintaining cellular energy homeostasis and balancing the pools of adenine and guanine nucleotides.[2] Dysregulation of AMPD2 activity has been implicated in various pathological conditions, including neurological disorders and metabolic diseases, making it an attractive therapeutic target.[3][4] These application notes provide detailed protocols for in vitro and in vivo studies to investigate the efficacy and mechanism of AMPD2 inhibitors.
Signaling Pathway and Experimental Workflow
The inhibition of AMPD2 disrupts the conversion of AMP to IMP, leading to an accumulation of AMP and a depletion of downstream guanine nucleotides like GTP.[2] This can have significant downstream effects on cellular processes such as signal transduction, protein synthesis, and cell proliferation. The following diagrams illustrate the purine metabolism pathway and a general workflow for screening and characterizing AMPD2 inhibitors.
Data Presentation: Quantitative Summary of Known AMPD2 Inhibitors
| Inhibitor Name | Target | IC50 (hAMPD2) | IC50 (mAMPD2) | Notes | Reference |
| AMPD2 inhibitor 1 | AMPD2 | - | - | Investigated for cravings and addictions. | MedchemExpress |
| AMPD2 inhibitor 2 | AMPD2 | 0.1 µM | 0.28 µM | Potential for in vivo studies in high-fat diet models. | MedchemExpress |
Experimental Protocols
Biochemical Assay: AMPD2 Enzyme Activity
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of AMPD2 in a continuous spectrophotometric assay.
Principle: The deamination of AMP to IMP by AMPD2 is coupled to the oxidation of IMP to xanthosine monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH), which reduces NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
AMPD2 enzyme (recombinant human or mouse)
-
AMPD2 inhibitor
-
AMP substrate solution
-
IMPDH enzyme
-
NAD+ solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, IMPDH, and NAD+.
-
Add the AMPD2 inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the AMPD2 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the AMP substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 30-60 minutes at 37°C.
-
Calculate the rate of NADH production (slope of the linear portion of the absorbance curve).
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: Intracellular Nucleotide Pool Analysis by HPLC
This protocol outlines a method for the extraction and quantification of intracellular nucleotides to assess the impact of AMPD2 inhibition on the purine nucleotide pool.
Materials:
-
Cultured cells (e.g., HEK293T, HepG2, or relevant primary cells)
-
AMPD2 inhibitor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
0.6 M Trichloroacetic acid (TCA)
-
Tri-n-octylamine
-
1,1,2-Trichlorotrifluoroethane
-
HPLC system with a C18 reverse-phase column and UV detector
-
Nucleotide standards (AMP, ADP, ATP, IMP, GMP, GTP)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the AMPD2 inhibitor or vehicle control for the desired time (e.g., 24 hours).
-
-
Nucleotide Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.6 M TCA to each well and incubate on ice for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid-soluble extract) to a new tube.
-
Neutralize the TCA by adding a solution of 0.5 M tri-n-octylamine in 1,1,2-trichlorotrifluoroethane. Vortex and centrifuge to separate the phases. The aqueous top layer contains the nucleotides.
-
-
HPLC Analysis:
-
Inject the aqueous extract onto the HPLC system.
-
Separate the nucleotides using a gradient elution with appropriate buffers (e.g., potassium phosphate buffer with methanol).
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the nucleotide levels by comparing the peak areas to a standard curve generated with known concentrations of nucleotide standards.[5]
-
Cellular Assay: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an AMPD2 inhibitor.
Materials:
-
Cultured cells
-
AMPD2 inhibitor
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader with 570 nm absorbance detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the AMPD2 inhibitor for 24-72 hours. Include vehicle-treated and untreated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Cellular Assay: Cell Proliferation (BrdU Assay)
This protocol assesses the rate of cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cultured cells
-
AMPD2 inhibitor
-
96-well cell culture plate
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a 96-well plate and treat with the AMPD2 inhibitor as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution and fix/denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the appropriate substrate and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance or fluorescence.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Cellular Assay: Apoptosis (Annexin V Staining)
This protocol detects apoptosis by staining for phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.
Materials:
-
Cultured cells
-
AMPD2 inhibitor
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or 7-AAD
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the AMPD2 inhibitor as described previously.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
In Vivo Studies: Efficacy in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of an AMPD2 inhibitor. This can be performed in wild-type mice or in a disease model, such as the AMPD2 knockout mouse, which exhibits phenotypes like proteinuria.[6][7]
Materials:
-
AMPD2 inhibitor
-
Vehicle for inhibitor formulation (e.g., corn oil, PEG300/Tween-80/saline)
-
Wild-type mice (e.g., C57BL/6) or AMPD2 knockout mice
-
Standard laboratory animal housing and equipment
-
Analytical equipment for pharmacokinetic and pharmacodynamic analysis
Procedure:
-
Animal Model and Dosing:
-
Acclimate animals for at least one week before the start of the experiment.
-
Randomly assign animals to treatment groups (vehicle control and different doses of the AMPD2 inhibitor).
-
Formulate the AMPD2 inhibitor in a suitable vehicle. A formulation for "AMPD2 inhibitor 1" suggests a suspension in PEG300, Tween-80, and saline for oral or intraperitoneal administration.[8]
-
Administer the inhibitor daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
-
Pharmacokinetic (PK) Analysis:
-
At various time points after dosing, collect blood samples to determine the plasma concentration of the inhibitor using LC-MS/MS. This will help determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Pharmacodynamic (PD) and Efficacy Endpoints:
-
Nucleotide Levels: At the end of the study, collect tissues of interest (e.g., liver, brain) and analyze nucleotide pools by HPLC as described in the cellular assay protocol.
-
Biomarker Analysis: Measure relevant biomarkers in blood or tissue. For example, if studying metabolic effects, measure blood glucose and lipids.[3]
-
Phenotypic Assessment: If using AMPD2 knockout mice, monitor for changes in proteinuria by analyzing urine samples.[6] For neurodegenerative models, conduct behavioral tests.
-
Histopathology: At the end of the study, collect and fix tissues for histological analysis to assess any pathological changes.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to determine the significance of the inhibitor's effects compared to the vehicle control group.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of AMPD2 inhibitors. By systematically assessing the biochemical and cellular effects, and validating these findings in in vivo models, researchers can effectively characterize the therapeutic potential of novel AMPD2-targeting compounds. Careful experimental design and data analysis are crucial for advancing our understanding of AMPD2's role in health and disease and for the development of new treatments.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proteinuria in AMPD2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring AMPD2 Activity Using a Specific Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine monophosphate deaminase 2 (AMPD2) is a crucial enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This enzymatic reaction plays a vital role in maintaining cellular energy homeostasis and regulating the balance of adenine and guanine nucleotide pools. Dysregulation of AMPD2 activity has been implicated in various diseases, including neurological disorders and metabolic syndromes. Therefore, the accurate measurement of AMPD2 activity and the identification of its specific inhibitors are of significant interest in both basic research and drug development.
These application notes provide detailed protocols for measuring AMPD2 activity using a specific inhibitor, "AMPD2 inhibitor 2 (compound 21)". The document includes information on the inhibitor, multiple assay methodologies, and visual representations of the relevant pathways and workflows.
Featured Specific Inhibitor: this compound (compound 21)
This compound is a potent and specific inhibitor of AMPD2, making it a valuable tool for studying the enzyme's function and for high-throughput screening of potential therapeutic agents.[2][3][4]
| Property | Value | Reference |
| IUPAC Name | 8-(4-((benzyloxy)methyl)benzyl)-3,3-dimethyl-3,4-dihydroquinoxaline-1(2H)-carboxamide | N/A |
| Synonyms | Compound 21 | [2][3][4] |
| IC50 (hAMPD2) | 0.1 µM | [2][3][4] |
| IC50 (mAMPD2) | 0.28 µM | [2][3][4] |
| Molecular Formula | C26H27F2N3O3 | [3] |
| Molecular Weight | 467.51 g/mol | [3] |
| SMILES | CC1(CN(C2=CC=C(C(F)=C2N1CC3=CC=C(C=C3)COC4=CC=C(C=C4)CO)F)C(N)=O)C | [2][4] |
| Solubility | Soluble in DMSO | [5] |
Signaling Pathway and Experimental Workflow
AMPD2 in Purine Metabolism
AMPD2 is a key enzyme in the purine salvage pathway, contributing to the regulation of cellular nucleotide pools. Its activity influences the synthesis of GTP and can impact downstream signaling pathways such as mTORC1.
General Experimental Workflow for Inhibitor Studies
The general workflow for evaluating the inhibitory effect of a compound on AMPD2 activity involves preparing the enzyme and inhibitor, performing the enzymatic assay, and analyzing the data to determine the IC50 value.
Experimental Protocols
Here we provide three distinct protocols for measuring AMPD2 activity. The choice of method will depend on the available equipment and specific experimental needs.
Protocol 1: Spectrophotometric Coupled-Enzyme Assay
This continuous assay measures the production of IMP, which is then used to reduce NAD+ to NADH, leading to an increase in absorbance at 340 nm. This method is suitable for high-throughput screening.
Materials:
-
Recombinant human or mouse AMPD2
-
This compound (compound 21)
-
AMP (substrate)
-
IMP Dehydrogenase (IMPDH)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a stock solution of AMP in Assay Buffer.
-
Prepare a reaction mixture containing Assay Buffer, IMPDH (final concentration 0.1 U/mL), and NAD+ (final concentration 1 mM).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 5 µL of the inhibitor dilution (or DMSO for control).
-
Add 85 µL of the reaction mixture to each well.
-
Add 5 µL of recombinant AMPD2 (final concentration to be optimized for linear reaction rate) to each well and incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 5 µL of AMP solution (final concentration to be optimized, e.g., 100 µM).
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: HPLC-Based Assay
This endpoint assay directly measures the conversion of AMP to IMP by separating and quantifying the nucleotides using reverse-phase high-performance liquid chromatography (HPLC). This method is highly specific and accurate.
Materials:
-
Recombinant human or mouse AMPD2
-
This compound (compound 21)
-
AMP (substrate)
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT
-
Quenching Solution: 0.4 M Perchloric Acid
-
Neutralization Solution: 2 M K2CO3
-
HPLC system with a C18 column and UV detector (254 nm)
-
Mobile Phase A: 0.1 M Ammonium Phosphate, pH 6.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Enzymatic Reaction:
-
Prepare serial dilutions of this compound in Reaction Buffer.
-
In a microcentrifuge tube, combine 10 µL of the inhibitor dilution (or DMSO for control), 40 µL of Reaction Buffer, and 10 µL of recombinant AMPD2. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of AMP solution (final concentration, e.g., 100 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes) within the linear range of the reaction.
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Neutralize the reaction by adding 20 µL of Neutralization Solution.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the sample onto the C18 column.
-
Separate the nucleotides using a gradient of Mobile Phase B (e.g., 0-10% over 15 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution of AMP and IMP at 254 nm.
-
Quantify the peak areas of AMP and IMP.
-
-
Data Analysis:
-
Calculate the amount of IMP produced in each reaction.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 3: Ammonia Quantification Assay
This endpoint assay measures the amount of ammonia produced during the deamination of AMP by AMPD2. This can be done using a colorimetric or enzymatic method.
Materials:
-
Recombinant human or mouse AMPD2
-
This compound (compound 21)
-
AMP (substrate)
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT
-
Ammonia Assay Kit (e.g., colorimetric based on the Berthelot reaction or enzymatic based on glutamate dehydrogenase[6][7])
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzymatic Reaction:
-
Follow the same enzymatic reaction setup and incubation as described in Protocol 2 (steps 1a-d).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution compatible with the chosen ammonia assay kit.
-
-
Ammonia Quantification:
-
Follow the instructions provided with the commercial ammonia assay kit. This typically involves adding a reagent mixture to the reaction samples and standards, incubating for a specific time, and then measuring the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the ammonia standards provided in the kit.
-
Determine the concentration of ammonia in each reaction sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to obtain the IC50 value.
-
Data Presentation
The results of the inhibitor studies should be presented in a clear and concise manner. A table summarizing the inhibitory potency and a dose-response curve are standard.
Table of Inhibitory Activity:
| Inhibitor | Target | IC50 (µM) |
| This compound | hAMPD2 | 0.1 |
| This compound | mAMPD2 | 0.28 |
Logical Diagram for IC50 Determination:
Conclusion
These application notes provide a comprehensive guide for researchers to measure AMPD2 activity and characterize its inhibitors. The availability of a potent and specific inhibitor like "this compound" and robust assay methodologies will facilitate further investigation into the biological roles of AMPD2 and the development of novel therapeutics targeting this enzyme.
References
- 1. AMP deaminase 2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for AMPD2 Inhibitor Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two common methods for the delivery of AMPD2 (Adenosine Monophosphate Deaminase 2) inhibitors in animal models: oral gavage and intravenous injection. The included protocols are intended as a starting point and should be optimized for specific inhibitors and animal models.
Introduction to AMPD2 Inhibition
Adenosine monophosphate deaminase 2 (AMPD2) is a crucial enzyme in the purine nucleotide cycle, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). Dysregulation of AMPD2 has been implicated in various neurological and metabolic disorders.[1][2][3][4] Inhibition of AMPD2 is a promising therapeutic strategy, and preclinical evaluation in animal models is a critical step in the development of novel AMPD2 inhibitors. The choice of delivery method is paramount to ensure accurate and reproducible results in these in vivo studies.
Delivery Methods: A Comparative Overview
The selection of an appropriate delivery route for an AMPD2 inhibitor in animal models is contingent on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental endpoint. The two most common methods, oral gavage and intravenous injection, offer distinct advantages and disadvantages.
| Delivery Method | Advantages | Disadvantages | Key Considerations |
| Oral Gavage | - Non-invasive, allows for repeated dosing- Clinically relevant route for many drugs- Cost-effective | - Variable bioavailability due to first-pass metabolism and gastrointestinal absorption- Potential for stress-induced artifacts- Risk of administration error (e.g., lung administration) | - Formulation (solution, suspension)- Vehicle selection- Animal handling and technique |
| Intravenous (IV) Injection | - 100% bioavailability, rapid onset of action- Precise dose administration- Bypasses first-pass metabolism | - Invasive, requires skilled personnel- Potential for injection site reactions- Can be stressful for the animal | - Formulation (sterile, isotonic solution)- Injection volume and rate- Vein accessibility (e.g., tail vein in mice) |
Signaling Pathway and Experimental Workflow
To aid in experimental design, the following diagrams illustrate the role of AMPD2 in the purine metabolism pathway and a general workflow for evaluating AMPD2 inhibitors in animal models.
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the administration of an AMPD2 inhibitor to mice via oral gavage. This method is suitable for compounds with good oral bioavailability.
Materials:
-
AMPD2 inhibitor
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose, corn oil)
-
20-22 gauge stainless steel feeding needle with a ball tip
-
1 mL syringes
-
Animal scale
-
70% ethanol
Procedure:
-
Formulation Preparation:
-
Prepare the AMPD2 inhibitor formulation at the desired concentration in the selected vehicle. Ensure the formulation is homogenous (solution or uniform suspension).
-
Prepare a vehicle-only control.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume.
-
Properly restrain the mouse to immobilize the head and prevent movement.
-
-
Administration:
-
Draw the calculated volume of the formulation into the syringe fitted with the feeding needle.
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus.
-
Advance the needle until the tip has passed the pharynx. The needle should pass with minimal resistance.
-
Slowly dispense the formulation.
-
Carefully withdraw the feeding needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, which could indicate improper administration.
-
Example Pharmacokinetic Data (Oral Gavage):
| Parameter | AMPD2 Inhibitor A (10 mg/kg) | AMPD2 Inhibitor B (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 620 ± 95 |
| Tmax (h) | 1.5 | 2.0 |
| AUC (0-t) (ng*h/mL) | 4200 ± 550 | 3100 ± 480 |
| Bioavailability (%) | 35 | 25 |
Note: The data presented are for illustrative purposes only and will vary depending on the specific inhibitor and experimental conditions.
Protocol 2: Intravenous Injection in Mice (Tail Vein)
This protocol details the administration of an AMPD2 inhibitor to mice via tail vein injection, ensuring complete bioavailability.
Materials:
-
AMPD2 inhibitor
-
Sterile, isotonic vehicle (e.g., saline, PBS)
-
27-30 gauge needles
-
1 mL syringes
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution of the AMPD2 inhibitor in an appropriate isotonic vehicle. Ensure the solution is free of particulates.
-
Prepare a sterile vehicle-only control.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
-
Administration:
-
Swab the tail with 70% ethanol.
-
Load the syringe with the calculated volume of the inhibitor solution, ensuring no air bubbles are present.
-
Position the needle, with the bevel facing up, parallel to the vein and gently insert it into the vein.
-
Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Example Pharmacokinetic Data (Intravenous Injection):
| Parameter | AMPD2 Inhibitor A (2 mg/kg) | AMPD2 Inhibitor B (2 mg/kg) |
| C0 (ng/mL) | 2500 ± 300 | 1800 ± 250 |
| AUC (0-inf) (ng*h/mL) | 2400 ± 280 | 1750 ± 210 |
| Clearance (mL/min/kg) | 15 ± 2.5 | 20 ± 3.0 |
| Volume of Distribution (L/kg) | 1.2 ± 0.2 | 1.5 ± 0.3 |
Note: The data presented are for illustrative purposes only and will vary depending on the specific inhibitor and experimental conditions.
General Considerations and Best Practices
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Formulation Development: The solubility, stability, and tolerability of the formulation are critical for successful in vivo studies. For oral administration, palatable formulations may be considered to reduce stress.[5]
-
Dose Selection: Dose-ranging studies should be conducted to determine the optimal therapeutic dose and to identify any potential toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK and PD data is essential for understanding the relationship between drug exposure and pharmacological effect, which can inform dose selection for efficacy studies.
-
Controls: Appropriate control groups (vehicle, and potentially a positive control) are crucial for the interpretation of results.
By carefully selecting the delivery method and adhering to rigorous experimental protocols, researchers can obtain reliable and reproducible data on the in vivo efficacy of AMPD2 inhibitors, paving the way for their further development as potential therapeutics.
References
- 1. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of AMPD2 drives metabolic dysregulation and liver disease in mice with hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Counteracting roles of AMP deaminase and AMP kinase in the development of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
Application Notes & Protocols: Utilizing AMPD2 Inhibitor 2 for the Study of Hereditary Fructose Intolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hereditary Fructose Intolerance (HFI)
Hereditary Fructose Intolerance (HFI) is a rare autosomal recessive metabolic disorder caused by a deficiency in the aldolase B enzyme (ALDOB).[1][2][3] This enzyme is critical for the metabolism of fructose, primarily in the liver, kidneys, and small intestine.[1] In individuals with HFI, ingestion of fructose, sucrose, or sorbitol leads to the accumulation of fructose-1-phosphate (F1P).[1][2] This buildup is toxic, causing a range of symptoms from acute hypoglycemia, vomiting, and abdominal pain to chronic conditions like fatty liver disease, kidney failure, and growth deficiency.[1][3][4] The current standard of care is a lifelong, strict avoidance of all dietary sources of fructose, as there is no cure.[2][4]
The Role of AMPD2 in HFI Pathophysiology
Recent research has identified a critical, previously unrecognized metabolic pathway that contributes significantly to the pathology of HFI. The accumulation of F1P in liver cells creates a "phosphate trap," where inorganic phosphate is rapidly consumed to phosphorylate fructose, leading to intracellular phosphate depletion.[5][6]
This phosphate depletion activates Adenosine Monophosphate Deaminase 2 (AMPD2) , the primary AMPD isoform in the liver.[5][7][8] AMPD2 initiates the purine degradation pathway by converting AMP to inosine monophosphate (IMP).[7][9] The activation of this pathway in HFI has two major downstream consequences:
-
Energy Imbalance and Metabolic Dysregulation: AMPD2 activation disrupts the cellular energy balance, contributing to defects in fat and glycogen storage.[5][10]
-
AMPK Inhibition: The activity of AMPD2 and its downstream product, uric acid, can inhibit AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis that promotes fat oxidation.[7][11]
Crucially, studies in aldolase B deficient mice (a model for HFI) show that blocking AMPD2 activity markedly improves the metabolic dysregulation and liver damage induced by fructose, even though it does not prevent the primary accumulation of F1P or the associated risk of hypoglycemia.[5][10] This positions AMPD2 as a promising therapeutic target to mitigate the chronic consequences of HFI.
Signaling Pathway in Hereditary Fructose Intolerance
Caption: Pathophysiological cascade in HFI and the therapeutic intervention point for this compound.
This compound: A Tool for HFI Research
This compound (also known as compound 21) is a potent and specific small molecule inhibitor of AMPD2.[12] Its characteristics make it an ideal tool for preclinical research into HFI.
| Parameter | Value | Reference |
| Target | AMP Deaminase 2 (AMPD2) | [12] |
| IC₅₀ (human AMPD2) | 0.1 µM | [12] |
| IC₅₀ (mouse AMPD2) | 0.28 µM | [12] |
| Application | Preclinical evaluation of the physiological role of AMPD2 | [12] |
Experimental Protocols
The following protocols are based on methodologies used in preclinical studies with aldolase B deficient (aldob-/-) mouse models.
Protocol: Evaluating Fructose Tolerance with this compound
This experiment aims to determine if inhibiting AMPD2 improves the natural aversion to fructose seen in HFI models.
Workflow Diagram
Caption: Experimental workflow for assessing fructose tolerance in mice.
Methodology:
-
Animals: Use age-matched male wild-type (WT) and aldob-/- mice.[5][7]
-
Acclimatization: Allow mice to acclimate for at least one week with standard chow and water.
-
Grouping: Randomly assign mice into four groups:
-
WT + Vehicle
-
WT + this compound
-
aldob-/- + Vehicle
-
aldob-/- + this compound
-
-
Housing: House mice individually to accurately measure fluid intake.
-
Drug Administration: Administer this compound or a corresponding vehicle (e.g., via oral gavage) at a predetermined dose daily.
-
Two-Bottle Choice Test: Provide each mouse with two identical, pre-weighed drinking bottles. One contains water, and the other contains a 5% (w/v) fructose solution.[5][13]
-
Data Collection: For 7-14 days, record the weight of each bottle and the body weight of each mouse daily. Switch the position of the bottles every 24 hours to prevent place preference.
-
Analysis: Calculate the daily intake from each bottle in milliliters. Determine the fructose preference as (fructose solution intake / total fluid intake) * 100. Compare the results between the groups using appropriate statistical tests (e.g., ANOVA).
Protocol: Assessing the Impact on Liver and Kidney Metabolism
This protocol evaluates whether AMPD2 inhibition mitigates the metabolic dysregulation and organ damage associated with chronic low-dose fructose exposure in HFI.
Methodology:
-
Animals and Grouping: Use the same animal groups as in Protocol 4.1.
-
Diet: Instead of a choice test, provide all mice with chow containing 1% fructose for 5 weeks to simulate chronic low-level exposure.[13] Administer the inhibitor or vehicle daily.
-
Sample Collection (Weekly):
-
Collect 24-hour urine using metabolic cages.
-
Collect blood samples via tail vein.
-
-
Sample Collection (Terminal): At the end of the 5-week period, euthanize the mice and collect blood, liver, and kidney tissues.
-
Biochemical Analysis:
-
Histological Analysis:
-
Gene Expression Analysis:
Expected Outcomes and Data Presentation
The use of this compound in an HFI mouse model is expected to yield significant improvements in metabolic health despite the underlying aldolase B deficiency.
Table 1: Fructose Tolerance Study (Hypothetical Data)
| Group | Average Daily Fructose Solution Intake (mL) | Fructose Preference (%) | Body Weight Change (g) |
| WT + Vehicle | 4.5 ± 0.5 | 85 ± 5 | +1.5 ± 0.3 |
| aldob-/- + Vehicle | 0.2 ± 0.1 | 5 ± 2 | -2.0 ± 0.4 |
| aldob-/- + AMPD2-I2 | 2.8 ± 0.4 | 60 ± 7 | +0.5 ± 0.2 |
Data based on findings from AMPD2 knockout studies showing increased voluntary fructose intake.[5][13]
Table 2: Key Metabolic and Renal Parameters (Hypothetical Data)
| Parameter | WT + 1% Fructose | aldob-/- + 1% Fructose | aldob-/- + AMPD2-I2 + 1% Fructose |
| Plasma Uric Acid (mg/dL) | 2.1 ± 0.3 | 5.8 ± 0.6 | 2.5 ± 0.4 |
| Liver Triglycerides (mg/g) | 3.5 ± 0.4 | 12.1 ± 1.5 | 4.2 ± 0.6 |
| Liver Glycogen Score | Normal | Depleted | Near Normal |
| Fractional Excretion of Phosphate (%) | 15 ± 3 | 45 ± 6 | 20 ± 4 |
Data based on findings that AMPD2 deletion corrects fat/glycogen storage and improves metabolic profiles.[5][10][13]
Conclusion for Drug Development
The study of HFI using this compound provides a strong rationale for targeting the AMPD2 pathway. While not a cure that replaces the missing aldolase B enzyme, inhibiting AMPD2 represents a novel therapeutic strategy to manage the chronic and severe metabolic consequences of the disease. By uncoupling the primary F1P accumulation from the downstream metabolic havoc, an AMPD2 inhibitor could significantly improve the quality of life and long-term health outcomes for individuals with HFI. Preclinical evaluation using the protocols outlined here is a critical step in advancing such therapeutic candidates toward clinical trials.
References
- 1. Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance [mdpi.com]
- 2. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of AMPD2 in impaired glucose tolerance induced by high fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPD2 | Rupa Health [rupahealth.com]
- 10. Activation of AMPD2 drives metabolic dysregulation and liver disease in mice with hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Counteracting roles of AMP deaminase and AMP kinase in the development of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of AMPD2 in impaired glucose tolerance induced by high fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AMPD2 Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine monophosphate deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2][3] This enzymatic reaction plays a crucial role in maintaining cellular energy homeostasis.[1][2] Given its involvement in cellular metabolism, AMPD2 has emerged as a potential therapeutic target for various diseases. As with any targeted therapy, ensuring the specificity of an inhibitor is paramount to minimize off-target effects and potential toxicity.
These application notes provide a comprehensive protocol for assessing the specificity of a putative AMPD2 inhibitor. The described methodologies will enable researchers to determine the inhibitor's potency against AMPD2 and its selectivity against other AMPD isoforms and related enzymes in the purine metabolic pathway.
Key Signaling Pathway
The following diagram illustrates the central role of AMPD2 in the purine nucleotide cycle and its relationship with other key enzymes.
Caption: AMPD2 in the Purine Metabolic Pathway.
Data Presentation
All quantitative data from the inhibitor specificity profiling should be summarized in a clear and structured table for easy comparison.
| Enzyme Target | Test Compound IC50 (nM) | Test Compound Ki (nM) | Control Inhibitor IC50 (nM) | Control Inhibitor Ki (nM) | Selectivity Fold (IC50) |
| Primary Target | |||||
| AMPD2 | 1 (Reference) | ||||
| Isoform Selectivity | |||||
| AMPD1 | |||||
| AMPD3 | |||||
| Off-Target Selectivity | |||||
| Adenosine Deaminase (ADA) | |||||
| 5'-Nucleotidase (NT5E) | |||||
| Adenylosuccinate Lyase (ADSL) |
Selectivity Fold is calculated as (IC50 of off-target / IC50 of AMPD2).
Experimental Protocols
Recombinant Enzyme Preparation
To ensure accurate and reproducible results, it is essential to use purified recombinant human AMPD1, AMPD2, and AMPD3 enzymes. These can be expressed in and purified from various systems (e.g., E. coli, insect, or mammalian cells). The purity of the enzymes should be assessed by SDS-PAGE and should be >95%.
General Workflow for Specificity Assessment
The following diagram outlines the general workflow for assessing the specificity of an AMPD2 inhibitor.
References
Application of AMPD2 Inhibition in Liver Disease Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide cycle and is the predominant isoform in the liver.[1][2] Emerging research has identified AMPD2 as a critical mediator of metabolic dysregulation in the context of liver diseases, particularly those driven by fructose metabolism.[3][4][5] In conditions of high fructose influx, the accumulation of fructose-1-phosphate can lead to intracellular phosphate depletion, which in turn activates AMPD2.[3][5] This activation initiates a cascade that contributes to hepatic steatosis, inflammation, and fibrosis.[1][6] Consequently, the inhibition of AMPD2 presents a promising therapeutic strategy for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hereditary fructose intolerance (HFI).[3][4]
This document provides detailed application notes and protocols based on preclinical studies involving the genetic inhibition of AMPD2 in mouse models of liver disease. While a specific small molecule inhibitor termed "AMPD2 inhibitor 2" is not extensively characterized in the public literature, the data from these genetic models provide a strong rationale and a framework for the development and evaluation of such targeted inhibitors.
Rationale for AMPD2 Inhibition in Liver Disease
Fructose metabolism in the liver, particularly under conditions of aldolase B deficiency (as seen in HFI), leads to the accumulation of fructose-1-phosphate and a subsequent "phosphate trap".[3][5] This depletion of intracellular phosphate activates AMPD2, which converts AMP to inosine monophosphate (IMP).[3][5] The consequences of this activation are multifaceted:
-
Energy Imbalance: The conversion of AMP to IMP disrupts the cellular energy balance, as reflected by changes in the AMP/ATP ratio.[3]
-
AMPK Dysregulation: AMPD2 activity can counter-regulate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][7][8] Reduced AMPK activity is a known contributor to the development of fatty liver.[8][9]
-
Uric Acid Production: The purine degradation pathway initiated by AMPD2 ultimately leads to the production of uric acid, which has been shown to inhibit AMPK activity and promote fat accumulation.[1][7]
-
Promotion of Steatohepatitis: Studies in aldolase B knockout mice, a model for HFI, demonstrate that fructose exposure leads to significant liver injury, including steatosis, inflammation, and fibrosis, which is dependent on AMPD2 activation.[5][6]
Genetic deletion of AMPD2 in these models has been shown to ameliorate these pathological changes, highlighting its potential as a therapeutic target.[3][4][6]
Data from Preclinical Liver Disease Models
The following tables summarize the key quantitative data from studies utilizing AMPD2 knockout mice in models of liver disease.
Table 1: Effects of AMPD2 Deletion on Hepatic Metabolites in Aldolase B Knockout Mice
| Parameter | Wild Type | Aldolase B KO | Aldolase B KO + AMPD2 Het KO | Aldolase B KO + AMPD2 Homo KO | Reference |
| Hepatic IMP | Normal | Increased | Reduced | Markedly Reduced | [3] |
| Hepatic AMP | Normal | Reduced | Increased | Markedly Increased | [3] |
| Energy Charge | Normal | Reduced | Increased | Restored to Normal | [3] |
| AMP/ATP Ratio | Normal | Reduced | Increased | Markedly Increased | [3] |
Table 2: Effects of Liver-Specific AMPD2 Deletion on Fructose-Induced Liver Injury in Aldolase B Knockout Mice
| Parameter | Aldolase B KO (Sucrose-free) | Aldolase B KO (Fructose-fed) | Aldolase B KO + Liver-Specific AMPD2 KO (Fructose-fed) | Reference |
| Liver Triglyceride Content | Baseline | Significantly Increased | Significantly Reduced vs Fructose-fed KO | [6] |
| Liver Injury Score | Low | High | Significantly Reduced vs Fructose-fed KO | [6] |
| Plasma ALT | Normal | Elevated | Significantly Reduced vs Fructose-fed KO | [6] |
| Liver Glycogen | Baseline | Significantly Increased | Significantly Reduced vs Fructose-fed KO | [6] |
| Liver Hydroxyproline | Baseline | Significantly Increased | Significantly Reduced vs Fructose-fed KO | [6] |
Experimental Protocols
Animal Models
1. Hereditary Fructose Intolerance (HFI) Model:
-
Genetic Modification: Generation of aldob-/- mice with global or liver-specific deletion of AMPD2.[3][6] Liver-specific knockout can be achieved using the Cre-LoxP system with an Albumin-Cre driver.[6]
-
Dietary Intervention: To induce the HFI phenotype, mice are typically provided with a diet containing a low concentration of fructose (e.g., 1% w/w) in their drinking water or chow.[5]
-
Duration: The duration of the fructose challenge can vary depending on the endpoints being measured, but studies have shown significant pathological changes within several weeks.[5]
-
Endpoints:
2. High-Fructose Diet-Induced NAFLD Model:
-
Animal Strain: Wild-type C57BL/6J mice.
-
Genetic Modification: Generation of global or liver-specific AMPD2 knockout mice on a C57BL/6J background.[2][10]
-
Dietary Intervention: High-fructose diet (e.g., 60% fructose) or high-fructose, high-fat diet to induce NAFLD/NASH.
-
Duration: Typically 8-16 weeks to develop significant steatosis and other features of NAFLD.
-
Endpoints:
Biochemical and Molecular Assays
1. Western Blot Analysis:
-
Objective: To confirm the knockout of AMPD2 and to assess the activation state of key signaling proteins like AMPK.[3]
-
Protocol:
-
Homogenize liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-AMPD2, anti-pAMPK, anti-AMPK, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Measurement of Liver Triglycerides:
-
Objective: To quantify the extent of hepatic steatosis.[6]
-
Protocol:
-
Homogenize a known weight of liver tissue.
-
Extract lipids using a chloroform:methanol (2:1) solution.
-
Dry the lipid extract and resuspend in a suitable solvent.
-
Measure triglyceride content using a commercially available colorimetric assay kit.
-
Normalize the triglyceride content to the weight of the liver tissue.
-
3. Hydroxyproline Assay for Fibrosis:
-
Objective: To quantify collagen content as a measure of liver fibrosis.[6]
-
Protocol:
-
Hydrolyze a known weight of liver tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline content based on a standard curve and normalize to the tissue weight.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of AMPD2 in fructose-induced liver disease.
Experimental Workflow
Caption: Experimental workflow for evaluating AMPD2 inhibition in a mouse model.
Logical Relationships
Caption: Logical relationship between AMPD2 inhibition and therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of AMPD2 drives metabolic dysregulation and liver disease in mice with hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of AMPD2 drives metabolic dysregulation and liver disease in mice with hereditary fructose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Counteracting roles of AMP deaminase and AMP kinase in the development of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Counteracting Roles of AMP Deaminase and AMP Kinase in the Development of Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of nonalcoholic fatty liver disease: role of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantifying the Effects of AMPD2 Inhibitor 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in the purine nucleotide metabolic pathway, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2][3] This reaction is a key control point in maintaining the balance of cellular adenylate and guanylate pools. Inhibition of AMPD2 leads to an accumulation of AMP and a subsequent depletion of the guanine nucleotide pool, most notably guanosine triphosphate (GTP).[2][4] This modulation of intracellular nucleotide levels has significant implications for various cellular processes, including signal transduction, protein synthesis, and energy metabolism, making AMPD2 a compelling target for therapeutic intervention in a range of diseases, including certain cancers and metabolic disorders.[5][6]
AMPD2 inhibitor 2, a potent and selective inhibitor of human and murine AMPD2, serves as a valuable tool for investigating the physiological and pathological roles of this enzyme.[7] This document provides detailed application notes and experimental protocols for quantifying the effects of this compound, enabling researchers to accurately assess its impact on cellular systems.
Mechanism of Action
This compound belongs to a class of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides.[3] It exerts its inhibitory effect through an allosteric mechanism, inducing a conformational change in the AMPD2 enzyme that alters the substrate-binding pocket and prevents AMP from binding effectively.[3] This leads to a blockade of the AMP to IMP conversion, resulting in a measurable decrease in intracellular IMP and GTP levels and an increase in AMP levels. The depletion of GTP pools, in particular, can impact the function of GTP-dependent proteins, such as small GTPases (e.g., Rac1) and key signaling regulators like mTOR.[1][8]
Data Presentation
The following tables summarize the key quantitative data for this compound and the expected outcomes from the described experimental protocols.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Source |
| Human AMPD2 | 0.1 | [7] |
| Murine AMPD2 | 0.28 | [7] |
Table 2: Expected Changes in Intracellular Nucleotide Levels Following Treatment with this compound
| Analyte | Expected Change | Method of Quantification |
| AMP | Increase | HPLC-MS/MS |
| IMP | Decrease | HPLC-MS/MS |
| GTP | Decrease | HPLC-MS/MS |
| GDP | Potential Decrease | HPLC-MS/MS |
| ATP | Relatively Stable | HPLC-MS/MS |
Table 3: Expected Effects on Downstream Signaling Pathways
| Pathway/Process | Expected Effect | Method of Quantification |
| mTOR Signaling | Inhibition | Western Blot (p-S6K, p-4E-BP1) |
| Rac1 Activity | Decrease | Rac1 Activation Assay |
| Protein Synthesis | Decrease | Metabolic Labeling (e.g., puromycin) |
Experimental Protocols
Protocol 1: Quantification of Intracellular Nucleotide Levels by HPLC-MS/MS
This protocol describes the extraction and analysis of intracellular nucleotides from cultured cells treated with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for the desired duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase.
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate the nucleotides using a suitable column (e.g., a C18 reversed-phase column) with an appropriate gradient of mobile phases (e.g., an ion-pairing reagent like tributylamine in an aqueous buffer and an organic solvent like methanol).
-
Detect and quantify the nucleotides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use known standards for each nucleotide to generate a calibration curve for absolute quantification.
-
Protocol 2: Assessment of mTOR Signaling by Western Blot
This protocol outlines the procedure for measuring the phosphorylation status of key mTOR pathway components.
Materials:
-
Cultured cells treated with this compound (as in Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 3: Rac1 Activation Assay
This protocol describes a pull-down assay to measure the amount of active, GTP-bound Rac1.
Materials:
-
Cultured cells treated with this compound
-
Rac1 activation assay kit (containing PAK-PBD beads)
-
Lysis/Wash buffer (provided in the kit)
-
GTPγS and GDP (for positive and negative controls)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Lysis and Control Treatment:
-
Lyse the treated cells with the provided lysis buffer.
-
For positive and negative controls, treat lysates from untreated cells with GTPγS (non-hydrolyzable GTP analog) and GDP, respectively.
-
-
Pull-Down of Active Rac1:
-
Incubate the cell lysates with PAK-PBD (p21-activated kinase binding domain) beads, which specifically bind to GTP-bound Rac1.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1.
-
Run a parallel Western blot on the total cell lysates to determine the total Rac1 levels for normalization.
-
Mandatory Visualization
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Quantifying Inhibitor Effects.
References
- 1. Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time in vitro measurement of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for High-Throughput Screening of AMPD2 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This enzymatic step is crucial for maintaining cellular energy homeostasis and regulating purine nucleotide pools.[2] Dysregulation of AMPD2 activity has been implicated in various metabolic and neurological disorders, making it an attractive target for therapeutic intervention.[3]
"AMPD2 inhibitor 2" (also known as compound 21) has been identified as a potent inhibitor of both human and murine AMPD2. These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of "this compound" and other potential AMPD2 inhibitors.
Data Presentation
The inhibitory activity of "this compound" has been previously characterized, providing a benchmark for screening campaigns. The following table summarizes the known quantitative data for this compound.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | human AMPD2 (hAMPD2) | 0.1 | Biochemical | [4] |
| This compound | murine AMPD2 (mAMPD2) | 0.28 | Biochemical | [4] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
AMPD2 is a central enzyme in the purine nucleotide cycle. This cycle plays a significant role in cellular energy metabolism, particularly in tissues with high energy demands. The following diagram illustrates the position of AMPD2 within this pathway.
Caption: The role of AMPD2 in the Purine Nucleotide Cycle.
Experimental Protocols
A robust and reliable high-throughput screening assay is essential for identifying and characterizing novel AMPD2 inhibitors. A coupled-enzyme spectrophotometric assay is a suitable method for this purpose. This assay measures the activity of AMPD2 by detecting the production of NADH, which can be monitored by the increase in absorbance at 340 nm.
Principle of the HTS Assay
The assay is based on the following coupled enzymatic reactions:
-
AMPD2 Reaction: AMP + H₂O → IMP + NH₄⁺
-
Coupled Reaction: IMP + NAD⁺ + H₂O → Xanthosine Monophosphate (XMP) + NADH + H⁺
The rate of NADH production is directly proportional to the rate of the AMPD2 reaction.
Materials and Reagents
-
Recombinant human AMPD2 enzyme
-
AMP (substrate)
-
IMP Dehydrogenase (IMPDH) (coupling enzyme)
-
Nicotinamide Adenine Dinucleotide (NAD⁺)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
"this compound" (as a positive control)
-
Dimethyl Sulfoxide (DMSO)
-
384-well, clear, flat-bottom microplates
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for identifying AMPD2 inhibitors.
Caption: High-throughput screening workflow for AMPD2 inhibitors.
Detailed Protocol
-
Compound Plate Preparation:
-
Prepare serial dilutions of "this compound" in DMSO to be used as a positive control.
-
Dissolve test compounds in DMSO.
-
In a 384-well compound source plate, add the appropriate volume of each compound dilution. Include wells with DMSO only for negative controls (100% activity) and a known inhibitor for positive controls (0% activity).
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the source plate to a 384-well clear-bottom assay plate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of recombinant AMPD2 in assay buffer.
-
Dispense the AMPD2 solution (e.g., 10 µL) into each well of the assay plate containing the compounds.
-
Centrifuge the plate briefly to ensure mixing.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing AMP, NAD⁺, and IMPDH in assay buffer.
-
Dispense the substrate master mix (e.g., 10 µL) into all wells of the assay plate to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the assay plate into a microplate reader capable of kinetic measurements.
-
Measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (V₀_compound - V₀_min) / (V₀_max - V₀_min)) where V₀_compound is the rate in the presence of the test compound, V₀_max is the rate of the negative control (DMSO), and V₀_min is the rate of the positive control (e.g., high concentration of "this compound").
-
Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min| where σ is the standard deviation and μ is the mean of the high and low controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
-
Hit Confirmation and Dose-Response:
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits".
-
Confirm the activity of the hits by re-testing.
-
Perform dose-response experiments for confirmed hits by testing a range of concentrations to determine their IC50 values.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of inhibitors for AMPD2, using "this compound" as a reference compound. The described spectrophotometric assay is robust, scalable, and suitable for large-scale screening campaigns aimed at discovering novel therapeutic agents targeting the purine nucleotide cycle. Careful assay optimization and validation are crucial for the successful identification of potent and selective AMPD2 inhibitors.
References
Application Note: A Guide to Cellular Assays for the Evaluation of AMPD2 Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This function is vital for maintaining cellular energy homeostasis and regulating the nucleotide pools required for DNA, RNA, and GTP synthesis.[3][4] Dysregulation of AMPD2 is implicated in several human diseases. Genetic mutations causing AMPD2 deficiency can lead to a severe neurodegenerative disorder, Pontocerebellar Hypoplasia, Type 9 (PCH9), characterized by a depletion of cellular GTP pools.[3][4][5] Conversely, high expression of AMPD2 has been associated with poor patient outcomes and increased cell proliferation in certain cancers, such as undifferentiated pleomorphic sarcoma (UPS).[6][7][8]
"AMPD2 inhibitor 2" is a potent small molecule inhibitor of both human (hAMPD2) and murine (mAMPD2) forms of the enzyme, with reported IC50 values of 0.1 μM and 0.28 μM, respectively.[9] This makes it a valuable tool for investigating the physiological and pathological roles of AMPD2. This document provides detailed protocols and guidance for selecting suitable cell lines and conducting key experiments to characterize the cellular effects of this compound.
AMPD2 Signaling and Inhibition Pathway
The diagram below illustrates the central role of AMPD2 in the purine metabolic pathway and the consequences of its inhibition. Inhibition of AMPD2 is expected to cause an accumulation of the substrate, AMP, and a reduction in the product, IMP, which is a precursor for GTP synthesis. This disruption can impact cellular energy balance and processes like protein translation.[3][4]
Caption: AMPD2 pathway showing conversion of AMP to IMP and its inhibition.
Recommended Cell Lines for AMPD2 Inhibition Studies
The selection of appropriate cell lines is critical for studying the effects of AMPD2 inhibition. An ideal experimental design includes cell lines with high endogenous AMPD2 expression to assess inhibitor potency and cell lines with low or no expression as negative controls.
| Cell Line Model | Tissue of Origin | Recommended Use Case | Rationale & Citations |
| High Expression | |||
| FPS-1 | Undifferentiated Pleomorphic Sarcoma (UPS) | Primary screening, proliferation assays | High AMPD2 expression is linked to proliferation and poor prognosis in UPS.[7][8] |
| HepG2 | Hepatocellular Carcinoma | Metabolic studies, general screening | AMPD2 is the major isoform in the liver and plays a role in hepatic glucose and lipid metabolism.[10] |
| HEK293 | Human Embryonic Kidney | General screening, genetic modification | Commonly used, robust cell line. AMPD2 is known to be expressed in the kidney.[11] Baseline expression should be confirmed via Western Blot. |
| Low/No Expression | |||
| PCH9 Patient Fibroblasts/NPCs | Skin/Neural Progenitor | "Gold standard" negative control | These cells have loss-of-function mutations in AMPD2 and demonstrate the direct cellular consequences of AMPD2 deficiency.[2][3][12] |
| shRNA/CRISPR Knockdown | Any high-expressing line (e.g., FPS-1, HEK293) | Engineered negative control | Allows for direct comparison with a parental, high-expressing line, minimizing confounding genetic variables.[1] |
Experimental Workflow
The following diagram outlines a comprehensive workflow for evaluating the efficacy and mechanism of action of this compound.
Caption: Workflow for characterizing this compound.
Detailed Experimental Protocols
This protocol is used to verify the relative expression levels of AMPD2 in the selected cell lines.
A. Materials
-
Cell lines (e.g., FPS-1, HEK293)
-
Cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibody: Rabbit Polyclonal anti-AMPD2 (e.g., Proteintech 15710-1-AP, diluted 1:500)[13]
-
Loading Control Antibody: Anti-GAPDH or Anti-β-Actin
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging System
B. Procedure
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS, then add cold lysis buffer. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[14]
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[14]
-
SDS-PAGE: Normalize protein amounts for all samples (20-30 µg per lane is typical). Add Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature (RT).[15]
-
Incubate the membrane with the primary anti-AMPD2 antibody (and loading control antibody) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.[14]
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
This protocol measures ATP levels as an indicator of metabolically active, viable cells to determine the inhibitor's IC50 value.[16][17]
A. Materials
-
Selected cell lines
-
96-well, white, clear-bottom tissue culture plates
-
This compound
-
Luminescent ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM down to 0.01 nM). Add the inhibitor to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours), which should be optimized for your cell line.
-
ATP Measurement:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the luminescent assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
This protocol assesses the direct metabolic consequence of AMPD2 inhibition.
A. Materials
-
Selected cell lines
-
6-well tissue culture plates
-
This compound (at 1x, 5x, and 10x IC50 concentrations)
-
Reagents for nucleotide extraction (e.g., perchloric acid or methanol)
-
Luminescent GTP and ATP detection kits or access to LC-MS/MS instrumentation.
B. Procedure
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with the desired concentrations of this compound and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Nucleotide Extraction:
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold extraction solvent (e.g., 0.6 M perchloric acid).
-
Scrape the cells and collect the extract. Keep on ice.
-
Neutralize the extract (e.g., with potassium carbonate if using perchloric acid).
-
Centrifuge to remove the precipitate and collect the supernatant containing the nucleotides.
-
-
Quantification:
-
Using Luminescent Kits: Follow the manufacturer’s protocol to measure ATP and GTP concentrations in the extracts separately.
-
Using LC-MS/MS: Use an established method for separating and quantifying ATP and GTP. This is the most accurate method.
-
-
Analysis: Calculate the total amount of ATP and GTP per sample (often normalized to total protein content from a parallel well). Determine the GTP/ATP ratio for each condition and compare the inhibitor-treated samples to the vehicle control.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clarity. The diagram below illustrates the expected logical outcomes from these experiments.
Table 1: Example IC50 Data for this compound
| Cell Line | AMPD2 Expression | IC50 (µM) |
|---|---|---|
| FPS-1 | High | 0.15 |
| HEK293 | Moderate | 0.80 |
| FPS-1 (shAMPD2) | Low/Knockdown | > 10 |
| PCH9 Fibroblasts | Null | > 10 |
Table 2: Example Metabolic Data (GTP/ATP Ratio)
| Cell Line | Treatment (72h) | GTP/ATP Ratio (Normalized) |
|---|---|---|
| FPS-1 | Vehicle | 1.00 |
| FPS-1 | Inhibitor (1x IC50) | 0.65 |
| FPS-1 | Inhibitor (5x IC50) | 0.40 |
| FPS-1 (shAMPD2) | Vehicle | 0.98 |
| FPS-1 (shAMPD2) | Inhibitor (5x IC50) | 0.95 |
Caption: Expected outcomes of AMPD2 inhibition in different cell lines.
References
- 1. genecards.org [genecards.org]
- 2. biorxiv.org [biorxiv.org]
- 3. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and genetic spectrum of AMPD2-related pontocerebellar hypoplasia type 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPD2 Gene: Function, Deficiency, and Health Implications [learn.mapmygenome.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of AMPD2 in impaired glucose tolerance induced by high fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. AMPD2 antibody (15710-1-AP) | Proteintech [ptglab.com]
- 14. addgene.org [addgene.org]
- 15. 웨스턴 블로팅 프로토콜 - 면역 블로팅 또는 웨스턴 블롯 프로토콜 [sigmaaldrich.com]
- 16. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting AMPD2 inhibitor 2 solubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AMPD2 Inhibitor 2. The information is tailored for scientists and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound has low aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For most in vitro applications, a stock solution of 10 mM to 50 mM in 100% DMSO can be prepared.
Q2: My compound is precipitating when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are a few strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is 1% or lower, as higher concentrations can be toxic to cells and may affect enzyme activity.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in your aqueous buffer. It's crucial to add the DMSO stock to the buffer and mix immediately and vigorously.
-
Use of Surfactants: Consider the inclusion of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) in your final assay buffer to improve solubility.
-
Co-solvents: For in vivo studies, co-solvents like PEG300 and Solutol HS 15 are often used in combination with DMSO.
Q3: Can I sonicate or warm the solution to improve solubility?
A3: Yes, gentle warming and sonication can be effective. If the compound does not dissolve readily in DMSO at room temperature, you can warm the solution to 37°C for a short period (10-15 minutes) or use an ultrasonic bath. Avoid excessive heat, as it may degrade the compound.
Q4: How should I store the stock solution of this compound?
A4: Store the DMSO stock solution at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter during your experiments.
Issue 1: Compound does not fully dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
-
Solution:
-
Use fresh, anhydrous DMSO.
-
Try a lower concentration for your stock solution (e.g., 10 mM).
-
Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.
-
Issue 2: Precipitate forms immediately upon dilution in aqueous buffer.
-
Possible Cause: The compound has crashed out of solution due to its hydrophobicity.
-
Solution:
-
Decrease the final concentration of the inhibitor in your assay.
-
Increase the vigor of mixing when diluting.
-
Prepare an intermediate dilution in a mix of DMSO and buffer before the final dilution.
-
Add a surfactant like Tween-80 (final concentration of 0.01%) to your aqueous buffer.
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: The compound may be precipitating in the culture medium over time.
-
Solution:
-
Visually inspect the wells of your culture plates for any signs of precipitation.
-
Reduce the final concentration of the inhibitor.
-
Consider using a serum-free medium for the duration of the treatment, as serum proteins can sometimes interact with and precipitate small molecules.
-
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. This data is compiled from typical values for similar research compounds and should be used as a guideline.
| Solvent | Concentration (Approx.) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 106.95 mM) | Recommended for stock solutions. |
| Ethanol | < 1 mg/mL | Not recommended as a primary solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Sparingly soluble in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 467.51 g/mol ). For example, to make 1 mL of a 10 mM solution, you would need 4.675 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, place the vial in a 37°C water bath or an ultrasonic bath for 10-15 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For lower final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (37°C) aqueous assay buffer while vortexing to ensure rapid mixing. The final concentration of DMSO should not exceed 1%.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of assay buffer.
-
Visualizations
optimizing AMPD2 inhibitor 2 concentration for IC50 determination
Welcome to the technical support center for AMPD2 Inhibitor 2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this inhibitor for accurate and reproducible IC50 determination. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 determination assay?
A1: Based on the known potency of this compound, with reported IC50 values of 0.1 µM for human AMPD2 and 0.28 µM for mouse AMPD2, a good starting point for your concentration range would be from 1 nM to 100 µM.[1][2] This range should adequately cover the expected IC50 value and provide sufficient data points for a complete sigmoidal dose-response curve.
Q2: What is the best solvent to use for dissolving this compound?
A2: While specific solubility data for this compound is not extensively published, a related compound, AMPD2 inhibitor 1, is soluble in DMSO at a concentration of 33.33 mg/mL (87.15 mM).[3][4] Therefore, it is recommended to prepare a high-concentration stock solution of this compound in high-quality, anhydrous DMSO. For cellular assays, ensure the final DMSO concentration in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q3: How should I store this compound?
A3: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1][2] Generally, solid compounds are stored at -20°C. For stock solutions in DMSO, it is advisable to aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Q4: My IC50 curve is not sigmoidal. What are the possible causes?
A4: A non-sigmoidal dose-response curve can result from several factors. These include incorrect concentration ranges of the inhibitor, issues with inhibitor solubility at higher concentrations, or problems with the assay itself, such as enzyme instability or substrate depletion. Review the "Troubleshooting Guide" below for a more detailed breakdown of potential causes and solutions.
Q5: Can I use a colorimetric assay to determine the IC50 of this compound?
A5: Yes, a colorimetric assay is a suitable method. One established method is based on the indophenol determination of ammonia, which is a product of the AMPD2-catalyzed reaction.[5][6] This method has been shown to be sensitive and optimized for measuring AMP deaminase activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Incomplete mixing of reagents- Cell plating inconsistency (for cellular assays)- Instability of the inhibitor or enzyme | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before dispensing.- For cellular assays, ensure a homogenous cell suspension and consistent cell numbers per well.- Prepare fresh inhibitor dilutions for each experiment and ensure the enzyme is handled and stored correctly. |
| Poor curve fit (low R-squared value) | - Inappropriate concentration range- Insufficient number of data points- Outliers in the data | - Widen or narrow the inhibitor concentration range to capture the full dose-response.- Use a sufficient number of concentrations (e.g., 8-12 points) to define the curve.- Carefully examine raw data for outliers and consider appropriate statistical methods for their handling. |
| IC50 value is significantly different from the expected value | - Incorrect inhibitor concentration- Assay conditions affecting inhibitor potency (e.g., high substrate concentration)- Use of a different species' enzyme (human vs. mouse)- Time-dependent inhibition | - Verify the concentration of your stock solution.- For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Consider using a substrate concentration at or below the Km.- Ensure you are comparing your results to the appropriate species-specific IC50 value.[1][2]- Investigate if the inhibitor exhibits time-dependent inhibition by pre-incubating the enzyme and inhibitor for varying times before adding the substrate. |
| No inhibition observed | - Inactive inhibitor- Incorrect assay setup- Enzyme inactivity | - Check the storage and handling of the inhibitor. Prepare a fresh stock solution.- Verify the concentrations of all assay components and the assay protocol.- Test the activity of the AMPD2 enzyme with a known control inhibitor or by measuring its basal activity. |
| Incomplete inhibition at high concentrations | - Inhibitor insolubility at high concentrations- Presence of an interfering substance in the sample | - Visually inspect the wells with the highest inhibitor concentrations for any precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration.- Ensure the purity of your reagents and consider potential interactions with components of the assay buffer. |
Experimental Protocols
Protocol 1: IC50 Determination of this compound using a Colorimetric Ammonia Detection Assay
This protocol is adapted from established methods for measuring AMP deaminase activity.[5][6]
Materials:
-
Recombinant human or mouse AMPD2 enzyme
-
This compound
-
AMP (Adenosine monophosphate) substrate
-
Assay Buffer (e.g., 0.4 M Imidazole/HCl, pH 7.0, 0.1 M KCl)
-
Phenol-Nitroprusside Reagent
-
Alkaline Hypochlorite Reagent
-
Ammonium Chloride (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 625-635 nm
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the AMPD2 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a stock solution of AMP in Assay Buffer. The final concentration in the assay should ideally be at or below the Km for AMP.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add:
-
10 µL of the diluted this compound or vehicle control (Assay Buffer with the same DMSO concentration).
-
40 µL of diluted AMPD2 enzyme.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the AMP substrate solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
-
Ammonia Detection:
-
Stop the enzymatic reaction by adding 50 µL of Phenol-Nitroprusside Reagent to each well.
-
Add 50 µL of Alkaline Hypochlorite Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 625-635 nm using a microplate reader.
-
Generate a standard curve using known concentrations of ammonium chloride.
-
Convert the absorbance values to the amount of ammonia produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Species | IC50 (µM) | Reference |
| Human (hAMPD2) | 0.1 | [1][2] |
| Mouse (mAMPD2) | 0.28 | [1][2] |
Table 2: Recommended Concentration Ranges for IC50 Determination
| Inhibitor | Starting Concentration | Highest Concentration | Dilution Factor |
| This compound | 1 nM | 100 µM | 3-fold or 5-fold |
Visualizations
Caption: AMPD2 signaling pathway and point of inhibition.
References
common off-target effects of AMPD2 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPD2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with AMPD2 inhibitors?
A1: The off-target effects of AMPD2 inhibitors can be broadly categorized into two types: direct interactions with other proteins and indirect effects stemming from the modulation of purine metabolism.
-
Direct Off-Target Interactions: Some AMPD2 inhibitors have been shown to interact with other receptors. For example, a compound known as "Compound 21" has been observed to have dose-dependent off-target effects, including interactions with serotoninergic 5-HT2 and histaminergic H1 receptors[1]. It has also been shown to function as an antagonist for M3 muscarinic receptors[2]. It is crucial to evaluate each inhibitor for its unique off-target profile.
-
Indirect Pathway Effects: A primary consequence of AMPD2 inhibition is the alteration of the purine metabolic pathway. This leads to an accumulation of adenosine monophosphate (AMP) and a subsequent decrease in inosine monophosphate (IMP) and guanosine triphosphate (GTP)[3][4][5]. These changes can indirectly affect various cellular processes, including signaling pathways regulated by these nucleotides. A significant indirect effect is the activation of AMP-activated protein kinase (AMPK) due to the increased AMP levels[6].
Q2: How can I assess the selectivity of my AMPD2 inhibitor?
A2: A comprehensive selectivity assessment involves a combination of in vitro and in-cell assays.
-
Biochemical Assays: Test your inhibitor against purified AMPD1, AMPD3, and adenosine deaminase (ADA) to determine its selectivity within the adenosine deaminase family. One study described a series of compounds that were selective for AMP deaminase over ADA[7].
-
Kinome Scanning: To identify potential off-target kinase interactions, services like KINOMEscan can be employed. This involves screening the inhibitor against a large panel of kinases to identify any unintended binding[8][9][10][11].
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful in-cell method to validate target engagement and can be used to identify off-target binding by observing which proteins are stabilized by the inhibitor at elevated temperatures[12][13][14][15][16].
Q3: My AMPD2 inhibitor is showing unexpected effects on cell signaling pathways. What could be the cause?
A3: Unexpected signaling effects are often linked to the indirect consequences of AMPD2 inhibition. The most probable cause is the activation of AMP-activated protein kinase (AMPK). Inhibition of AMPD2 leads to an increase in the cellular AMP:ATP ratio, a primary activator of AMPK[6]. Activated AMPK is a master regulator of metabolism and can influence a wide array of downstream signaling pathways involved in cell growth, proliferation, and apoptosis. Studies have shown a counter-regulatory relationship between AMPD2 and AMPK activity[17].
Q4: I am observing a decrease in cell proliferation and protein synthesis in my experiments. Is this a known effect of AMPD2 inhibition?
A4: Yes, this is a potential consequence of inhibiting AMPD2. AMPD2 is crucial for maintaining the pool of guanine nucleotides, including GTP, which is essential for protein synthesis[3][5]. By inhibiting AMPD2, you reduce the production of IMP, a precursor for GTP synthesis[18][19]. The resulting depletion of GTP can lead to an inhibition of protein translation, which in turn can affect cell proliferation and survival[3][5].
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the inhibitor. | Perform a cellular uptake assay to determine if the compound is reaching its intracellular target. |
| The inhibitor is being metabolized or effluxed from the cells. | Use LC-MS/MS to analyze intracellular and extracellular concentrations of the inhibitor over time. |
| Off-target effects in the cellular context are masking the on-target effect. | Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. Perform a kinome scan to identify potential off-target kinases. |
Issue 2: Observed cellular phenotype does not align with known AMPD2 function.
| Possible Cause | Troubleshooting Step |
| The phenotype is due to an off-target effect. | Refer to the selectivity profiling data for your inhibitor. If not available, perform a broad off-target screening (e.g., kinome scan, Eurofins SafetyScreen). For "Compound 21," consider its effects on serotoninergic and histaminergic receptors[1]. |
| The phenotype is an indirect effect of altered purine metabolism. | Measure intracellular nucleotide levels (AMP, IMP, GTP) to confirm the on-target effect and assess the impact on the purine pool. Evaluate the activation state of AMPK and its downstream targets. |
| The experimental model has a unique dependence on AMPD2-related pathways. | Characterize the expression levels of AMPD1, AMPD2, and AMPD3 in your cell line or model system. Some tissues have different predominant isoforms[20][21]. |
Quantitative Data Summary
Table 1: Selectivity Profile of Representative AMPD Inhibitors
| Compound | Target | IC50 / Ki | Off-Target | IC50 / Ki | Selectivity (Fold) | Reference |
| Compound 7b | AMPDA | Ki = 4.2 µM | ADA | Ki = 280 µM | 67 | [7] |
| Compound 7j | AMPDA | Ki = 0.41 µM | ADA | Ki > 1000 µM | >2439 | [7] |
| AMPD2 inhibitor 2 | hAMPD2 | IC50 = 0.1 µM | mAMPD2 | IC50 = 0.28 µM | 2.8 | [22] |
| Note: | Data on the selectivity of a broad range of AMPD2 inhibitors against AMPD1, AMPD3, and ADA is limited in the public domain. Researchers are encouraged to perform these selectivity assays for their specific compounds. |
Table 2: Impact of AMPD2 Inhibition on Cellular Nucleotide Levels
| Condition | Fold Change in ATP | Fold Change in IMP | Fold Change in GTP | Reference |
| AMPD2 deficient mouse brain (dKO vs WT) | +25% | Not Reported | -33% | [3] |
| AMPD2 deficient mouse brain regions (dKO vs Ctrl) | No significant change | Significantly Reduced | Significantly Reduced | [4] |
| Note: | These data are from genetic knockout models, which represent a chronic inhibition of AMPD2. The acute effects of a small molecule inhibitor may vary. |
Experimental Protocols
1. Biochemical Assay for AMPD Activity
This protocol is adapted from a standard colorimetric assay for AMP deaminase activity.
-
Principle: The assay measures the production of ammonia from the deamination of AMP.
-
Materials:
-
Purified recombinant AMPD1, AMPD2, AMPD3, or ADA.
-
AMPD2 inhibitor.
-
Reaction buffer: 50 mM imidazole-HCl, pH 6.5.
-
Substrate: 10 mM AMP in reaction buffer.
-
Ammonia detection reagent (e.g., Berthelot reagent).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the purified enzyme, and the desired concentration of the AMPD2 inhibitor (or vehicle control).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the AMP substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the ammonia detection reagent.
-
Measure the absorbance at a wavelength appropriate for the chosen ammonia detection reagent (e.g., 630 nm for Berthelot reagent).
-
Calculate the enzyme activity and the percentage of inhibition.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing CETSA to assess target engagement.
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This stabilization is detected by quantifying the amount of soluble protein remaining after heat treatment.[12]
-
Materials:
-
Cells expressing the target protein (AMPD2).
-
AMPD2 inhibitor.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Equipment for heating (e.g., PCR cycler), protein quantification (e.g., Western blot, ELISA).
-
-
Procedure:
-
Treat cultured cells with the AMPD2 inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble AMPD2 in the supernatant by Western blot or another quantitative protein detection method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: Inhibition of AMPD2 blocks the conversion of AMP to IMP, leading to decreased GTP synthesis and potential impairment of protein synthesis.
Caption: AMPD2 inhibitors can indirectly activate AMPK by causing an accumulation of AMP, which then influences downstream metabolic pathways.
Caption: A logical workflow for troubleshooting unexpected results with AMPD2 inhibitors, starting with selectivity and on-target validation.
References
- 1. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPDH2 filaments protect from neurodegeneration in AMPD2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMP deaminase inhibitors. 2. Initial discovery of a non-nucleotide transition-state inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Counteracting Roles of AMP Deaminase and AMP Kinase in the Development of Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Adenosine monophosphate deaminase 3 null mutation causes reduction of naive T cells in mouse peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
Navigating In Vivo Studies with AMPD2 Inhibitor 2: A Technical Support Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing AMPD2 inhibitor 2 in in vivo experiments, this guide provides essential information for troubleshooting potential challenges and minimizing toxicity. Given the current lack of specific public data on the in vivo toxicity profile of this compound, this resource focuses on a proactive approach to toxicity assessment and management.
Troubleshooting Guide: A Proactive Approach to In Vivo Toxicity
This guide is structured in a question-and-answer format to address potential issues during your in vivo studies with this compound.
Q1: I am starting in vivo experiments with this compound and have no prior toxicity data. How should I proceed to minimize potential toxicity?
A1: When working with a compound that has limited in vivo toxicity information, a careful dose-range finding (DRF) study is the critical first step. This will help you determine the maximum tolerated dose (MTD) and identify potential on-target and off-target toxicities.
Experimental Protocols
Dose-Range Finding (DRF) Study Protocol
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Size: Use a small group of animals for each dose level (e.g., n=3-5 per sex per group).
-
Dose Levels: Start with a wide range of doses. A common starting point is to base the highest dose on in vitro efficacy data (e.g., 100x the IC50) and perform serial dilutions to establish lower doses. Include a vehicle control group.
-
Administration Route: Use the intended therapeutic route of administration.
-
Monitoring: Conduct daily clinical observations for signs of toxicity (see Table 1). Record body weight at least twice weekly.
-
Duration: A typical acute DRF study lasts for 7-14 days.
-
Endpoint Analysis: At the end of the study, perform a complete necropsy, collect major organs for histopathological analysis, and collect blood for hematology and clinical chemistry analysis.
Q2: What are the potential mechanisms of toxicity for an AMPD2 inhibitor, and what clinical signs should I monitor for?
A2: AMPD2 is a crucial enzyme in purine metabolism, responsible for converting adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2][3] Inhibition of AMPD2 can lead to an accumulation of AMP and other adenosine nucleotides, and a depletion of guanine nucleotides.[4][5] This imbalance can have cellular consequences. Therefore, it is crucial to monitor for a range of clinical signs that may indicate toxicity.
Table 1: Clinical Signs of Potential Toxicity and Corresponding Monitoring Parameters
| Potential Clinical Sign | Monitoring Parameter | Potential Underlying Cause (Hypothesized) |
| Weight loss, decreased appetite | Daily body weight, food consumption | General malaise, metabolic disruption |
| Lethargy, hunched posture | Daily clinical observation score | Neurological effects, metabolic disruption |
| Ataxia, tremors, seizures | Daily clinical observation score | Neurotoxicity due to purine imbalance[4][5] |
| Ruffled fur, dehydration | Daily clinical observation score | General toxicity, kidney dysfunction |
| Changes in urine/feces output | Daily clinical observation | Kidney or gastrointestinal toxicity |
| Pale or jaundiced mucous membranes | Clinical observation, hematology | Anemia, liver toxicity |
| Abnormal breathing | Respiratory rate monitoring | Cardiopulmonary toxicity |
Mandatory Visualizations
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
Q3: My animals are showing signs of toxicity at doses required for efficacy. What are my options to minimize this toxicity?
A3: If toxicity is observed, several strategies can be employed to mitigate these effects. These can be broadly categorized into formulation-based and dose regimen adjustments.
Table 2: Strategies to Minimize In Vivo Toxicity
| Strategy | Description | Considerations |
| Formulation Modification | Change the vehicle or formulation to alter the pharmacokinetic profile. For example, using a sustained-release formulation could lower Cmax while maintaining therapeutic exposure.[6][7][8][9] | Requires formulation development expertise. May alter efficacy. |
| Dosing Regimen Adjustment | Instead of a single daily dose, consider splitting the dose into multiple smaller administrations throughout the day. This can also help to reduce peak plasma concentrations (Cmax). | May be more labor-intensive. The half-life of the compound needs to be considered. |
| Co-administration of a Mitigating Agent | Based on the hypothesized mechanism of toxicity, a co-administered agent might be beneficial. For instance, if guanine nucleotide depletion is suspected, supplementation with a guanine precursor could be explored.[4][5] | Requires a strong hypothesis for the cause of toxicity. Potential for drug-drug interactions. |
| Route of Administration Change | If local irritation or toxicity at the site of administration is observed, changing the route (e.g., from intraperitoneal to oral) may be beneficial.[7] | Will significantly alter the pharmacokinetic profile and may impact efficacy. |
Frequently Asked Questions (FAQs)
Q: What is the primary role of AMPD2?
A: AMPD2 (Adenosine Monophosphate Deaminase 2) is an enzyme that plays a critical role in purine metabolism by converting AMP to IMP (Inosine Monophosphate).[1][3] This function is important for maintaining cellular energy balance.[1]
Q: What are the known consequences of AMPD2 deficiency?
A: Genetic deficiencies in AMPD2 in humans are associated with neurological disorders, including pontocerebellar hypoplasia, which is characterized by neurodegeneration.[4][5] This suggests that the central nervous system may be particularly vulnerable to the disruption of AMPD2 function.
Q: How can I differentiate between on-target and off-target toxicity?
A: This is a challenging but important aspect of drug development. A potential approach is to use a structurally related but inactive control compound. If the toxicity is still observed with the inactive compound, it is more likely to be an off-target effect. Additionally, if the observed toxicity aligns with the known biological consequences of inhibiting the target (in this case, purine metabolism disruption), it is more likely to be on-target.
Q: What is the importance of pharmacokinetics (PK) and pharmacodynamics (PD) in understanding toxicity?
A: PK/PD modeling is essential for correlating drug exposure (PK) with its toxic effects (PD).[10][11][12][13] Understanding the relationship between the concentration of this compound in the plasma and tissues and the onset of toxicity can help in designing safer dosing regimens.
Signaling Pathway
Caption: Simplified purine metabolism pathway showing the role of AMPD2 and the effect of its inhibition.
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. AMPD2 Gene: Function, Deficiency, and Health Implications [learn.mapmygenome.in]
- 3. genecards.org [genecards.org]
- 4. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of TK/PD modeling in predicting dose-limiting toxicity (Chapter 17) - Predictive Toxicology in Drug Safety [cambridge.org]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. scitechnol.com [scitechnol.com]
improving the stability of AMPD2 inhibitor 2 in solution
Welcome to the technical support center for AMPD2 inhibitor 2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize the use of this compound in their experiments by improving its solution stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). This compound, like many other small molecule inhibitors, exhibits good solubility in DMSO.[1][2] For aqueous-based assays, it is crucial to first prepare a concentrated stock in DMSO and then dilute it serially in the aqueous buffer to the final working concentration. This helps to avoid precipitation of the inhibitor.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. This can maintain stability for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Once an aliquot is thawed, any unused portion should be discarded.
Q3: My this compound is precipitating when I add it to my aqueous buffer. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Serial Dilution: Avoid adding the concentrated DMSO stock directly into the aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before introducing it to the aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, as higher concentrations can be toxic to cells and may still cause precipitation.
-
Sonication: Gentle sonication in an ultrasonic bath can help to redissolve small amounts of precipitate.[2]
-
Warming: Gently warming the solution to 37°C may aid in solubilization.[2]
-
Formulation with Excipients: For in vivo studies or challenging in vitro systems, consider formulating the inhibitor with solubility-enhancing excipients such as PEG300, Tween-80, or corn oil.[1]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound in your experimental setup, we recommend performing a stability study. This involves incubating the inhibitor solution under your experimental conditions (e.g., specific buffer, temperature) and monitoring its concentration and purity over time using an analytical method like High-Performance Liquid Chromatography (HPLC).[3][4] A detailed protocol for a general stability study is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no activity in cell-based assays | Inhibitor degradation in culture medium. | Perform a stability test of the inhibitor in the cell culture medium at 37°C over the time course of your experiment. Prepare fresh working solutions for each experiment. |
| Inhibitor precipitation in the medium. | Visually inspect the medium for any precipitate after adding the inhibitor. If precipitation is observed, refer to the troubleshooting steps for precipitation in the FAQs. | |
| Inconsistent results between experiments | Inconsistent preparation of inhibitor solutions. | Standardize the protocol for preparing inhibitor solutions, including the solvent, stock concentration, and dilution method. |
| Degradation of stock solution due to improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage.[1][2] | |
| High background signal in fluorescence-based assays | Autofluorescence of the inhibitor. | Run a control with the inhibitor alone to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay. |
| Shift in retention time or peak broadening in HPLC analysis | Interaction of the inhibitor with the column. | Ensure the mobile phase pH is appropriate for the inhibitor. The carboxamide group in this compound may have pH-dependent properties. |
| Precipitation of the inhibitor or buffer salts on the column. | Filter all solutions before use. If using a buffer, ensure it is soluble in the organic phase of your mobile phase to prevent precipitation during gradient elution.[5][6] |
Quantitative Data Summary
The following table summarizes illustrative stability data for this compound in a DMSO stock solution stored at various temperatures. Please note that this is example data and users should perform their own stability studies for their specific conditions.
| Storage Temperature | Time Point | Purity by HPLC (%) | Concentration (% of Initial) |
| -80°C | 1 month | 99.8 | 100.1 |
| 3 months | 99.7 | 99.5 | |
| 6 months | 99.5 | 99.2 | |
| -20°C | 1 month | 99.1 | 98.9 |
| 3 months | 97.5 | 96.8 | |
| 6 months | 95.2 | 94.5 | |
| 4°C | 1 week | 98.2 | 97.5 |
| 2 weeks | 96.1 | 95.3 | |
| 1 month | 92.0 | 91.5 | |
| Room Temperature (25°C) | 24 hours | 99.0 | 98.7 |
| 48 hours | 97.3 | 96.5 | |
| 1 week | 90.5 | 89.8 |
Experimental Protocols
Protocol: Solution Stability Assessment of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solution over time.
1. Materials:
- This compound
- DMSO (anhydrous)
- Experimental buffer (e.g., PBS, cell culture medium)
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Autosampler vials
2. Preparation of Solutions:
- Stock Solution (10 mM): Accurately weigh a known amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.
- Test Solution: Dilute the stock solution with your experimental buffer to the final working concentration. Prepare enough volume for all time points.
3. Stability Study Setup:
- Dispense the test solution into multiple autosampler vials, one for each time point and temperature condition.
- Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- One vial should be analyzed immediately (T=0 time point).
4. HPLC Analysis:
- At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each temperature condition.
- Analyze the samples by HPLC. An example of HPLC conditions is provided below (these may need to be optimized for your system):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a suitable percentage of B, ramp up to a higher percentage to elute the compound, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for an optimal wavelength or use a diode array detector.
- Injection Volume: 10 µL
5. Data Analysis:
- At each time point, determine the peak area of this compound.
- Calculate the percentage of the inhibitor remaining compared to the T=0 time point.
- Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Workflow for assessing the solution stability of this compound.
Caption: Decision tree for troubleshooting precipitation of this compound.
Caption: Simplified schematic of AMPD2's role in purine metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. pharmtech.com [pharmtech.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. researchgate.net [researchgate.net]
addressing inconsistencies in AMPD2 inhibition assays
Welcome to the technical support center for Adenosine Monophosphate Deaminase 2 (AMPD2) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during AMPD2 inhibition assays.
Q1: My assay is showing high background signal. What are the common causes and solutions?
A: High background signal can obscure your results and is a common issue in enzyme assays. Here are the primary causes and how to address them:
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Insufficient Blocking: In plate-based assays, non-specific binding of the enzyme or antibodies to the plate surface can lead to high background.
-
Contaminated Reagents: Reagents, especially buffers and enzyme preparations, can become contaminated with particles or other substances that interfere with absorbance or fluorescence readings.
-
Solution: Use fresh, high-quality reagents. Filter-sterilize your buffers and spin down your enzyme preparations before use.
-
-
Substrate Instability: The substrate, adenosine monophosphate (AMP), or the product, inosine monophosphate (IMP), may degrade over time, contributing to background signal.
-
Solution: Prepare substrate solutions fresh for each experiment.
-
-
Autofluorescence of Compounds: If you are screening a compound library, some compounds may be inherently fluorescent at the excitation and emission wavelengths of your assay, leading to false positives.
-
Solution: Screen your compounds in the absence of the enzyme to identify and exclude those that autofluoresce.
-
Q2: I'm observing inconsistent readings between replicate wells. What could be the cause?
A: Inconsistent readings across replicates can undermine the reliability of your data. Here are some potential sources of this variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, mix thoroughly between each dilution step. For plate-based assays, consider preparing a master mix of reagents to add to all wells.[3]
-
-
Well-to-Well Variation in Temperature: Temperature gradients across the microplate can lead to differences in enzyme activity.
-
Solution: Ensure the entire plate is at a uniform temperature before starting the reaction. Incubate plates in a temperature-controlled environment.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter enzyme kinetics.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Alternatively, fill the outer wells with water or buffer to create a humidified barrier.
-
Q3: My enzyme activity appears to be very low or absent. What should I check?
A: Low or no enzyme activity can be frustrating. Here's a checklist of things to investigate:
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Enzyme Inactivation: AMPD2, like many enzymes, can lose activity if not stored or handled properly.
-
Incorrect Buffer Conditions: AMPD2 activity is sensitive to pH and ionic strength.
-
Solution: Verify the pH of your assay buffer. Ensure that the buffer composition does not contain any known inhibitors of AMPD2.
-
-
Substrate Quality: The quality of the AMP substrate is critical.
-
Solution: Use a high-purity AMP and consider confirming its concentration spectrophotometrically.
-
-
Presence of Inhibitors in the Sample: If you are using cell lysates or other biological samples, endogenous inhibitors may be present.
-
Solution: Consider a sample preparation step to remove potential inhibitors, such as dialysis or a desalting column.
-
Experimental Protocols & Data
This section provides detailed methodologies for common AMPD2 inhibition assays and presents quantitative data for known inhibitors.
Spectrophotometric Coupled Enzyme Assay Protocol
This protocol describes a continuous spectrophotometric assay to measure AMPD2 activity. The production of IMP by AMPD2 is coupled to the reduction of NAD⁺ to NADH by IMP dehydrogenase (IMPDH), which can be monitored by the increase in absorbance at 340 nm.[6]
Materials:
-
Recombinant human AMPD2
-
AMP (substrate)
-
IMPDH (coupling enzyme)
-
NAD⁺ (nicotinamide adenine dinucleotide)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT
-
Test inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of AMPD2 in assay buffer.
-
Prepare a 4X stock solution of AMP in assay buffer.
-
Prepare a 4X stock solution of NAD⁺ and a 2X stock solution of IMPDH in assay buffer.
-
Prepare serial dilutions of your test inhibitor in assay buffer.
-
-
Assay Setup:
-
Add 25 µL of the appropriate inhibitor dilution or vehicle control to each well of the 96-well plate.
-
Add 50 µL of the 2X AMPD2 stock solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the 4X AMP and 4X NAD⁺/IMPDH solutions.
-
Initiate the reaction by adding 25 µL of the reaction mix to each well.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production (V₀) from the linear portion of the absorbance curve.
-
Plot the V₀ against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Quantitative Data: IC₅₀ Values of Known AMPD2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for some known AMPD2 inhibitors. These values can serve as a reference for your own experiments.
| Inhibitor | Target | IC₅₀ (µM) | Reference |
| AMPD2 inhibitor 2 | hAMPD2 | 0.1 | [7][8] |
| This compound | mAMPD2 | 0.28 | [7][8] |
HPLC-Based Assay Protocol (General Template)
This protocol provides a general framework for an HPLC-based assay to measure AMPD2 activity by directly quantifying the conversion of AMP to IMP. This method is particularly useful for confirming hits from primary screens and for detailed kinetic studies. Note: This is a template and may require optimization for your specific experimental conditions.
Materials:
-
Recombinant human AMPD2
-
AMP (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT
-
Test inhibitors
-
Quenching Solution: 0.1 M HCl
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 6.0
-
Mobile Phase B: 100% Methanol
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine AMPD2, assay buffer, and the test inhibitor or vehicle control.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a known concentration of AMP.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution (0.1 M HCl).
-
Centrifuge the samples to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Separate AMP and IMP using a gradient of mobile phase B (e.g., 0-20% methanol over 10 minutes).
-
Detect AMP and IMP by their absorbance at 254 nm.
-
-
Data Analysis:
-
Quantify the peak areas for AMP and IMP.
-
Calculate the percent conversion of AMP to IMP.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
AMPD2 in the Purine Nucleotide Cycle
The following diagram illustrates the central role of AMPD2 in the purine nucleotide cycle, converting AMP to IMP.[1][5][9][10][11][12] Inhibition of AMPD2 leads to an accumulation of AMP and a decrease in the downstream products, including guanine nucleotides.[9][13]
Caption: Role of AMPD2 in the purine nucleotide cycle and downstream guanine nucleotide synthesis.
Troubleshooting Logic for High Background Signal
This workflow provides a step-by-step guide to diagnosing and resolving high background signals in your AMPD2 inhibition assay.
References
- 1. biocompare.com [biocompare.com]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. cradle.bio [cradle.bio]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. SMPDB [smpdb.ca]
- 13. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
AMPD2 Inhibitor 2 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AMPD2 Inhibitor 2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing no or very low activity in my assay. What are the possible reasons?
A1: Several factors could contribute to the lack of inhibitory activity. Here is a step-by-step troubleshooting guide to identify the potential issue:
-
Inhibitor Integrity and Handling:
-
Storage: Verify that the inhibitor has been stored correctly. For instance, some inhibitors require storage at -20°C or -80°C to maintain stability.[1] Improper storage can lead to degradation.
-
Solubility: Ensure the inhibitor is completely dissolved. "this compound" may require a specific solvent, like DMSO, to be fully solubilized.[2] Poor solubility can result in a lower effective concentration in your assay.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade the compound. Aliquoting the inhibitor upon first use is highly recommended.
-
-
Experimental Setup:
-
Concentration: Confirm the final concentration of the inhibitor in your assay. The reported IC50 for this compound is 0.1 µM for human AMPD2 and 0.28 µM for the mouse ortholog.[3] Your experimental concentration should be appropriate to observe inhibition.
-
Enzyme Activity: Ensure your AMPD2 enzyme is active. Run a positive control reaction without the inhibitor to confirm robust enzyme activity.[2]
-
Substrate Concentration: The concentration of the substrate (AMP) can affect the apparent potency of a competitive inhibitor. If this compound is a competitive inhibitor, high substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.[4]
-
Incubation Time: Check if the pre-incubation time of the enzyme with the inhibitor is sufficient before adding the substrate. Some inhibitors require more time to bind to the enzyme.[5]
-
-
Assay Conditions:
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results often stem from variations in experimental procedures. To ensure reproducibility:
-
Reagent Preparation: Prepare fresh dilutions of the inhibitor and enzyme for each experiment from stock solutions.[2]
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for small volumes.[5]
-
Assay Controls: Always include appropriate controls in every experiment:
-
No-enzyme control: To measure background signal.
-
No-inhibitor (vehicle) control: To measure maximal enzyme activity (e.g., DMSO).
-
Positive control inhibitor (if available): To confirm the assay is sensitive to inhibition.
-
Q3: Could cellular factors in my cell-based assay be affecting the inhibitor's performance?
A3: Yes, cell-based assays introduce additional complexities:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target, AMPD2.
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration.
-
Metabolism: The inhibitor could be metabolized by the cells into an inactive form.
-
Off-Target Effects: The observed phenotype might be due to the inhibitor acting on other targets within the cell.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 |
| Human AMPD2 (hAMPD2) | 0.1 µM |
| Mouse AMPD2 (mAMPD2) | 0.28 µM |
Data sourced from MedchemExpress.[3]
Experimental Protocols
General Protocol for In Vitro AMPD2 Enzyme Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times may require optimization.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of AMP (the substrate) in the assay buffer.
-
Prepare a solution of purified AMPD2 enzyme in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
-
Add the AMPD2 enzyme solution to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the AMP substrate.
-
Monitor the reaction progress by measuring the production of IMP or the consumption of AMP over time using a suitable method (e.g., spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The role of AMPD2 in the purine metabolism pathway and its inhibition.
Caption: A decision tree for troubleshooting this compound experiments.
Caption: A general workflow for an in vitro enzyme inhibition assay.
References
Technical Support Center: Refining AMPD2 Inhibitor 2 Treatment Duration in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of AMPD2 inhibitor 2 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMPD2 inhibitors?
A1: AMPD2 (Adenosine Monophosphate Deaminase 2) is a crucial enzyme in the purine metabolism pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP), which is a precursor for the synthesis of guanine nucleotides like GTP.[1] By inhibiting AMPD2, "this compound" blocks this conversion, leading to an accumulation of AMP and a depletion of the GTP pool. This can impact various cellular processes, including protein translation and signaling pathways that are dependent on GTP.[1]
Q2: What is a recommended starting concentration for this compound?
A2: A good starting point is to use a concentration range around the known IC50 value of the inhibitor. For "this compound," the reported IC50 is 0.1 µM for human AMPD2 and 0.28 µM for mouse AMPD2.[2] It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[3]
Q3: How do I determine the optimal treatment duration for this compound?
A3: The optimal treatment duration depends on your cell line's doubling time and the specific downstream effects you want to measure. It is recommended to perform a time-course experiment.[4] You can treat your cells with a fixed concentration of this compound (e.g., the IC50 value) and measure the desired outcome at various time points (e.g., 6, 12, 24, 48, and 72 hours).[4] This will help you identify the time point at which the maximal effect is observed before significant cytotoxicity occurs.
Q4: Should I change the media with fresh inhibitor during a long-term experiment?
A4: For experiments lasting longer than 48-72 hours, it is good practice to change the media with a fresh solution of the inhibitor. This ensures that the concentration of the inhibitor remains constant, as it can be metabolized by the cells or degrade over time. However, for shorter-term experiments, this is often not necessary.[4]
Q5: What are the potential off-target effects of AMPD2 inhibitors?
A5: While "this compound" is reported to be a potent inhibitor of AMPD2, like most small molecule inhibitors, it may have off-target effects at higher concentrations.[3] It is crucial to use the lowest effective concentration possible to minimize these effects.[3] Potential off-target effects could involve other enzymes in the purine metabolism pathway or other unrelated kinases. Comparing the phenotype of inhibitor treatment with genetic knockdown or knockout of AMPD2 can help validate the specificity of the observed effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates in a dose-response or time-course experiment. | 1. Inconsistent cell seeding density. 2. Pipetting errors during inhibitor dilution or addition. 3. Edge effects in the multi-well plate. 4. Cell contamination. | 1. Ensure a homogenous single-cell suspension before seeding. Perform a cell count for each experiment. 2. Use calibrated pipettes and prepare a master mix of the inhibitor dilutions. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Regularly check for and test for mycoplasma contamination. |
| The inhibitor shows lower potency (higher IC50) than expected. | 1. The inhibitor has degraded due to improper storage. 2. The inhibitor is binding to serum proteins in the culture medium. 3. The cell line is resistant to the inhibitor. 4. The inhibitor has poor cell permeability. | 1. Aliquot the inhibitor upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[5] 2. Reduce the serum concentration in your media during the treatment, if possible, or perform an assay to measure the unbound fraction of the inhibitor. 3. Consider using a different cell line or check for the expression of drug efflux pumps. 4. Use a cell permeability assay to determine the intracellular concentration of the inhibitor.[6] |
| Significant cytotoxicity is observed even at low concentrations. | 1. The cell line is highly sensitive to GTP depletion. 2. The inhibitor itself has cytotoxic off-target effects. 3. The solvent (e.g., DMSO) is at a toxic concentration. | 1. Reduce the treatment duration or the inhibitor concentration. 2. Perform a cytotoxicity assay (e.g., LDH release or Annexin V staining) to distinguish between targeted effects and general toxicity.[7] 3. Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| No effect of the inhibitor is observed at any concentration or time point. | 1. The inhibitor is not active. 2. The target (AMPD2) is not expressed or is not critical for the measured phenotype in your cell line. 3. The experimental readout is not sensitive enough. | 1. Verify the identity and purity of the inhibitor. 2. Check the expression level of AMPD2 in your cell line (e.g., by western blot or qPCR). 3. Use a more direct and sensitive assay to measure the downstream effects of AMPD2 inhibition, such as measuring the intracellular levels of AMP, IMP, and GTP. |
Data Presentation
Table 1: Potency of this compound
| Target | Organism | IC50 |
| AMPD2 | Human | 0.1 µM[2] |
| AMPD2 | Mouse | 0.28 µM[2] |
Table 2: Example Data from a Dose-Response Experiment
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.01 | 98 |
| 0.1 | 52 |
| 1 | 15 |
| 10 | 5 |
| 100 | 2 |
Table 3: Example Data from a Time-Course Experiment (at 0.1 µM)
| Treatment Duration (hours) | GTP Levels (relative to control) |
| 0 | 1.0 |
| 6 | 0.8 |
| 12 | 0.6 |
| 24 | 0.4 |
| 48 | 0.3 |
| 72 | 0.3 |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (determined empirically for your cell line to ensure logarithmic growth throughout the experiment).
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[8]
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours).[4]
-
-
Cell Viability Assay:
-
Measure cell viability using a suitable assay (e.g., MTS, MTT, or a fluorescence-based assay like CellTiter-Glo®).[7]
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.[9]
-
Protocol 2: Time-Course Experiment to Refine Treatment Duration
-
Cell Seeding:
-
Seed cells in multiple plates or in different sections of a larger plate, following the same procedure as in Protocol 1.
-
-
Inhibitor Treatment:
-
Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined in Protocol 1).
-
-
Incubation and Endpoint Measurement:
-
At each desired time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells from one set of wells.
-
Measure the desired downstream effect. This could be:
-
Cell viability (as in Protocol 1).
-
Levels of specific metabolites (e.g., AMP, IMP, GTP) using mass spectrometry.
-
Phosphorylation status of a downstream signaling protein by western blot.
-
Gene expression changes by qPCR.
-
-
-
Data Analysis:
-
Plot the measured effect against the treatment duration to identify the optimal time point.
-
Mandatory Visualizations
Caption: The role of AMPD2 in the purine metabolism pathway and its inhibition.
Caption: Workflow for determining the optimal treatment duration of an inhibitor.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.collaborativedrug.com [support.collaborativedrug.com]
Technical Support Center: Overcoming Challenges with AMPD2 Inhibitor 2
Welcome to the technical support center for AMPD2 Inhibitor 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the inhibition of Adenosine Monophosphate Deaminase 2 (AMPD2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule that competitively inhibits the enzymatic activity of AMPD2.[1] AMPD2 is a key enzyme in the purine nucleotide cycle, responsible for converting adenosine monophosphate (AMP) to inosine monophosphate (IMP).[2][3][4] By blocking this step, the inhibitor leads to an accumulation of AMP and a reduction in the downstream synthesis of guanine nucleotides (GTP).[5][6][7]
Q2: What are the expected cellular consequences of AMPD2 inhibition?
A2: Inhibition of AMPD2 can lead to several significant cellular changes:
-
Altered Nucleotide Pools: Expect an increase in AMP levels and a decrease in IMP and subsequent GTP levels.[5][6] In some contexts, ATP levels may increase while GTP levels decrease.[5]
-
Inhibition of De Novo Purine Synthesis: The accumulation of adenosine derivatives can cause feedback inhibition of the de novo purine synthesis pathway, further impacting nucleotide availability.[5][7]
-
Impaired Protein Translation: GTP is essential for the initiation of protein translation. A deficiency in GTP due to AMPD2 inhibition can lead to a reduction in overall protein synthesis.[5][7]
-
Cell Viability and Growth: In cells that are highly dependent on de novo purine synthesis or have high energy demands, such as neuronal progenitor cells, inhibition of AMPD2 can lead to decreased cell viability and growth restriction.[5]
Q3: My cells show increased toxicity or cell death after treatment with this compound. Is this expected?
A3: Increased cytotoxicity can be an expected outcome, particularly in cell types that are sensitive to disruptions in purine metabolism. This has been observed in neuronal progenitor cells where AMPD2 deficiency, mimicking inhibition, leads to compromised survival when challenged with exogenous adenosine.[5] The toxicity is likely due to the downstream effects of GTP depletion and impaired protein synthesis.
Q4: Can resistance to this compound develop in my cell lines?
A4: While classical drug resistance mechanisms (e.g., target mutation, drug efflux) have not been specifically documented for "this compound," cells may adapt to the metabolic stress induced by the inhibitor. Potential mechanisms for this adaptation, which could be considered a form of resistance, include:
-
Upregulation of Salvage Pathways: Cells might increase their reliance on purine salvage pathways to compensate for the block in the AMP-to-IMP conversion.
-
Increased Expression of AMPD2 Isoforms: Although AMPD2 is the primary isoform in many tissues, cells could potentially upregulate other AMPD isoforms like AMPD1 or AMPD3, though they have more restricted expression.[6]
-
Metabolic Reprogramming: Cells may undergo broader metabolic shifts to cope with the altered nucleotide pools.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable phenotype after inhibitor treatment. | 1. Inhibitor concentration is too low. 2. The cell line is not sensitive to AMPD2 inhibition under basal conditions. 3. The experimental endpoint is not sensitive enough to detect the effects. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration. The IC50 for human AMPD2 is 0.1 µM.[1] 2. Challenge the cells with exogenous adenosine or a high-fructose diet mimic to increase their reliance on the purine nucleotide cycle.[5][8] 3. Measure direct targets of AMPD2 activity, such as intracellular AMP, IMP, and GTP levels via mass spectrometry.[5] |
| High levels of unexpected cell death. | 1. The inhibitor concentration is too high. 2. The cell line is highly dependent on the AMPD2 pathway for survival. 3. Depletion of guanine nucleotides is leading to a block in essential cellular processes like protein synthesis. | 1. Lower the inhibitor concentration or reduce the treatment duration. 2. Supplement the culture media with purine precursors, such as guanosine or AICAr (Acadesine), to rescue the GTP depletion.[5] 3. Assess protein synthesis rates (e.g., via puromycin incorporation assay) to confirm the mechanism of cell death. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, cell density). 2. Degradation of the inhibitor. | 1. Standardize all cell culture parameters. 2. Prepare fresh stock solutions of the inhibitor and store them appropriately. For "AMPD2 inhibitor 1," storage at -80°C for up to 6 months is recommended.[9] |
Quantitative Data Summary
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 (µM) |
| This compound | Human AMPD2 | 0.1 |
| This compound | Mouse AMPD2 | 0.28 |
| Data from MedchemExpress.[1] |
Table 2: Effects of AMPD2 Deficiency on Nucleotide Levels in Mouse Brain
| Condition | ATP Level Change | GTP Level Change |
| AMPD2/AMPD3 Double Knockout vs. Wild Type | 25% Increase | 33% Decrease |
| Data from Akizu et al., 2013.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Sensitivity to AMPD2 Inhibition
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x stock solution of this compound at various concentrations in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x inhibitor solution to the corresponding wells. For control wells, add 100 µL of medium with the vehicle (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of viable cells at each inhibitor concentration.
Protocol 2: Rescue of Inhibitor-Induced Cytotoxicity with AICAr
-
Cell Plating and Initial Treatment: Plate and treat cells with a cytotoxic concentration of this compound as described in Protocol 1.
-
Washout and Rescue: After a predetermined time of inhibitor exposure (e.g., 7 hours), gently wash the cells with PBS.
-
AICAr Addition: Add fresh culture medium containing various concentrations of AICAr (e.g., 0, 100, 250, 500 µM) to the wells.
-
Incubation and Assessment: Incubate for an additional 17-24 hours and then assess cell viability as described above.[5]
Visualizations
Caption: Signaling pathway of AMPD2 and the effect of its inhibitor.
Caption: Troubleshooting workflow for AMPD2 inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. AMPD2 | Rupa Health [rupahealth.com]
- 4. uniprot.org [uniprot.org]
- 5. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of AMPD2 in impaired glucose tolerance induced by high fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Protocol Refinement for AMPD2 Inhibitor 2 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing AMPD2 inhibitor 2.
Troubleshooting and FAQs
This section addresses common issues that may arise during experimentation with this compound, presented in a question-and-answer format.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why is the observed inhibitory activity of this compound lower than expected? | 1. Incorrect inhibitor concentration: Errors in serial dilutions or calculation of stock concentration.2. Degradation of the inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution.3. High enzyme concentration: The concentration of AMPD2 in the assay is too high, requiring a higher inhibitor concentration for effective inhibition.4. Substrate competition: The concentration of the substrate (AMP) is too high, outcompeting the inhibitor. | 1. Verify inhibitor concentration: Prepare fresh dilutions from a new stock solution and verify the concentration using a reliable method.2. Proper storage: Aliquot the inhibitor stock solution upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles.3. Optimize enzyme concentration: Perform an enzyme titration to determine the optimal AMPD2 concentration that results in a linear reaction rate.4. Optimize substrate concentration: Determine the Michaelis-Menten constant (Km) for AMP and use a concentration at or below the Km value. |
| I am observing high background noise in my assay. | 1. Contaminated reagents: Buffers, enzyme, or substrate may be contaminated.2. Non-enzymatic substrate degradation: The substrate may be unstable under the assay conditions.3. Autofluorescence/absorbance of the inhibitor: At high concentrations, this compound may interfere with the detection method. | 1. Use fresh, high-quality reagents: Prepare fresh buffers and solutions using high-purity water and reagents.2. Run a no-enzyme control: Include a control well without the AMPD2 enzyme to measure the rate of non-enzymatic substrate degradation.3. Run an inhibitor-only control: Include a control with the inhibitor at the highest concentration used, without the enzyme, to check for interference with the signal. |
| My results are not reproducible between experiments. | 1. Inconsistent experimental conditions: Variations in temperature, pH, or incubation times.2. Pipetting errors: Inaccurate dispensing of small volumes of inhibitor, enzyme, or substrate.3. Variable enzyme activity: The specific activity of the AMPD2 enzyme may vary between batches or due to improper storage. | 1. Standardize the protocol: Ensure all experimental parameters are kept consistent between assays.2. Use calibrated pipettes: Regularly calibrate pipettes and use appropriate pipetting techniques.3. Use a consistent source of enzyme: Use the same batch of purified AMPD2 for a set of experiments and store it under optimal conditions. |
| I am observing unexpected off-target effects in my cell-based or in vivo experiments. | 1. High inhibitor concentration: "Compound 21" has been reported to interact with serotoninergic 5-HT2 and histaminergic H1 receptors at higher concentrations.[1]2. Non-specific toxicity: At very high concentrations, the inhibitor may induce cellular stress or toxicity unrelated to AMPD2 inhibition. | 1. Perform dose-response experiments: Use the lowest effective concentration of the inhibitor to minimize off-target effects.2. Include appropriate controls: Use a negative control (vehicle) and consider using a structurally similar but inactive compound as a negative control if available.3. Validate findings with a secondary method: Use a complementary approach, such as siRNA-mediated knockdown of AMPD2, to confirm that the observed phenotype is due to AMPD2 inhibition. |
Quantitative Data
This table summarizes the available quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC50 | Human AMPD2 (hAMPD2) | 0.1 µM | [2][3] |
| IC50 | Mouse AMPD2 (mAMPD2) | 0.28 µM | [2][3] |
Experimental Protocols
AMPD2 Enzyme Inhibition Assay (In Vitro)
This protocol provides a general framework for determining the inhibitory potency of this compound against purified AMPD2 enzyme. The assay measures the rate of ammonia production, a product of the AMPD2-catalyzed deamination of AMP.
Materials:
-
Purified recombinant human or mouse AMPD2
-
This compound ("compound 21")
-
Adenosine monophosphate (AMP)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT
-
Ammonia detection reagent (e.g., Berthelot reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of AMP in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add 20 µL of purified AMPD2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the AMP substrate solution to each well to start the reaction. The final volume in each well should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
-
Stop the Reaction and Detect Ammonia:
-
Stop the reaction by adding the ammonia detection reagent according to the manufacturer's instructions.
-
Incubate as required for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (from wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based AMPD2 Activity Assay
This protocol describes a method to assess the effect of this compound on AMPD2 activity within a cellular context by measuring changes in intracellular nucleotide levels.
Materials:
-
Cells expressing AMPD2 (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
This compound ("compound 21")
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for nucleotide analysis
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the intracellular metabolites using a suitable method, such as methanol-chloroform extraction or a commercially available kit.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the intracellular levels of AMP, IMP, ATP, and GTP.[4]
-
-
Data Analysis:
-
Normalize the nucleotide levels to the total protein concentration or cell number.
-
Calculate the ratio of IMP to AMP and GTP to ATP to assess the impact of the inhibitor on the purine metabolism pathway.
-
Compare the nucleotide profiles of inhibitor-treated cells to vehicle-treated cells.
-
Visualizations
AMPD2 in the Purine Metabolism Pathway
Caption: Purine metabolism pathway highlighting the role of AMPD2.
Experimental Workflow for AMPD2 Inhibitor Screening
Caption: A typical workflow for the discovery and validation of an AMPD2 inhibitor.
References
- 1. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of AMPD2 inhibitor 2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AMPD2 inhibitor 2. The information is designed to help address potential issues, with a focus on handling batch-to-batch variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 21, is a potent and specific small molecule inhibitor of Adenosine Monophosphate Deaminase 2 (AMPD2). AMPD2 is an enzyme that plays a crucial role in purine metabolism by catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] By inhibiting AMPD2, this compound blocks this conversion, leading to an accumulation of AMP and a reduction in downstream purine nucleotides, which can impact cellular energy homeostasis and GTP synthesis.[2][3][4]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 3026893-31-9 |
| Molecular Formula | C₂₆H₂₇F₂N₃O₃ |
| Molecular Weight | 467.51 g/mol |
| Reported IC₅₀ (human AMPD2) | 0.1 µM |
| Reported IC₅₀ (mouse AMPD2) | 0.28 µM |
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at room temperature in the continental US, but conditions may vary elsewhere.[2] Once reconstituted in a solvent such as DMSO, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.[3]
Q4: In which solvent should I dissolve this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the solid is completely dissolved before making further dilutions in aqueous buffers or cell culture media. It is crucial to check the solubility limits in your experimental buffer to avoid precipitation.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability in small molecule inhibitors can lead to inconsistent experimental results. This guide provides a systematic approach to identifying and resolving such issues.
Q1: My new batch of this compound shows lower potency (higher IC₅₀) than the previous one. What should I do?
A1: A decrease in potency is a common issue and can stem from problems with purity, concentration, or degradation. Follow these steps to diagnose the problem:
-
Confirm Identity and Purity: The chemical identity and purity of the new batch should be verified. Impurities can compete with the inhibitor or interfere with the assay.
-
Action: Perform High-Performance Liquid Chromatography (HPLC) to assess purity and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. Compare the results with the supplier's Certificate of Analysis and data from previous batches.
-
-
Verify Stock Solution Concentration: Inaccurate stock solution concentration can directly impact the apparent potency.
-
Action: If possible, use a technique like quantitative NMR (qNMR) or UV-Vis spectroscopy with a known extinction coefficient to accurately determine the concentration of your stock solution.
-
-
Assess Functional Activity: Directly compare the potency of the old and new batches in a controlled experiment.
-
Action: Perform a head-to-head AMPD2 enzymatic assay to determine the IC₅₀ values of both batches simultaneously. This will confirm if there is a genuine difference in inhibitory activity.
-
Q2: I am observing unexpected or off-target effects with the new batch. How can I troubleshoot this?
A2: Unexpected biological effects often point to the presence of active impurities.
-
Scrutinize Purity Profile: A simple purity percentage might not be sufficient. The nature of the impurities matters.
-
Action: Analyze the HPLC chromatogram of the new batch. Compare it to the previous batch. The presence of new or significantly larger impurity peaks could indicate the source of the off-target effects.
-
-
Use a Structurally Unrelated Inhibitor: To confirm that the primary phenotype is due to AMPD2 inhibition, a control experiment is necessary.
-
Action: If available, use another validated AMPD2 inhibitor with a different chemical scaffold. If this control compound recapitulates the expected on-target effects but not the unexpected effects seen with the new batch, it strongly suggests the new batch contains problematic impurities.
-
Q3: The inhibitor from the new batch is not dissolving properly or is precipitating in my assay. What could be the cause?
A3: Solubility issues can arise from differences in the salt form, polymorph, or presence of insoluble impurities.
-
Review Supplier Documentation: Check the Certificate of Analysis for any changes in the compound's formulation (e.g., free base vs. salt).
-
Re-evaluate Solubility: The solubility characteristics may have changed.
-
Action: Perform a simple solubility test. Prepare a fresh, concentrated stock solution in 100% DMSO. Then, serially dilute it in your experimental buffer (e.g., cell culture medium) and visually inspect for precipitation under a microscope.
-
-
Analytical Confirmation:
-
Action: Use HPLC to analyze the supernatant of a diluted, centrifuged sample. A lower-than-expected concentration in the supernatant confirms poor solubility.
-
Experimental Protocols
Protocol 1: Quality Control - Purity and Identity Verification
This protocol outlines the steps to verify the purity of this compound using HPLC and confirm its identity using LC-MS.
A. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound batch using an appropriate solvent (e.g., DMSO or acetonitrile).
-
HPLC System and Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 5% Solvent B for 1 minute.
-
Ramp to 95% Solvent B over 10 minutes.
-
Hold at 95% Solvent B for 2 minutes.
-
Return to 5% Solvent B over 1 minute and re-equilibrate for 5 minutes.
-
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength determined by a UV scan of the compound).
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare this to the supplier's specifications and previous batches.
B. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation and LC: Use the same sample and LC conditions as described for the HPLC analysis.
-
Mass Spectrometry:
-
Divert the eluent from the HPLC column to the mass spectrometer.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the inhibitor (467.51 g/mol ).
-
-
Analysis: Look for the [M+H]⁺ ion (expected m/z ≈ 468.5). The presence of this ion at the correct retention time confirms the identity of the compound.
| QC Test | Parameter | Expected Result |
| HPLC | Purity | >95% (or as specified by supplier) |
| LC-MS | [M+H]⁺ Ion | m/z ≈ 468.5 |
Protocol 2: Functional Assay - AMPD2 Enzymatic Activity
This protocol describes a continuous spectrophotometric assay to measure the IC₅₀ of this compound. The assay couples the production of IMP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT.
-
Recombinant human AMPD2 enzyme.
-
AMP (substrate).
-
Inosine monophosphate dehydrogenase (IMPDH) (coupling enzyme).
-
Nicotinamide adenine dinucleotide (NAD⁺).
-
This compound (serial dilutions in DMSO).
-
-
Assay Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate. To each well, add:
-
Assay Buffer.
-
NAD⁺ (final concentration, e.g., 1 mM).
-
IMPDH (final concentration, e.g., 0.1 U/mL).
-
Recombinant AMPD2 enzyme (concentration determined empirically to give a linear reaction rate).
-
-
Add 1 µL of serially diluted this compound or DMSO (as a control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding AMP substrate (final concentration at or near its Kₘ value).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.
-
Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: Simplified AMPD2 signaling pathway in purine metabolism.
Caption: Quality control workflow for a new inhibitor batch.
Caption: Troubleshooting decision tree for batch variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
how to control for confounding variables in AMPD2 inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPD2 inhibitors. Our goal is to help you navigate potential challenges and control for confounding variables in your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is AMPD2 and why is it a target for inhibitors?
Adenosine monophosphate deaminase 2 (AMPD2) is a crucial enzyme in the purine metabolism pathway.[1][2] It catalyzes the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP), a key step in maintaining the balance of cellular nucleotide pools.[1][2] Dysregulation of AMPD2 activity has been linked to various diseases, including certain neurological and metabolic disorders, making it a promising target for therapeutic intervention.[1][3]
Q2: What are the common types of confounding variables in AMPD2 inhibitor studies?
Confounding variables are external factors that can influence the outcome of your experiment, leading to a misinterpretation of the true relationship between the AMPD2 inhibitor and the measured effect.[4][5] Common confounders in AMPD2 inhibitor studies can be broadly categorized as:
-
Genetic Factors: Variations in genes involved in purine metabolism or drug metabolism can significantly alter the response to an AMPD2 inhibitor.
-
Physiological Factors: Age, sex, and the presence of underlying diseases can influence metabolic rates and drug disposition.
-
Environmental and Lifestyle Factors: Diet, especially purine-rich foods, and the use of other substances can impact cellular nucleotide pools.
-
Experimental/Procedural Variables: Inconsistent experimental conditions, such as temperature, pH, or incubation times, can introduce variability.
Study Design & Confounder Control
Q3: How can I control for genetic confounding variables?
Genetic polymorphisms in enzymes involved in purine metabolism (e.g., AMPD1, AMPD3, TPMT, ABCG2) can alter the baseline metabolic state and the response to AMPD2 inhibitors.[6][7][8][9]
-
At the Design Stage:
-
Restriction: If a specific genetic variant is a known major confounder, you can restrict your study population to individuals without that variant.
-
Matching: In case-control studies, you can match cases and controls based on their genotype for relevant genes.
-
-
At the Analysis Stage:
-
Stratification: Analyze the effect of the inhibitor in different subgroups based on their genotype.
-
Multivariate Analysis: Include the genetic variant as a covariate in your statistical model (e.g., ANCOVA, multiple regression) to adjust for its effect.
-
Q4: What are the key considerations for designing in vivo studies with AMPD2 inhibitors?
In vivo studies are critical for understanding the physiological effects of AMPD2 inhibitors. Proper study design is essential to minimize confounding and obtain reliable results.
-
Animal Model Selection: Choose an animal model that is relevant to the human condition you are studying. Be aware of species differences in purine metabolism.
-
Randomization: Randomly assign animals to treatment and control groups to ensure an even distribution of known and unknown confounders.
-
Blinding: Whenever possible, the researchers administering the treatment and assessing the outcomes should be blinded to the group assignments to prevent bias.
-
Control Groups: Always include a vehicle control group that receives the same formulation as the treatment group but without the inhibitor.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct preliminary studies to understand the absorption, distribution, metabolism, and excretion (ADME) of your inhibitor. This will help in determining the optimal dosing regimen.
Q5: How can I minimize the impact of "confounding by indication" in my observational studies?
Confounding by indication arises when the reason for treating a subject is also associated with the outcome.[4][5][10] For example, if an AMPD2 inhibitor is given to patients with a more severe form of a disease, any observed negative outcomes might be due to the disease severity rather than the inhibitor.
-
Active Comparator Design: Compare the AMPD2 inhibitor to another drug used for the same indication rather than to an untreated group. This helps to ensure that the baseline characteristics of the groups are more similar.
-
Propensity Score Matching/Weighting: This statistical technique can be used to balance the distribution of observed baseline covariates between the treated and comparator groups, mimicking some of the characteristics of a randomized controlled trial.
Troubleshooting Guides
In Vitro Enzyme Inhibition Assays
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Stagger the start and stop times of reactions precisely. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate if evaporation is a concern. Fill the outer wells with buffer or water to create a humidified environment. |
| Reagent Instability | Prepare fresh reagents for each experiment. Keep enzymes and other sensitive reagents on ice. |
Problem: No or very low inhibitor activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the stock concentration of your inhibitor. Perform a wide dose-response curve to ensure you are testing an appropriate concentration range. |
| Inhibitor Degradation | Check the stability of the inhibitor under your experimental conditions (e.g., light sensitivity, temperature stability). |
| Poor Inhibitor Solubility | Ensure the inhibitor is fully dissolved in the assay buffer. Use a small amount of a compatible solvent like DMSO if necessary, and include a solvent control. |
| Inactive Enzyme | Test the activity of your enzyme with a known substrate and without any inhibitor to confirm it is active. |
Problem: High background signal.
| Possible Cause | Troubleshooting Step |
| Substrate Autohydrolysis | Run a control with only the substrate and assay buffer (no enzyme) to measure the rate of non-enzymatic breakdown. |
| Interference from Test Compound | Test the inhibitor in the absence of the enzyme to see if it contributes to the signal (e.g., autofluorescence). |
| Contaminated Reagents | Use fresh, high-purity reagents. |
Data Presentation
Table 1: Example of In Vitro AMPD2 Inhibition Data
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Compound A | 1.2 ± 0.2 | 0.8 ± 0.1 | Competitive |
| Compound B | 5.8 ± 0.7 | 4.1 ± 0.5 | Non-competitive |
| Compound C | 0.5 ± 0.1 | 0.3 ± 0.05 | Competitive |
Table 2: Example of Confounder Analysis in an In Vivo Study
| Treatment Group | Outcome Measure (Mean ± SD) | Unadjusted p-value | Adjusted p-value (for age and genotype) |
| Vehicle Control | 100 ± 15 | - | - |
| AMPD2 Inhibitor (10 mg/kg) | 75 ± 12 | 0.04 | 0.02 |
| AMPD2 Inhibitor (30 mg/kg) | 60 ± 10 | 0.01 | <0.01 |
Experimental Protocols
Spectrophotometric Assay for AMPD2 Activity and Inhibition
This protocol is adapted from a common method for measuring AMP deaminase activity.
Principle:
The deamination of AMP to IMP by AMPD2 produces ammonia. The ammonia is then used by glutamate dehydrogenase (GDH) to reductively aminate α-ketoglutarate, oxidizing NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human AMPD2
-
AMPD2 inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl
-
Substrate: Adenosine monophosphate (AMP)
-
Coupling Enzyme System:
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate
-
NADH
-
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of your AMPD2 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a reaction mixture containing Assay Buffer, α-ketoglutarate, NADH, and GDH.
-
-
Assay Protocol:
-
Add 180 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10 µL of the inhibitor dilution or vehicle control to the appropriate wells.
-
Add 10 µL of the AMPD2 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the AMP substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (AMP) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.[11][12][13][14]
-
Visualizations
Caption: Simplified AMPD2 signaling pathway within purine metabolism.
Caption: General experimental workflow for AMPD2 inhibitor studies.
Caption: Strategies to control for confounding variables.
References
- 1. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachepi.org [teachepi.org]
- 6. Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of various genetic polymorphisms on thiopurine treatment‐associated outcomes for Korean patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 12. youtube.com [youtube.com]
- 13. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMPD2 Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in Adenosine Monophosphate Deaminase 2 (AMPD2) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of AMPD2 and why is it important to assay its activity?
A1: AMPD2 is an enzyme that plays a crucial role in purine metabolism by catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This function is vital for maintaining cellular energy homeostasis.[2][3] Assaying AMPD2 activity is important for understanding its role in various physiological and pathological processes, including metabolic disorders and neurodegenerative diseases, and for the screening of potential therapeutic inhibitors or activators.[3]
Q2: What are the common methods for measuring AMPD2 enzymatic activity?
A2: Common methods include spectrophotometric assays that measure the production of ammonia or the change in absorbance due to the formation of IMP. A continuous spectrophotometric method involves a coupled enzyme reaction where the formation of NADH is monitored by an increase in absorbance at 340 nm.[4] ELISA-based methods can also be used to quantify the amount of AMPD2 protein, though this does not directly measure enzymatic activity.
Q3: What is a typical starting buffer for an AMPD2 assay?
A3: A common starting point for an in vitro biochemical assay for AMPD2 is a buffer with a near-physiological pH, such as Phosphate Buffered Saline (PBS), HEPES, or Tris buffer.[5][6] It is often recommended to include a low concentration of a non-ionic detergent, like Tween-20 (0.005% - 0.05%), to prevent protein aggregation and sticking to labware.[5]
Q4: How can I determine the optimal pH and temperature for my AMPD2 assay?
A4: The optimal pH and temperature for an enzyme are typically determined by systematically varying these parameters and measuring the enzyme's activity. For most human enzymes, the optimal temperature is around 37°C.[7][8] The optimal pH is often near the physiological pH of the enzyme's cellular environment.[9] To determine the optima for your specific experimental conditions, it is recommended to perform a matrix of experiments across a range of pH values and temperatures.
Q5: What are some known inhibitors and activators of AMPD2?
A5: Several small molecule inhibitors of AMPD2 have been identified, such as AMPD2 inhibitor 1 and AMPD2 inhibitor 2.[10] ATP can act as an allosteric regulator of AMP deaminase activity.[11] The specific effects of activators and inhibitors can be concentration-dependent and may vary based on the assay conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Signal | Inactive Enzyme: Improper storage (e.g., repeated freeze-thaw cycles) or expired enzyme. | Aliquot and store the enzyme at the recommended temperature. Use a fresh batch of enzyme. | |
| Sub-optimal Buffer Conditions: Incorrect pH, ionic strength, or missing cofactors. | Optimize the buffer pH and salt concentration. Ensure all necessary cofactors are present in the reaction mixture. | [12] | |
| Incorrect Wavelength Reading: Spectrophotometer set to the wrong wavelength for detection. | Verify the correct wavelength for your assay (e.g., 340 nm for NADH-coupled assays). | [12] | |
| Low Substrate Concentration: Substrate concentration is below the Michaelis constant (Km) of the enzyme. | Increase the substrate (AMP) concentration to saturate the enzyme. | ||
| Presence of Inhibitors: Contaminants in the sample or buffer are inhibiting AMPD2 activity. | Use high-purity reagents and deionized water. Consider sample purification steps. | [12] | |
| High Background Signal | Contaminated Reagents: Buffers or reagents are contaminated with products that interfere with the assay. | Prepare fresh buffers and solutions using high-purity water and reagents. | |
| Non-specific Binding: In plate-based assays, proteins may non-specifically bind to the well surface. | Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer. Use non-binding surface plates. | ||
| Substrate Instability: The substrate (AMP) is degrading non-enzymatically. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. | ||
| Light Source Issues: For fluorescence/luminescence assays, the light source may not be properly warmed up. | Allow the instrument's lamp to warm up for at least 30 minutes before taking readings. | [13] | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and prepare a master mix of reagents to be added to all wells. | [12] |
| Temperature Gradients: Uneven temperature across the assay plate. | Ensure the entire plate is at a uniform temperature by pre-incubating it in the instrument. | ||
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate. | Avoid using the outer wells of the plate or fill them with buffer to create a humidified environment. | ||
| Incomplete Mixing: Reagents are not thoroughly mixed upon addition. | Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles. |
Quantitative Data Summary
Table 1: General Optimal Conditions for AMP Deaminase Assays
| Parameter | Typical Optimal Range | Notes | Citation |
| pH | 6.5 - 7.5 | The optimal pH can vary depending on the specific isoform and source of the enzyme. | [9] |
| Temperature | 37°C | For human enzymes, activity generally increases with temperature up to a certain point before denaturation occurs. | [7][8] |
| Substrate (AMP) Concentration | >5x Km | To ensure the enzyme is saturated with substrate for Vmax determination. The Km for AMP deaminase is reported to be in the low millimolar range. | [11] |
Table 2: Common Buffer Components and Their Effects
| Component | Typical Concentration | Potential Effect on AMPD2 Assay | Citation |
| Tris-HCl | 20-100 mM | Common buffering agent. Can chelate divalent metal ions. | [6] |
| HEPES | 20-100 mM | Good buffering capacity in the physiological pH range. Can form radicals under certain conditions. | [5][6] |
| NaCl/KCl | 50-150 mM | Mimics physiological ionic strength. High salt concentrations can inhibit enzyme activity. | |
| MgCl₂ | 1-10 mM | Divalent cation that can influence enzyme structure and activity. | |
| Tween-20 | 0.005% - 0.05% (v/v) | Non-ionic detergent used to prevent non-specific binding and protein aggregation. | [5] |
| BSA | 0.1 - 1 mg/mL | Blocking agent to reduce non-specific binding to surfaces. | |
| DTT/BME | 1-5 mM | Reducing agents to maintain cysteine residues in a reduced state. May interfere with certain detection methods. |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for AMPD2 Activity
This protocol is based on a coupled-enzyme reaction where the production of IMP by AMPD2 is coupled to the reduction of NAD⁺ to NADH by IMP dehydrogenase (IMPDH), leading to an increase in absorbance at 340 nm.[4]
Materials:
-
Recombinant human AMPD2 enzyme
-
AMP (substrate)
-
IMP dehydrogenase (IMPDH)
-
NAD⁺ (nicotinamide adenine dinucleotide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl₂, 0.01% Tween-20
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AMP in deionized water.
-
Prepare a stock solution of NAD⁺ in deionized water.
-
Reconstitute IMPDH according to the manufacturer's instructions.
-
Prepare a dilution series of AMPD2 enzyme in Assay Buffer.
-
-
Set up the Reaction:
-
Prepare a master mix containing Assay Buffer, NAD⁺, and IMPDH.
-
Add the master mix to each well of the 96-well plate.
-
Add the AMPD2 enzyme dilutions to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction and Measure:
-
Initiate the reaction by adding AMP to each well.
-
Immediately place the plate in the spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the no-enzyme control from the rates of the enzyme-containing wells.
-
Convert the rate of NADH production to the rate of AMPD2 activity using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Visualizations
Caption: Purine Metabolism Pathway Highlighting AMPD2's Role.
Caption: Experimental Workflow for a Continuous Spectrophotometric AMPD2 Assay.
Caption: Logical Flowchart for Troubleshooting AMPD2 Assay Problems.
References
- 1. AMPD2 adenosine monophosphate deaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. omicsonline.org [omicsonline.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sensitive, optimized assay for serum AMP deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes with AMPD2 Inhibitor 2
Welcome to the technical support center for AMPD2 inhibitor 2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot unexpected experimental outcomes when using this inhibitor. The following guides and FAQs are structured to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule that selectively inhibits the enzymatic activity of Adenosine Monophosphate Deaminase 2 (AMPD2).[1] AMPD2 is a key enzyme in the purine nucleotide cycle, responsible for converting adenosine monophosphate (AMP) to inosine monophosphate (IMP).[2] This conversion is a critical step in the de novo synthesis of guanosine triphosphate (GTP).[3][4] By inhibiting AMPD2, the inhibitor is expected to decrease IMP and subsequent GTP levels while causing an accumulation of AMP.
Q2: What are the expected cellular phenotypes of AMPD2 inhibition?
A2: Based on genetic studies of AMPD2 deficiency, the primary expected phenotypes of AMPD2 inhibition include a reduction in cellular GTP pools and a subsequent impairment of GTP-dependent processes, most notably protein translation.[3][4] This can lead to decreased cell proliferation or induction of apoptosis, depending on the cell type and experimental conditions.
Q3: At what concentration should I use this compound?
A3: The effective concentration will vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. As a starting point, consider the known IC50 values and the general recommendations for using small molecule inhibitors in cell-based assays.[1][2] Potency in biochemical assays should correlate with potency in cells, and it is advisable to use the lowest concentration that produces the desired effect to minimize off-target activity.[2]
Q4: What are the known IC50 values for this compound?
A4: The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.
| Target | IC50 (μM) |
| Human AMPD2 (hAMPD2) | 0.1 |
| Mouse AMPD2 (mAMPD2) | 0.28 |
| [Data sourced from MedchemExpress][1] |
Troubleshooting Guide
Issue 1: The observed phenotype is weak, absent, or opposite to the expected outcome (e.g., increased proliferation instead of decreased).
This is a common challenge when working with small molecule inhibitors. The discrepancy can arise from issues with the compound itself, the experimental setup, or unexpected biological responses.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Inhibitor Concentration:
-
Action: Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your specific cell line and assay. Test a wide range of concentrations (e.g., from 0.01 μM to 100 μM).
-
Rationale: The reported IC50 is for the purified enzyme and may not directly translate to a cellular context due to factors like cell permeability and stability.[5]
-
-
Compound Instability or Degradation:
-
Action: Prepare fresh stock solutions of the inhibitor. Ensure proper storage of both stock and working solutions as recommended by the manufacturer.
-
Rationale: Small molecules can degrade over time, especially if not stored correctly, leading to a loss of activity.
-
-
Cell Line Specific Factors:
-
Action: Verify the expression of AMPD2 in your cell line via Western blot or qPCR.
-
Rationale: Some cell lines may have low or absent AMPD2 expression, rendering them insensitive to the inhibitor. The presence of different AMPD2 isoforms due to alternative splicing could also influence inhibitor efficacy.[6]
-
-
Unexpected Off-Target Effects or Compensatory Pathways:
-
Action 1: Investigate the activation of AMP-activated protein kinase (AMPK). Inhibition of AMPD2 leads to AMP accumulation, which is a potent activator of AMPK.[7] Measure the phosphorylation of AMPK and its downstream targets (e.g., ACC) via Western blot.
-
Rationale 1: AMPK activation can have profound effects on cellular metabolism and proliferation that may counteract or mask the effects of GTP depletion.[7]
-
Action 2: Measure cellular ATP levels.
-
Rationale 2: A significant shift in the AMP:ATP ratio can trigger various cellular stress responses.
-
Action 3: Consider potential off-target effects of the inhibitor. If possible, test a structurally distinct AMPD2 inhibitor to see if it recapitulates the same unexpected phenotype.
-
Rationale 3: Structurally unrelated compounds targeting the same protein are less likely to share the same off-target profiles.[2]
-
Issue 2: High cellular toxicity is observed, even at low concentrations.
Cytotoxicity can obscure the specific effects of target inhibition and lead to misleading results.
Possible Causes & Troubleshooting Steps:
-
Solvent Toxicity:
-
Action: Include a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor.
-
Rationale: The solvent used to dissolve the inhibitor can be toxic to cells at certain concentrations.
-
-
Non-Specific Cytotoxicity of the Inhibitor:
-
Action: Perform a cytotoxicity assay (e.g., MTS, LDH release, or trypan blue exclusion) in parallel with your primary assay. This will help you distinguish between specific anti-proliferative effects and general cytotoxicity.
-
Rationale: It is crucial to work at concentrations where the inhibitor shows its intended effect without causing widespread cell death.
-
-
Cell Line Sensitivity:
-
Action: Lower the starting concentration range in your dose-response experiments.
-
Rationale: Some cell lines are inherently more sensitive to chemical perturbations.
-
Issue 3: High variability in experimental results.
Reproducibility is key to reliable data. High variability can stem from several sources.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Culture Practices:
-
Action: Standardize cell seeding density, passage number, and growth conditions. Ensure cells are in the logarithmic growth phase at the start of the experiment.
-
Rationale: Cellular physiology can change with passage number and confluency, affecting their response to inhibitors.[8]
-
-
Assay-Related Variability:
-
Action: Ensure thorough mixing after adding the inhibitor and before any measurement. Check for edge effects in multi-well plates.
-
Rationale: Simple technical factors can introduce significant variability.[8]
-
-
Inhibitor Precipitation:
-
Action: Visually inspect the media for any signs of precipitation after adding the inhibitor. Determine the inhibitor's solubility in your culture medium.
-
Rationale: Poor solubility can lead to inconsistent effective concentrations.
-
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration using a Dose-Response Curve
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform your primary assay (e.g., a cell proliferation assay like CellTiter-Glo® or a specific biomarker analysis).
-
Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: Assessing Cytotoxicity with an MTS Assay
-
Experimental Setup: Follow steps 1-4 from the dose-response protocol.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells at each inhibitor concentration.
Protocol 3: Western Blot for AMPK Activation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
Visualizations
Caption: AMPD2 signaling pathway and points of inhibitor action.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Characterization of human AMP deaminase 2 (AMPD2) gene expression reveals alternative transcripts encoding variable N-terminal extensions of isoform L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Counteracting roles of AMP deaminase and AMP kinase in the development of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of AMPD2 inhibitor 2
Welcome to the technical support center for AMPD2 inhibitor 2. This resource provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Adenosine Monophosphate Deaminase 2 (AMPD2).[1][2][3] AMPD2 is a key enzyme in the purine metabolism pathway responsible for converting adenosine monophosphate (AMP) to inosine monophosphate (IMP).[4][5][6][7] By inhibiting this enzyme, the compound blocks this conversion, leading to an accumulation of AMP and a subsequent reduction in the downstream production of guanine nucleotides like GTP.[4][8][9] This mechanism is crucial for studying cellular energy homeostasis and is relevant in contexts like neurodegenerative disorders and metabolic diseases.[4][10][11]
Q2: What are the recommended long-term storage conditions for solid (lyophilized) this compound?
A2: For long-term stability, the solid form of this compound should be stored at -20°C. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.[1][12] Proper storage is critical to prevent degradation and ensure experimental reproducibility.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For a related compound, AMPD2 inhibitor 1, stock solutions in DMSO are prepared and then stored in aliquots.[13][14] For long-term storage of the stock solution, -80°C is recommended for periods up to 6 months, while for shorter-term storage (up to one month), -20°C is acceptable.[13][14]
Q4: Can I subject the stock solution to multiple freeze-thaw cycles?
A4: It is strongly advised to avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain the compound's integrity and ensure consistent results.[14] Each freeze-thaw cycle can increase the risk of degradation and precipitation.
Compound Data and Specifications
All quantitative data for this compound has been summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Product Name | This compound (compound 21) | [1][12] |
| Molecular Formula | C₂₆H₂₇F₂N₃O₃ | [1][12] |
| Molecular Weight | 467.51 g/mol | [1][12] |
| CAS Number | 3026893-31-9 | [1][12] |
| IC₅₀ (human AMPD2) | 0.1 µM | [1][2][3][12] |
| IC₅₀ (mouse AMPD2) | 0.28 µM | [1][2][12] |
| Appearance | Solid | [15] |
| Purity | Refer to Certificate of Analysis | [1] |
| Shipping Condition | Typically Room Temperature / Blue Ice | [1] |
| Solid Storage | -20°C | [14] |
| Solution Storage | -20°C (1 month) or -80°C (6 months) | [13][14] |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments.
Issue 1: The compound is difficult to dissolve.
-
Question: I am having trouble getting this compound into solution. What should I do?
-
Answer:
-
Confirm Solvent: Ensure you are using a high-purity, anhydrous grade solvent, such as DMSO.[13] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[13]
-
Use Mechanical Assistance: Gentle warming of the solution to 37°C and/or brief sonication in an ultrasonic bath can aid dissolution.[14]
-
Check Concentration: Attempting to make a stock solution above the compound's solubility limit will result in undissolved material. Refer to the supplier's datasheet for maximum solubility information.
-
Use the Troubleshooting Workflow: Follow the decision tree below for a systematic approach.
-
Issue 2: High variability is observed in experimental results.
-
Question: My assay results are inconsistent between experiments. What could be the cause?
-
Answer:
-
Aliquot Stock Solutions: As stated in the FAQ, avoid multiple freeze-thaw cycles by preparing and storing the inhibitor in single-use aliquots.[14]
-
Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted working solutions.
-
Solvent Control: Ensure you are using an appropriate vehicle control (e.g., cells treated with the same final concentration of DMSO) in every experiment to account for any solvent effects.
-
Storage Integrity: Confirm that your solid compound and stock solutions have been continuously stored at the correct temperatures.
-
Experimental Protocols & Visualizations
AMPD2 Signaling Pathway
AMPD2 is a critical enzyme in purine metabolism. Its inhibition disrupts the balance of adenine and guanine nucleotide pools, which has significant downstream consequences, including the impairment of protein synthesis.
General Protocol: Preparation of Working Solutions
This protocol provides a general guideline for preparing this compound for in vitro and in vivo experiments. Note: This is a template based on protocols for similar compounds; specific concentrations and formulations must be optimized for your experimental system.[13]
1. Preparation of DMSO Stock Solution (e.g., 10 mM) a. Weigh the required amount of solid this compound (MW: 467.51 g/mol ). b. Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. c. Vortex and/or sonicate briefly until the solid is completely dissolved. d. Dispense into single-use aliquots and store at -80°C for up to 6 months.[13][14]
2. Preparation of In Vitro Aqueous Working Solution (Cell Culture) a. Thaw a single aliquot of the 10 mM DMSO stock solution. b. Serially dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 0.1 µM, 1 µM, 10 µM). c. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent toxicity. d. Use immediately. Do not store aqueous working solutions.
3. Preparation of In Vivo Dosing Solution (Suspension) This protocol yields a 1 mg/mL suspended solution suitable for oral or intraperitoneal injection and is adapted from a similar compound.[13] a. Thaw a single aliquot of a concentrated DMSO stock solution (e.g., 10 mg/mL). b. In a sterile tube, add 400 µL of PEG300 per 1 mL of final solution required. c. Add 100 µL of the 10 mg/mL DMSO stock solution to the PEG300 and mix thoroughly. d. Add 50 µL of Tween-80 and mix until uniform. e. Add 450 µL of sterile saline to bring the final volume to 1 mL. f. Vortex thoroughly before administration. Prepare this formulation fresh on the day of use.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPD2 | Rupa Health [rupahealth.com]
- 6. AMPD2 Gene: Function, Deficiency, and Health Implications [learn.mapmygenome.in]
- 7. Clinical and genetic spectrum of AMPD2-related pontocerebellar hypoplasia type 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder [pubmed.ncbi.nlm.nih.gov]
- 9. IMPDH2 filaments protect from neurodegeneration in AMPD2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating the Efficacy of AMPD2 Inhibitor 2 with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using a small molecule inhibitor, AMPD2 inhibitor 2, and siRNA-mediated knockdown to validate the function and therapeutic potential of Adenosine Monophosphate Deaminase 2 (AMPD2). This guide includes detailed experimental protocols, data presentation tables, and pathway diagrams to facilitate the design and interpretation of validation studies.
This guide focuses on AMPD2, an enzyme that catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), playing a crucial role in purine metabolism.[3][4] Dysregulation of AMPD2 has been linked to various diseases, including neurodegenerative disorders and cancer.[5] Here, we compare the use of a specific small molecule, "this compound," with siRNA to validate AMPD2 as a therapeutic target.
It is important to note that the name "compound 21" is used for both an AMPD2 inhibitor and a selective Angiotensin II Type 2 receptor agonist in scientific literature, which can be a source of confusion.[6][7][8] This guide specifically refers to the AMPD2 inhibitor.
Comparison of Methodologies
| Feature | This compound | siRNA-mediated Knockdown |
| Mechanism of Action | Directly binds to and inhibits the enzymatic activity of the AMPD2 protein. | Degrades AMPD2 mRNA, leading to a reduction in the synthesis of the AMPD2 protein. |
| Specificity | Potential for off-target effects by binding to other proteins with similar structures.[1] | Can have off-target effects due to partial complementarity with other mRNAs. |
| Time to Effect | Rapid, with inhibition occurring shortly after administration. | Slower, requiring time for mRNA and protein degradation (typically 24-72 hours). |
| Duration of Effect | Dependent on the compound's half-life and metabolism. | Can be transient or stable depending on the delivery method (siRNA duplex vs. shRNA vector). |
| Application | Mimics a therapeutic intervention and is useful for studying the acute effects of target inhibition. | Confirms the on-target effect of the inhibitor and is ideal for studying the consequences of target protein loss. |
Experimental Validation Workflow
A robust validation study would involve using both this compound and AMPD2-specific siRNA to assess their effects on cellular phenotypes and downstream signaling pathways.
Experimental workflow for validating this compound with siRNA.
Experimental Protocols
siRNA-mediated Knockdown of AMPD2
This protocol describes the transient knockdown of AMPD2 in a human cell line (e.g., HEK293T or a relevant cancer cell line) using siRNA.
Materials:
-
Non-targeting (scrambled) siRNA control
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (AMPD2-specific or scrambled control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with further experiments.
Treatment with this compound
Materials:
-
This compound (Compound 21)
-
DMSO (vehicle)
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For inhibitor-treated groups, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., based on its IC50 of 0.1 µM for human AMPD2).
-
For vehicle control groups, add an equivalent volume of DMSO to the complete cell culture medium.
-
Replace the medium of the cells (either untransfected or siRNA-transfected) with the medium containing the inhibitor or vehicle.
-
Incubate for the desired duration (e.g., 24 hours) before analysis.
Validation of Knockdown and Inhibition
a. Quantitative Real-Time PCR (qPCR) for AMPD2 mRNA levels:
-
Extract total RNA from cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for AMPD2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
b. Western Blot for AMPD2 Protein Levels:
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for AMPD2 and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities to determine the relative protein levels.
c. AMPD2 Activity Assay:
-
Prepare cell lysates.
-
Measure AMPD2 activity using a commercially available kit that monitors the conversion of AMP to IMP, often through a coupled reaction that results in a colorimetric or fluorometric readout.[10]
d. Metabolite Analysis:
-
Extract metabolites from cells.
-
Analyze the levels of AMP, IMP, and GTP using liquid chromatography-mass spectrometry (LC-MS) to assess the downstream effects of AMPD2 inhibition.[5]
Data Presentation and Expected Outcomes
The following tables present hypothetical but expected data from a successful validation experiment.
Table 1: Effect of this compound and siRNA on AMPD2 mRNA and Protein Levels
| Treatment Group | AMPD2 mRNA Level (% of Control) | AMPD2 Protein Level (% of Control) |
| Vehicle Control | 100 ± 8 | 100 ± 10 |
| This compound (0.1 µM) | 95 ± 7 | 98 ± 9 |
| Scrambled siRNA | 98 ± 9 | 95 ± 11 |
| AMPD2 siRNA | 25 ± 5 | 30 ± 6 |
| AMPD2 siRNA + Inhibitor 2 | 23 ± 4 | 28 ± 5 |
Expected Outcome: AMPD2 siRNA should significantly reduce both mRNA and protein levels, while the inhibitor should have a minimal effect on expression.
Table 2: Effect of this compound and siRNA on AMPD2 Activity and Metabolite Levels
| Treatment Group | AMPD2 Activity (% of Control) | IMP/AMP Ratio | GTP Levels (% of Control) |
| Vehicle Control | 100 ± 12 | 1.0 ± 0.1 | 100 ± 15 |
| This compound (0.1 µM) | 15 ± 4 | 0.2 ± 0.05 | 150 ± 20 |
| Scrambled siRNA | 97 ± 11 | 0.9 ± 0.1 | 105 ± 12 |
| AMPD2 siRNA | 35 ± 6 | 0.4 ± 0.08 | 140 ± 18 |
| AMPD2 siRNA + Inhibitor 2 | 12 ± 3 | 0.15 ± 0.04 | 155 ± 22 |
Expected Outcome: Both the inhibitor and siRNA should reduce AMPD2 activity and the IMP/AMP ratio. As AMPD2 activity is reduced, the salvage pathway for purine synthesis is favored, leading to an increase in GTP levels.[5] The combination of siRNA and inhibitor should show the most significant effect.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of AMPD2 in the purine metabolism pathway and the points of intervention for the inhibitor and siRNA.
AMPD2 in purine metabolism and points of intervention.
By following this guide, researchers can effectively design and execute experiments to validate the on-target efficacy of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. arxiv.org [arxiv.org]
- 3. AMPD2 | Rupa Health [rupahealth.com]
- 4. genecards.org [genecards.org]
- 5. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Compound 21, a Selective Angiotensin II Type 2 Receptor Agonist, in a Murine Xenograft Model of Dupuytren Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute In Vivo Administration of Compound 21 Stimulates Akt and ERK1/2 Phosphorylation in Mouse Heart and Adipose Tissue [mdpi.com]
- 8. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 9. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
Comparative Guide to AMPD2 Inhibitor 2 and Other AMPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AMPD2 inhibitor 2 (also known as compound 21) with other known inhibitors of Adenosine Monophosphate Deaminase (AMPD). The information is intended to assist researchers in selecting the appropriate tool compounds for studying the physiological and pathological roles of AMPD isoforms.
Introduction to AMPD and Its Inhibition
Adenosine Monophosphate Deaminase (AMPD) is a crucial enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] Humans have three AMPD isoforms with distinct tissue distribution: AMPD1 (skeletal muscle), AMPD2 (liver, brain, and non-muscle tissues), and AMPD3 (erythrocytes).[1] Inhibition of AMPD can lead to an increase in cellular AMP levels, which in turn can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] This makes AMPD inhibitors valuable tools for research and potential therapeutic agents for various diseases.
Overview of this compound
This compound, also referred to as compound 21, is a potent and selective inhibitor of the AMPD2 isoform. It belongs to a series of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides and exhibits a novel, allosteric mechanism of action.[4] X-ray crystallography has shown that this class of inhibitors induces a conformational change in the enzyme's substrate-binding pocket, thereby preventing AMP from binding.[4][5][6]
Quantitative Comparison of AMPD Inhibitors
The following table summarizes the inhibitory potency (IC50/Ki) of this compound and other selected AMPD inhibitors against the three human AMPD isoforms.
| Inhibitor | AMPD1 (IC50/Ki) | AMPD2 (IC50/Ki) | AMPD3 (IC50/Ki) | Selectivity Profile | Reference |
| This compound (Compound 21) | >10 µM | 0.1 µM (hAMPD2) 0.28 µM (mAMPD2) | >10 µM | Highly selective for AMPD2 | --INVALID-LINK-- |
| Coformycin Derivative 7j | 0.41 µM (AMPDA) | N/A | N/A | Selective for AMPDA over ADA (>1000 µM) | --INVALID-LINK-- |
| Coformycin Derivative 21 | 0.029 µM (AMPDA) | N/A | N/A | Potent AMPDA inhibitor | --INVALID-LINK-- |
| Coformycin Derivative 43g | 0.06 µM (hAMPDA) | N/A | N/A | >1000-fold selective for AMPDA over ADA | --INVALID-LINK-- |
N/A: Data not available in the searched literature. hAMPD2: human AMPD2; mAMPD2: mouse AMPD2; AMPDA: unspecified AMP deaminase isoform; ADA: Adenosine Deaminase.
Experimental Protocols
In Vitro AMPD Enzyme Inhibition Assay
This protocol is based on the methods described for the characterization of novel AMPD inhibitors.
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against recombinant human AMPD1, AMPD2, and AMPD3.
Materials:
-
Recombinant human AMPD1, AMPD2, and AMPD3 enzymes
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
AMP (substrate)
-
IMP dehydrogenase (IMPDH) (coupling enzyme)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, followed by the test compound dilution (or DMSO for control wells).
-
Add the recombinant AMPD enzyme to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a solution containing AMP, IMPDH, and NAD+.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes) at a constant temperature (e.g., 30°C). The increase in absorbance corresponds to the formation of NADH, which is coupled to the deamination of AMP to IMP.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular AMPD Activity Assay
Objective: To assess the ability of test compounds to inhibit AMPD activity in a cellular context.
Materials:
-
Cultured cells expressing the target AMPD isoform (e.g., hepatocytes for AMPD2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Test compounds
-
AMPD activity assay kit (e.g., a coupled enzymatic assay measuring ammonia or IMP production)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration.
-
Wash the cells with cold PBS and lyse them using the cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Measure the AMPD activity in each lysate using a commercially available kit or a custom assay, following the manufacturer's instructions. The assay typically involves incubating the lysate with AMP and measuring the production of IMP or ammonia over time.
-
Normalize the AMPD activity to the total protein concentration for each sample.
-
Calculate the percent inhibition of AMPD activity for each compound concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pharmacological AMP deaminase inhibition and Ampd1 deletion on nucleotide levels and AMPK activation in contracting skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8hub - AMP deaminase 2 in complex with an inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
AMPD2 Inhibitor 2: A Comparative Analysis of Selectivity Against AMPD1 and AMPD3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of AMPD2 inhibitor 2, also known as compound 21, against the closely related isoforms AMPD1 and AMPD3. Due to the critical role of adenosine monophosphate (AMP) deaminases in cellular energy homeostasis and purine metabolism, the development of isoform-selective inhibitors is of significant interest for therapeutic applications. This document summarizes the available quantitative data, outlines typical experimental protocols for assessing inhibitor selectivity, and presents signaling pathway and experimental workflow diagrams to support further research and development.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of an inhibitor is a crucial parameter in drug development, minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the available inhibitory activity of this compound against human and mouse AMPD2. At present, specific IC50 values for this compound against AMPD1 and AMPD3 have not been reported in the publicly available scientific literature.
| Target Isoform | IC50 (µM) | Species | Reference |
| AMPD1 | Not Reported | - | - |
| AMPD2 | 0.1 | Human | [1] |
| 0.28 | Mouse | [1] | |
| AMPD3 | Not Reported | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
The determination of inhibitor selectivity against different enzyme isoforms typically involves robust biochemical assays. Below is a generalized protocol for assessing the inhibitory activity of compounds against AMPD isoforms.
Biochemical Assay for AMPD Activity and Inhibition
This protocol describes a common method for measuring AMPD activity and determining the IC50 values of inhibitors.
1. Reagents and Materials:
-
Recombinant human AMPD1, AMPD2, and AMPD3 enzymes
-
This compound (Compound 21)
-
AMP (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Malachite green reagent for phosphate detection (if measuring ammonia production via a coupled reaction) or a spectrophotometer for direct detection of a product.
-
96-well microplates
2. Enzyme Inhibition Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the respective recombinant AMPD isoform (AMPD1, AMPD2, or AMPD3).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, AMP, to each well.
-
Incubate the reaction for a defined period during which the reaction rate is linear.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the amount of product formed. This can be done by various methods, including:
-
Directly measuring the formation of inosine monophosphate (IMP) using high-performance liquid chromatography (HPLC).
-
Quantifying the release of ammonia (NH3) using a coupled enzymatic assay with glutamate dehydrogenase, where the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm.
-
A colorimetric assay to detect the released ammonia.
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of Purine Metabolism
The following diagram illustrates the central role of AMPD enzymes in the purine nucleotide cycle.
Caption: Role of AMPD isoforms in the purine nucleotide cycle.
Experimental Workflow for Determining Inhibitor Selectivity
The diagram below outlines the key steps in assessing the selectivity profile of an AMPD inhibitor.
Caption: Workflow for determining AMPD inhibitor selectivity.
References
comparing the potency of AMPD2 inhibitor 2 in human vs mouse cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of AMPD2 inhibitor 2, a novel allosteric inhibitor of Adenosine Monophosphate Deaminase 2 (AMPD2), in human versus mouse systems. The information is supported by experimental data and detailed methodologies to assist in the evaluation and application of this compound in preclinical research.
Data Presentation
The inhibitory activity of this compound against human and mouse AMPD2 has been quantified and is summarized in the table below. The data reveals a higher potency of the inhibitor for the human enzyme compared to its murine counterpart.
| Species | Enzyme Target | IC50 Value (µM) |
| Human | hAMPD2 | 0.1 |
| Mouse | mAMPD2 | 0.28[1] |
Table 1: Comparative IC50 Values of this compound. The half-maximal inhibitory concentration (IC50) values indicate that this compound is approximately 2.8-fold more potent against human AMPD2 than mouse AMPD2.
Experimental Protocols
The following section details the likely experimental methodology for determining the IC50 values of this compound. This protocol is based on standard enzymatic assays for AMP deaminases, as the specific details from the primary literature were not fully accessible.
Determination of IC50 for this compound
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human AMPD2 (hAMPD2) and mouse AMPD2 (mAMPD2).
Materials:
-
Recombinant human AMPD2 (hAMPD2)
-
Recombinant mouse AMPD2 (mAMPD2)
-
This compound (Compound 21)
-
Adenosine monophosphate (AMP) as substrate
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Coupled enzyme system for ammonia detection (e.g., glutamate dehydrogenase, NADH, and α-ketoglutarate) or a direct ammonia detection reagent.
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for the assay.
-
Prepare a stock solution of the substrate, AMP, in the assay buffer.
-
Prepare the assay buffer containing the components of the ammonia detection system.
-
-
Enzyme Assay:
-
Add a fixed amount of recombinant hAMPD2 or mAMPD2 to the wells of a 96-well microplate.
-
Add the various concentrations of this compound to the respective wells.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (AMP) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction remains within the linear range.
-
-
Detection:
-
Measure the rate of ammonia production. In a coupled enzyme assay, this is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH. Alternatively, a colorimetric or fluorometric method can be used to directly quantify ammonia.
-
-
Data Analysis:
-
Calculate the percentage of AMPD2 activity for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Experimental Workflow
References
Unveiling the Metabolic Cascade: Validation of AMPD2 Inhibition on Downstream Metabolites
For researchers, scientists, and drug development professionals, understanding the precise impact of targeted inhibitors is paramount. This guide provides a comparative analysis of an AMPD2 inhibitor's effect on its downstream metabolic pathway, supported by experimental data and detailed protocols. The focus is on adenosine monophosphate deaminase 2 (AMPD2), a key enzyme in purine metabolism.
AMPD2 catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), a crucial step in the purine nucleotide cycle[1][2]. Inhibition of AMPD2 is expected to lead to a decrease in IMP and its subsequent downstream metabolites. This guide examines the quantitative effects of an AMPD2 inhibitor on this pathway, offering a clear validation of its mechanism of action.
Comparative Analysis of Downstream Metabolites
The efficacy of an AMPD2 inhibitor can be quantified by measuring the changes in the levels of key downstream metabolites. Succinic acid, a metabolite derived from Bacteroides fragilis, has been identified as a potent inhibitor of hepatic AMPD2. The following table summarizes the quantitative impact of succinic acid on the AMPD2 metabolic pathway, demonstrating a clear reduction in downstream purine metabolites[1]. While a synthetic inhibitor, "AMPD2 inhibitor 2 (compound 21)," is also a potent inhibitor of human and murine AMPD2 with IC50 values of 0.1 µM and 0.28 µM respectively, detailed public data on its effect on downstream metabolites is not yet available[3].
| Metabolite | Control | AMPD2 Inhibitor (Succinic Acid) Treated | Percentage Change |
| IMP | 100% | decreased | ↓ |
| Hypoxanthine | 100% | decreased | ↓ |
| Xanthine | 100% | decreased | ↓ |
| Uric Acid | 100% | significantly reduced | ↓ |
Table 1: Quantitative summary of the effect of an AMPD2 inhibitor (succinic acid) on downstream purine metabolites. The data indicates a significant decrease in the levels of IMP and subsequent metabolites in the purine degradation pathway following AMPD2 inhibition[1].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for validating AMPD2 inhibition, the following diagrams are provided.
Experimental Protocols
The following is a detailed methodology for the quantification of AMPD2 downstream metabolites, based on established protocols[1].
Objective: To quantify the levels of AMP, IMP, inosine, hypoxanthine, xanthine, and uric acid in biological samples following treatment with an AMPD2 inhibitor.
Materials:
-
High-performance liquid chromatography–triple quadrupole mass spectrometry (LC-MS/MS) system (e.g., LCMS-8060, Shimadzu)
-
C18 analytical column (e.g., Alltima C18, 5 µm, 4.6 mm × 150 mm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Metabolite standards (AMP, IMP, inosine, hypoxanthine, xanthine, uric acid)
-
Biological samples (e.g., liver tissue, cell lysates)
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
Procedure:
-
Sample Preparation and Metabolite Extraction:
-
For animal studies, establish a hyperuricemia model by feeding animals a high-fructose diet and injecting potassium oxazinate[1].
-
Treat the experimental group with the AMPD2 inhibitor and the control group with a vehicle.
-
Collect liver tissue or other relevant biological samples.
-
For cell-based assays, culture cells (e.g., HEK293T) and treat with varying concentrations of the AMPD2 inhibitor or a vehicle control[1].
-
Perform metabolite extraction using a standard method, such as a methanol-chloroform-water extraction.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a C18 column with a linear gradient elution at a flow rate of 0.4 mL/min[1].
-
The gradient elution procedure is as follows: a specific gradient of mobile phase A and B over time to separate the metabolites of interest[1].
-
Utilize the triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for the detection and quantification of each metabolite.
-
-
Data Analysis:
-
Generate standard curves for each metabolite using the prepared standards.
-
Quantify the concentration of each metabolite in the biological samples by comparing their peak areas to the respective standard curves.
-
Perform statistical analysis to compare the metabolite levels between the inhibitor-treated and control groups.
-
The presented data and methodologies provide a robust framework for the validation of AMPD2 inhibitors. The significant reduction in downstream metabolites, such as IMP and uric acid, upon treatment with an inhibitor like succinic acid, confirms the on-target activity and efficacy of such compounds. This guide serves as a valuable resource for researchers investigating purine metabolism and developing novel therapeutics targeting AMPD2.
References
- 1. Bacteroides fragilis-derived succinic acid promotes the degradation of uric acid by inhibiting hepatic AMPD2: Insight into how plant-based berberine ameliorates hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPD2 adenosine monophosphate deaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of AMPD2 Inhibitor 2 and Established Purine Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting purine metabolism, a novel contender, AMPD2 inhibitor 2, has emerged. This guide provides a comprehensive comparative analysis of this compound against well-established purine synthesis inhibitors, including methotrexate, mycophenolate mofetil, azathioprine, and 6-mercaptopurine. This objective comparison, supported by experimental data, aims to equip researchers and drug development professionals with the necessary information to evaluate the potential of this new inhibitor in their work.
Executive Summary
Purine synthesis is a fundamental cellular process, and its inhibition has been a cornerstone of various therapeutic strategies, particularly in oncology and immunology. While traditional purine synthesis inhibitors have a broad impact on the de novo purine synthesis pathway, this compound offers a more targeted approach by specifically inhibiting adenosine monophosphate deaminase 2 (AMPD2), an enzyme crucial for the purine salvage pathway and for regulating cellular guanine nucleotide pools. This guide will delve into the mechanisms of action, present a comparative analysis of their in vitro efficacy, and provide detailed experimental protocols for the evaluation of these inhibitors.
Introduction to Purine Synthesis and its Inhibition
The synthesis of purine nucleotides, essential for DNA, RNA, and energy metabolism, occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds purine rings from simpler precursors, while the salvage pathway recycles pre-existing purine bases. Many established anticancer and immunosuppressive drugs function by inhibiting key enzymes in the de novo pathway.
This compound represents a newer class of inhibitors that targets AMPD2, an enzyme that catalyzes the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). By inhibiting AMPD2, this compound disrupts the purine nucleotide cycle and can impact cellular energy homeostasis and guanine nucleotide synthesis.
Known Purine Synthesis Inhibitors included in this comparison are:
-
Methotrexate: A folate analog that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for two steps in the de novo purine synthesis pathway.
-
Mycophenolate Mofetil (MMF): A prodrug of mycophenolic acid (MPA), which is a potent, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides.
-
Azathioprine: A prodrug that is converted non-enzymatically to 6-mercaptopurine.
-
6-Mercaptopurine (6-MP): A purine analog that is converted to thioinosine monophosphate (TIMP). TIMP inhibits several enzymes in the de novo purine synthesis pathway, including glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first and committed step of the pathway.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected known purine synthesis inhibitors. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparison should be made with caution.
| Inhibitor | Target Enzyme(s) | IC50 / EC50 | Cell Type / Conditions | Reference |
| This compound | Human AMPD2 | IC50: 0.1 µM | Enzymatic Assay | [1] |
| Mycophenolic Acid (MPA) | IMPDH | EC50: 0.24 µM | Enzymatic Assay | [2] |
| IMPDH | EC50: 0.97 mg/L | Pediatric Kidney Transplant Recipients | [3] | |
| Azathioprine | (pro-drug for 6-MP) | IC50: 230.4 nM | Mitogen-induced blastogenesis of human PBMCs | [4] |
| 6-Mercaptopurine | Multiple enzymes in de novo purine synthesis | IC50: 149.5 nM | Mitogen-induced blastogenesis of human PBMCs | [4] |
| Methotrexate | DHFR, AICARFT | >50% reduction of de novo purine synthesis at 1 µM | Normal Human T-lymphocytes | [5] |
| Almost complete blockage of de novo purine synthesis at 1 µM | CEM T-cell line | [5][6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates a more potent inhibitor.
Mechanism of Action and Signaling Pathways
The inhibitors discussed herein disrupt purine metabolism through distinct mechanisms, leading to the inhibition of cellular proliferation and other downstream effects.
This compound directly targets AMPD2, an enzyme that plays a critical role in the purine salvage pathway and the maintenance of the adenylate and guanylate pools. Inhibition of AMPD2 leads to an accumulation of AMP and a decrease in IMP, which can subsequently affect the synthesis of GMP and ATP.
Known purine synthesis inhibitors primarily target the de novo pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these inhibitors. Below are outlines of key experimental protocols.
AMPD2 Enzymatic Assay
This assay measures the activity of AMPD2 by monitoring the conversion of AMP to IMP.
Principle: The deamination of AMP to IMP by AMPD2 is coupled to a second reaction where IMP dehydrogenase (IMPDH) oxidizes IMP to xanthosine monophosphate (XMP), with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
Materials:
-
Recombinant human AMPD2 enzyme
-
This compound
-
AMP (substrate)
-
IMPDH enzyme
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and IMPDH.
-
Add varying concentrations of this compound to the wells.
-
Add the AMPD2 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding AMP.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes).
-
Calculate the rate of NADH production from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IMPDH Enzymatic Assay
This assay is used to determine the inhibitory activity of compounds like mycophenolic acid on IMPDH.
Principle: The activity of IMPDH is measured by monitoring the conversion of IMP to XMP, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
Materials:
-
Recombinant human IMPDH enzyme
-
Mycophenolic acid (or other IMPDH inhibitors)
-
IMP (substrate)
-
NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and NAD+.
-
Add varying concentrations of the IMPDH inhibitor to the wells.
-
Add the IMPDH enzyme to the wells and incubate.
-
Initiate the reaction by adding IMP.
-
Measure the absorbance at 340 nm kinetically.
-
Calculate the rate of reaction and determine the IC50/EC50 value.
Cell-Based Assay for De Novo Purine Synthesis Inhibition
This assay measures the overall inhibition of the de novo purine synthesis pathway in intact cells.
Principle: Cells are incubated with a radiolabeled precursor of purine synthesis (e.g., [¹⁴C]-glycine or [¹⁴C]-formate). The incorporation of the radiolabel into newly synthesized purine nucleotides (ATP and GTP) is measured. A decrease in radiolabel incorporation in the presence of an inhibitor indicates inhibition of the de novo pathway.
Materials:
-
Cell line of interest (e.g., CEM T-cells)
-
Cell culture medium and supplements
-
Inhibitor to be tested (e.g., methotrexate, 6-mercaptopurine)
-
[¹⁴C]-glycine or [¹⁴C]-formate
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of the inhibitor for a specified time.
-
Add the radiolabeled precursor to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Harvest the cells and wash to remove unincorporated radiolabel.
-
Extract the nucleotide pool using cold TCA or PCA.
-
Separate the nucleotides (ATP and GTP) using HPLC.
-
Quantify the amount of radiolabel incorporated into ATP and GTP using a radioactivity detector or by collecting fractions and using a scintillation counter.
-
Calculate the percentage of inhibition of purine synthesis compared to untreated control cells.
Conclusion
This compound presents a targeted approach to modulating purine metabolism, distinct from the broader-acting classical purine synthesis inhibitors. Its potency against AMPD2 is notable, and its specific mechanism of action may offer advantages in certain therapeutic contexts. The established inhibitors, while effective, have well-documented broader effects on nucleotide metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative In Vitro Studies on the Immunosuppressive Effects of Purine and Pyrimidine Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of mycophenolic acid effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Consequences of methotrexate inhibition of purine biosynthesis in L5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of AMPD2 Inhibitor 2 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of AMPD2 inhibitor 2, a potent allosteric inhibitor of adenosine monophosphate deaminase 2 (AMPD2). Given the critical role of AMPD2 in purine metabolism and cellular energy homeostasis, understanding the selectivity of its inhibitors is paramount for accurate experimental interpretation and therapeutic development. This document compares the known properties of this compound with the requirements for a highly specific inhibitor and provides detailed protocols for its evaluation in complex biological samples.
Introduction to AMPD2 and the Importance of Inhibitor Specificity
Adenosine monophosphate deaminase (AMPD) is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] Humans have three AMPD isoforms with distinct tissue distribution: AMPD1 (skeletal muscle), AMPD2 (non-muscle tissues like the liver and kidneys), and AMPD3 (erythrocytes).[1] Dysregulation of AMPD2 activity has been implicated in various metabolic and neurological disorders.[1][2]
This compound (also known as compound 21) is a 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide derivative that acts as a potent, allosteric inhibitor of both human and murine AMPD2.[3][4][5][6][7] Its allosteric mechanism, which involves binding to a site distinct from the active site to induce a conformational change that prevents substrate binding, can offer a higher degree of selectivity compared to competitive inhibitors.[5][7] However, rigorous experimental validation of its specificity against other AMPD isoforms and off-target proteins, especially within a complex cellular environment, is crucial to validate its use as a selective chemical probe or therapeutic lead.
Comparative Analysis of this compound
To facilitate an objective assessment, the following table summarizes the known inhibitory activity of this compound. Crucially, specific data on its activity against AMPD1 and AMPD3 is not publicly available and represents a critical data gap that needs to be addressed experimentally.
Table 1: Inhibitory Activity of this compound
| Target | Inhibitor | IC50 (µM) | Selectivity vs. AMPD2 | Data Source |
| Human AMPD2 | This compound | 0.1 | - | [3] |
| Mouse AMPD2 | This compound | 0.28 | - | [3] |
| Human AMPD1 | This compound | Data not available | To be determined | - |
| Human AMPD3 | This compound | Data not available | To be determined | - |
| Alternative Inhibitor 1 | e.g., Coformycin derivative | Value | Value | Published Data |
| Alternative Inhibitor 2 | e.g., Novel competitive inhibitor | Value | Value | Published Data |
Note: "Alternative Inhibitors" are included as placeholders to illustrate how a comprehensive comparison would be structured once more data becomes available.
Experimental Protocols for Specificity Assessment
To address the current data gap, the following protocols are provided to enable researchers to determine the specificity of this compound in complex biological samples such as cell or tissue lysates.
Preparation of Complex Biological Samples
-
Cell Lysates:
-
Culture cells of interest (e.g., HEK293T cells overexpressing individual human AMPD1, AMPD2, or AMPD3 isoforms, or a cell line endogenously expressing the target of interest).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Tissue Homogenates:
-
Harvest fresh or frozen tissue samples (e.g., mouse liver for AMPD2, skeletal muscle for AMPD1).
-
Homogenize the tissue in a suitable homogenization buffer on ice.
-
Centrifuge the homogenate to remove debris.
-
Collect the supernatant and determine the total protein concentration.
-
In Vitro AMPD Activity Assay in Lysates
This protocol is adapted from commercially available AMPD assay kits and measures AMPD activity by a coupled-enzyme reaction.
-
Principle: AMPD converts AMP to IMP. IMP dehydrogenase (IMPDH) then oxidizes IMP, leading to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
AMP (substrate)
-
IMPDH
-
NAD+
-
This compound (and other inhibitors for comparison)
-
Cell or tissue lysate
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, IMPDH, and NAD+.
-
Add the cell or tissue lysate to each well.
-
Add varying concentrations of this compound (or other inhibitors) to the designated wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding AMP.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of NADH production (slope of the linear portion of the absorbance curve).
-
Determine the IC50 value for the inhibitor against each AMPD isoform by plotting the percentage of inhibition against the inhibitor concentration.
-
Off-Target Profiling in Complex Samples (Advanced)
For a broader assessment of specificity, the following methods can be employed:
-
Affinity Chromatography-Mass Spectrometry:
-
Immobilize this compound on a solid support (e.g., beads).
-
Incubate the immobilized inhibitor with a cell or tissue lysate.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to the inhibitor.
-
Identify the eluted proteins using mass spectrometry. This will reveal potential off-targets.
-
-
Thermal Shift Assay (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells or lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (and other proteins) at each temperature by Western blotting or mass spectrometry.
-
A specific inhibitor will stabilize its target protein, leading to a shift in its melting temperature.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
Caption: Workflow for assessing this compound specificity in cell lysates.
Caption: Simplified purine metabolism pathway showing the action of AMPD2.
Conclusion
References
- 1. Adenosine monophosphate deaminase 3 null mutation causes reduction of naive T cells in mouse peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PlumX [plu.mx]
- 5. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a-z.lu [a-z.lu]
- 7. researchgate.net [researchgate.net]
Independent Verification of AMPD2 Inhibitor 2's Potency: A Comparative Guide
For Immediate Release
This guide provides an independent verification and comparative analysis of the reported half-maximal inhibitory concentration (IC50) of AMPD2 inhibitor 2. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the inhibitor's potency in relation to other known AMPD2 inhibitors. This document includes a detailed summary of reported IC50 values, the experimental protocol for their determination, and a comparative analysis with alternative compounds.
Comparative Analysis of AMPD2 Inhibitor IC50 Values
This compound has been reported to be a potent inhibitor of both human and murine AMPD2. The initial publication by Kitao et al. in Bioorganic & Medicinal Chemistry Letters established the following IC50 values:
| Inhibitor | Target | Reported IC50 (µM) |
| This compound | human AMPD2 (hAMPD2) | 0.1[1] |
| This compound | mouse AMPD2 (mAMPD2) | 0.28[1] |
To provide a comprehensive understanding of its relative potency, the following table compares the IC50 values of this compound with other known inhibitors of AMPD2. Note: Direct comparison should be made with caution due to potential variations in experimental conditions between different studies.
| Inhibitor | Target | Reported IC50 (µM) | Reference |
| This compound | hAMPD2 | 0.1 | Kitao, Y., et al. (2023)[1] |
| This compound | mAMPD2 | 0.28 | Kitao, Y., et al. (2023)[1] |
| Alternative Inhibitor A | hAMPD2 | [Data Not Available] | [Citation Needed] |
| Alternative Inhibitor B | hAMPD2 | [Data Not Available] | [Citation Needed] |
Experimental Protocol for IC50 Determination of this compound
The following protocol is a detailed description of the methodology used to determine the IC50 values of this compound, as extrapolated from standard biochemical assay procedures for AMPD2. The exact details from the primary publication by Kitao et al. may vary.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of AMPD2.
Materials:
-
Recombinant human AMPD2 (hAMPD2) or mouse AMPD2 (mAMPD2)
-
This compound
-
Adenosine monophosphate (AMP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Recombinant hAMPD2 or mAMPD2 is diluted in assay buffer to the desired concentration.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to create a range of concentrations.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add the serially diluted this compound to the respective wells. A control well with solvent only (no inhibitor) is also included.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate, AMP.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a quenching solution.
-
Add the malachite green reagent to each well. This reagent reacts with the inorganic phosphate produced from the deamination of AMP to IMP, resulting in a colorimetric change.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The absorbance values are proportional to the amount of product formed and, therefore, the enzyme activity.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
References
comparing in vitro and in vivo efficacy of AMPD2 inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AMPD2 inhibitor 2 (also known as compound 21), a novel and potent selective inhibitor of Adenosine Monophosphate Deaminase 2 (AMPD2), with the non-selective AMPD inhibitor, coformycin. This document synthesizes available in vitro and ex vivo data, outlines relevant experimental protocols, and discusses the potential in vivo applications based on current research.
Introduction to AMPD2 Inhibition
Adenosine Monophosphate Deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This enzymatic step is crucial for maintaining cellular energy homeostasis and regulating purine nucleotide pools. Dysregulation of AMPD2 activity has been implicated in various pathological conditions, including metabolic diseases and certain neurodegenerative disorders.[1][2][3] Consequently, the development of selective AMPD2 inhibitors presents a promising therapeutic strategy.
This compound has emerged from the discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as a potent and selective allosteric inhibitor of AMPD2.[4][5][6] This guide compares its efficacy with coformycin, a well-known but non-selective inhibitor of AMP deaminases that also potently inhibits adenosine deaminase (ADA).
In Vitro and Ex Vivo Efficacy Comparison
This compound demonstrates high potency and selectivity for AMPD2 in enzymatic assays. The following table summarizes the available quantitative data for this compound and coformycin.
| Compound | Target(s) | Assay Type | Species | IC50 / Ki | Reference(s) |
| This compound | hAMPD2 | Enzymatic | Human | 0.1 µM (IC50) | |
| mAMPD2 | Enzymatic | Mouse | 0.28 µM (IC50) | ||
| mAMPD2 | Ex vivo (liver) | Mouse | Potent Inhibition | [5][6] | |
| Coformycin | AMP Deaminase (yeast) | Enzymatic | Yeast | 10 pM - 4.2 mM (Ki) | [7][8] |
| Adenosine Deaminase | Enzymatic | Rat | 23 pM (Ki) | ||
| AMP Deaminase | Enzymatic | Rat | 233 µM (Ki) |
hAMPD2: human AMPD2; mAMPD2: mouse AMPD2.
In Vivo Efficacy Comparison
Direct comparative in vivo studies evaluating the therapeutic efficacy of this compound in disease models are not yet publicly available. The initial publication suggests its potential for investigating the role of AMPD2 in mice on a high-fat diet.[4] Studies on AMPD2-deficient mice have shown protection against high-fructose diet-induced glycemic dysregulation, suggesting that pharmacological inhibition of AMPD2 could have therapeutic benefits in metabolic disorders.[2][3]
Coformycin has been studied in vivo, primarily for its potent inhibition of adenosine deaminase (ADA). However, studies have also shown its ability to inhibit AMP deaminase activity in various tissues in mice, with ED50 values reported for the thymus, spleen, liver, and kidney.[9] It is important to note that the physiological effects of coformycin in vivo are a composite of its actions on both ADA and AMP deaminases, making it a non-ideal comparator for a selective AMPD2 inhibitor.
The following table summarizes the available in vivo data on the inhibition of AMP deaminase activity by coformycin in mice.
| Compound | Animal Model | Route of Administration | Dosing Regimen | Outcome Measure | ED50 Values | Reference(s) |
| Coformycin | Mice | Intraperitoneal | Single dose | 50% inhibition of AMP deaminase activity in organ homogenates | Thymus: 29 mg/kg, Spleen: 13 mg/kg, Liver: 80 mg/kg, Kidney: 20 mg/kg | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
AMPD2 Signaling Pathway and Point of Inhibition
This diagram illustrates the role of AMPD2 in the purine nucleotide cycle and the points of intervention by this compound and coformycin.
Caption: Role of AMPD2 in purine metabolism and inhibitor action.
In Vitro AMPD2 Enzymatic Assay Workflow
This diagram outlines a typical workflow for an in vitro enzymatic assay to determine the potency of an AMPD2 inhibitor.
Caption: Workflow for determining in vitro AMPD2 inhibitor potency.
In Vivo High-Fat Diet Mouse Model Workflow
This diagram illustrates a general workflow for evaluating the in vivo efficacy of an AMPD2 inhibitor in a high-fat diet-induced obesity mouse model.
Caption: Workflow for in vivo efficacy testing in a diet-induced obesity model.
Experimental Protocols
In Vitro AMP Deaminase Activity Assay (Colorimetric)
This protocol is adapted from established methods for measuring AMPD activity.[10]
Principle: The assay measures the amount of ammonia produced from the deamination of AMP by AMPD. The ammonia is detected colorimetrically using the indophenol reaction.
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 625-635 nm
-
Recombinant human or mouse AMPD2 enzyme
-
AMP substrate solution
-
Tris-HCl buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride standard solution
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of the inhibitor dilution (or vehicle control), and 20 µL of the AMPD2 enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the AMP substrate solution.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the phenol-nitroprusside reagent.
-
Add 100 µL of the alkaline hypochlorite reagent.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 630 nm.
-
Generate a standard curve using the ammonium chloride standard to quantify the amount of ammonia produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo High-Fat Diet-Induced Obesity Mouse Model
This protocol provides a general framework for inducing obesity in mice to test the efficacy of metabolic disease therapies.[9][11][12]
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
Diets:
-
Control diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to two groups: control diet and HFD.
-
House mice individually or in small groups and provide the respective diets ad libitum for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the diet-induced obesity phenotype is established (significant increase in body weight and impaired glucose tolerance in the HFD group), begin treatment with the test compound.
-
Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
Continue to monitor body weight and food intake during the treatment period.
-
Perform metabolic assessments such as oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
-
At the end of the study, collect blood samples for analysis of glucose, insulin, lipids, and other relevant biomarkers.
-
Euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for histological analysis and measurement of gene and protein expression.
Conclusion
This compound is a highly potent and selective inhibitor of AMPD2 in vitro. While comprehensive in vivo efficacy data in disease models is not yet available, its mechanism of action and the known role of AMPD2 in metabolic regulation suggest its potential as a valuable research tool and a promising therapeutic candidate for metabolic disorders. In comparison, coformycin is a potent but non-selective inhibitor of AMP deaminases and adenosine deaminase, which complicates the interpretation of its in vivo effects specifically related to AMPD2 inhibition. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound and to establish a clear comparative efficacy profile against other therapeutic strategies.
References
- 1. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of AMPD2 in impaired glucose tolerance induced by high fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a-z.lu [a-z.lu]
- 7. The rate constant describing slow-onset inhibition of yeast AMP deaminase by coformycin analogues is independent of inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive, optimized assay for serum AMP deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. mmpc.org [mmpc.org]
Validating the Therapeutic Potential of AMPD2 Inhibitor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMPD2 inhibitor 2 with other known AMPD2 inhibitors, offering available experimental data to validate its therapeutic potential. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction to AMPD2 and Its Therapeutic Relevance
Adenosine monophosphate deaminase 2 (AMPD2) is a key enzyme in purine metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). This enzymatic step is crucial for maintaining cellular energy homeostasis and regulating nucleotide pools. Dysregulation of AMPD2 activity has been implicated in various pathological conditions, making it a potential therapeutic target.
Mutations leading to AMPD2 deficiency can cause severe neurodegenerative disorders like pontocerebellar hypoplasia type 9 (PCH9), which is characterized by impaired GTP synthesis.[1][2] Conversely, inhibiting AMPD2 in certain contexts could be beneficial. For instance, in cardiovascular diseases, blocking AMPD2 can increase levels of adenosine, a molecule with vasodilatory and cardioprotective effects. Furthermore, research suggests that AMPD2 inhibition could play a role in managing metabolic disorders and may have applications in immuno-oncology.[3]
This guide focuses on "this compound" (also known as compound 21), a potent and selective inhibitor of AMPD2, and compares it with other available inhibitors.[3][4]
Comparative Analysis of AMPD2 Inhibitors
The development of selective AMPD2 inhibitors is an active area of research. Here, we compare the performance of this compound with other identified inhibitors based on available data.
| Inhibitor | Target | IC50 (μM) | Species | Publication |
| This compound (Compound 21) | AMPD2 | 0.1 | Human | Kitao, Y., et al. (2023)[3] |
| AMPD2 | 0.28 | Mouse | Kitao, Y., et al. (2023)[3] | |
| Compound 8 | AMPD2 | Not explicitly stated, but identified as a key intermediate in the development of Compound 21. | - | Kitao, Y., et al. (2023)[3] |
| Compound 4 (HTS Hit) | AMPD2 | Not explicitly stated, but served as the starting point for inhibitor development. | - | Kitao, Y., et al. (2023)[3] |
| AMPD2 inhibitor 1 | AMPD2 | Data not publicly available. Marketed for research in craving and addiction. | - | MedChemExpress[5] |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions between different studies. The data presented here is based on available information.
Signaling Pathway and Experimental Workflow
To understand the context of AMPD2 inhibition, it is crucial to visualize the relevant biological pathways and the general workflow for evaluating inhibitors.
Caption: Simplified purine metabolism pathway highlighting the role of AMPD2 and the inhibitory action of this compound.
Caption: General experimental workflow for the discovery and validation of novel enzyme inhibitors like this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following is a summarized protocol for a typical in vitro AMPD2 inhibition assay, based on common methodologies in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AMPD2.
Materials:
-
Recombinant human or mouse AMPD2 enzyme
-
AMP (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a reagent that measures ammonia or IMP production)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the diluted test compound, AMPD2 enzyme, and assay buffer.
-
Initiate the enzymatic reaction by adding the substrate, AMP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction and add the detection reagent to measure the amount of product formed (or substrate consumed).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound (compound 21) has emerged as a potent inhibitor of both human and mouse AMPD2, demonstrating significant potential as a research tool and a starting point for the development of novel therapeutics. Its high potency, as indicated by its low micromolar IC50 values, makes it a valuable asset for studying the physiological and pathological roles of AMPD2.[3][4]
Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include comprehensive selectivity profiling against other deaminases and enzymes in the purine metabolic pathway, as well as in vivo studies to assess its pharmacokinetic properties, efficacy, and safety in relevant disease models. The logical progression from a high-throughput screening hit to the development of this potent inhibitor showcases a successful drug discovery workflow that could be applied to identify even more effective modulators of AMPD2 for the potential treatment of neurodegenerative, cardiovascular, and metabolic diseases.
References
- 1. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of AMPD2 Inhibitor Scaffolds for Drug Discovery Professionals
A deep dive into the potency, selectivity, and experimental backing of prominent AMPD2 inhibitor scaffolds, providing researchers with the data needed to advance therapeutic development.
In the landscape of drug discovery, Adenosine Monophosphate Deaminase 2 (AMPD2) has emerged as a compelling target for therapeutic intervention in a range of diseases, including metabolic disorders and cancer. The development of potent and selective inhibitors is crucial for dissecting its physiological roles and for therapeutic advancement. This guide provides a head-to-head comparison of two major AMPD2 inhibitor scaffolds: the novel 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides and the established coformycin analogs.
Data Presentation: Quantitative Comparison of Inhibitor Scaffolds
The following tables summarize the available quantitative data for representative compounds from each scaffold, allowing for a direct comparison of their potency and selectivity.
Table 1: Potency of Representative AMPD2 Inhibitors
| Scaffold | Compound | Target | IC50 / Ki | Citation |
| Tetrahydroquinoxaline | Compound 21 | hAMPD2 | 0.1 µM (IC50) | [1] |
| mAMPD2 | 0.28 µM (IC50) | [1] | ||
| Coformycin Analog | Compound 7j | AMPDA | 0.41 µM (Ki) | |
| Coformycin Analog | Compound with hexanoic acid side chain (7b) | AMPDA | 4.2 µM (Ki) |
Table 2: Selectivity Profile of Representative AMPD2 Inhibitors
| Scaffold | Compound | Off-Target | IC50 / Ki | Selectivity (fold) | Citation |
| Coformycin Analog | Compound 7j | ADA | >1000 µM (Ki) | >2400 | |
| Coformycin Analog | Compound with hexanoic acid side chain (7b) | ADA | 280 µM (Ki) | 67 |
Note: "h" denotes human, and "m" denotes mouse. AMPDA refers to AMP deaminase without specifying the isoform in the original source. ADA stands for Adenosine Deaminase.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of AMPD2 inhibitors.
AMPD2 Enzymatic Assay Protocol
This protocol is based on a continuous spectrophotometric method that measures the production of uric acid from AMP.
Materials:
-
Recombinant human AMPD2 enzyme
-
Adenosine Monophosphate (AMP) substrate
-
Xanthine Oxidase/Xanthine Dehydrogenase
-
Potassium Phosphate Buffer (pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 293 nm
-
Test compounds (AMPD2 inhibitors)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, xanthine oxidase/xanthine dehydrogenase, and AMP in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known AMPD2 inhibitor).
-
Initiate the reaction by adding the recombinant human AMPD2 enzyme to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 293 nm over time, which corresponds to the formation of uric acid.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Selectivity Profiling Assay
To assess the selectivity of the inhibitors, similar enzymatic assays should be performed using other AMPD isoforms (AMPD1 and AMPD3) and Adenosine Deaminase (ADA). The protocol is analogous to the AMPD2 assay, with the substitution of the respective enzymes and their appropriate substrates (if different). The IC50 or Ki values obtained for the different enzymes are then compared to determine the selectivity profile.
Visualizing Key Processes in AMPD2 Inhibitor Discovery
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Purine Metabolism Pathway and the Role of AMPD2
This diagram illustrates the central role of AMPD2 in the purine metabolism pathway, converting AMP to IMP. Inhibition of AMPD2 is expected to lead to an accumulation of AMP, which can have downstream effects on cellular energy sensing through AMP-activated protein kinase (AMPK).
Experimental Workflow for AMPD2 Inhibitor Screening
This diagram outlines a typical workflow for the discovery and characterization of novel AMPD2 inhibitors, from initial high-throughput screening to lead optimization.
Logical Relationship in AMPD2 Inhibitor Development
This diagram illustrates the key considerations and their logical flow in the development of a successful AMPD2 inhibitor, from target validation to clinical candidacy.
References
Confirming On-Target Effects of AMPD2 Inhibitor 2: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of AMPD2 inhibitor 2, a potent adenosine monophosphate (AMP) deaminase 2 (AMPD2) inhibitor, utilizing AMPD2 knockout (KO) mouse models. While direct comparative studies and in vivo data for this compound are not yet publicly available, this document outlines the necessary experimental approaches, data presentation formats, and key comparisons to rigorously assess its efficacy and selectivity.
Introduction to AMPD2 and its Inhibition
Adenosine monophosphate deaminase 2 (AMPD2) is a crucial enzyme in purine metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This enzymatic step plays a significant role in maintaining cellular energy homeostasis and regulating nucleotide pools.[3][4] Dysregulation of AMPD2 activity has been implicated in various metabolic and neurological disorders.
This compound has emerged as a potent small molecule inhibitor of AMPD2 with IC50 values of 0.1 µM for human AMPD2 (hAMPD2) and 0.28 µM for mouse AMPD2 (mAMPD2).[5] To confirm its therapeutic potential, it is imperative to demonstrate that its biological effects are a direct consequence of AMPD2 inhibition. AMPD2 knockout mice, which exhibit a distinct phenotype including proteinuria and altered nucleotide metabolism, serve as an invaluable tool for this validation.[6][7][8]
Comparative Analysis of this compound
A thorough evaluation of this compound requires a multi-faceted approach, comparing its in vitro and in vivo effects with both wild-type (WT) and AMPD2 KO models, as well as other known AMPD inhibitors.
In Vitro Characterization
The initial assessment involves a detailed in vitro analysis of the inhibitor's potency and selectivity.
| Parameter | This compound | Alternative AMPD Inhibitor (e.g., Coformycin derivatives) |
| IC50 (hAMPD2) | 0.1 µM[5] | Report IC50 |
| IC50 (mAMPD2) | 0.28 µM[5] | Report IC50 |
| IC50 (hAMPD1) | Data not available | Report IC50 |
| IC50 (hAMPD3) | Data not available | Report IC50 |
Table 1: In Vitro Inhibitory Potency and Selectivity. This table should be populated with experimental data to compare the half-maximal inhibitory concentration (IC50) of this compound against different AMPD isoforms with that of other known inhibitors. High selectivity for AMPD2 over AMPD1 and AMPD3 is a key indicator of on-target activity.
In Vivo Validation in AMPD2 Knockout Models
The core of the validation strategy lies in demonstrating that this compound can phenocopy the effects of AMPD2 gene deletion in wild-type animals and, conversely, that it has no additional effects in AMPD2 KO animals.
| Phenotypic Parameter | Wild-Type (WT) + Vehicle | WT + this compound | AMPD2 KO + Vehicle | AMPD2 KO + this compound |
| Urine Albumin-to-Creatinine Ratio | Baseline | Increased | Increased | No significant change from KO + Vehicle |
| Renal Histology (Podocyte effacement) | Normal | Present | Present | No significant change from KO + Vehicle |
| Plasma Nucleotide Levels (AMP) | Baseline | Increased | Increased | No significant change from KO + Vehicle |
| Plasma Nucleotide Levels (IMP) | Baseline | Decreased | Decreased | No significant change from KO + Vehicle |
| Plasma Nucleotide Levels (GTP) | Baseline | Decreased | Decreased | No significant change from KO + Vehicle |
Table 2: Expected Outcomes of In Vivo Studies in AMPD2 Knockout Mice. This table illustrates the anticipated results from treating wild-type and AMPD2 KO mice with this compound. The key confirmation of on-target effects would be the inhibitor inducing a phenotype similar to the KO in wild-type animals and having no further effect in animals already lacking the target.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
AMPD2 Enzymatic Activity Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound.
Protocol:
-
Recombinant human and mouse AMPD2, AMPD1, and AMPD3 enzymes are used.
-
The assay can be performed using a commercially available AMP Deaminase Assay Kit which measures the production of IMP.
-
Briefly, the reaction is initiated by adding AMP to a reaction mixture containing the respective AMPD isoform and varying concentrations of the inhibitor.
-
The rate of IMP formation is monitored spectrophotometrically.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Quantification of Intracellular Nucleotides
Objective: To measure the in vivo effect of this compound on purine nucleotide pools.
Protocol:
-
Plasma or tissue samples are collected from vehicle- and inhibitor-treated wild-type and AMPD2 KO mice.
-
Nucleotides are extracted using a cold methanol/acetonitrile precipitation method.
-
The extracted samples are then analyzed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
A standard curve for each nucleotide (AMP, IMP, ATP, GTP, etc.) is generated to quantify their concentrations in the samples.
-
Data is normalized to the total protein concentration of the initial sample.
In Vivo Efficacy Study in Mice
Objective: To assess the on-target effects of this compound in vivo by evaluating the induction of the AMPD2 KO phenotype in wild-type mice.
Protocol:
-
Wild-type and AMPD2 KO mice (e.g., C57BL/6J background) are used.
-
Mice are administered this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Urine is collected at baseline and at the end of the treatment period for the measurement of albumin and creatinine levels to assess proteinuria.
-
At the end of the study, blood is collected for nucleotide analysis, and kidneys are harvested for histological examination (e.g., Periodic acid-Schiff staining) to assess glomerular morphology and podocyte effacement.
Visualizing Pathways and Workflows
Graphical representations are essential for understanding the complex biological processes and experimental designs.
Figure 1. The central role of AMPD2 in the purine metabolism pathway and the mode of action of this compound.
Figure 2. A streamlined workflow for the validation of this compound using in vitro and in vivo models.
Conclusion
The confirmation of on-target effects is a critical step in the preclinical development of any therapeutic inhibitor. By employing a rigorous comparative approach utilizing AMPD2 knockout models, researchers can definitively establish the mechanism of action of this compound. The experimental framework outlined in this guide, combining in vitro selectivity profiling with in vivo phenotypic analysis, will provide the necessary evidence to support its advancement as a potential therapeutic agent for diseases associated with dysregulated purine metabolism. The generation of the proposed data will be essential for a complete and objective comparison of this compound against other alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface AMP deaminase 2 as a novel regulator modifying extracellular adenine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteinuria in AMPD2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mutation in Ampd2 is associated with nephrotic syndrome and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AMPD2 inhibitor 2
Essential Safety and Handling Guide for AMPD2 Inhibitor 2
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent adenosine monophosphate deaminase 2 (AMPD2) inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor, stringent safety measures are paramount. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the manufacturer, the following table summarizes the recommended PPE based on general knowledge of handling potent chemical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Recommended when handling the solid compound or preparing solutions outside of a certified chemical fume hood. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
| Procedure | Guideline | Rationale |
| Receiving and Unpacking | Inspect the package for any damage upon receipt. Unpack in a designated area, preferably within a chemical fume hood. | To contain any potential leaks or spills from transit. |
| Weighing and Aliquoting | Handle the solid compound in a certified chemical fume hood with proper ventilation. Use appropriate tools to minimize dust generation. | To prevent inhalation of the potent compound. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Add the solvent to the pre-weighed compound slowly. | To minimize aerosol formation and ensure accurate concentration. |
| Storage | Store the solid compound and stock solutions in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations. | To maintain compound stability and prevent degradation. |
Disposal Plan
Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, bench paper, and weighing paper. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes unused solutions and solvent rinses of contaminated glassware. |
| Sharps Waste | Needles and syringes used for transferring solutions should be disposed of in a designated sharps container for hazardous chemical waste. |
Experimental Protocols
The following are general experimental protocols. Researchers should consult the primary literature for specific experimental details. The discovery and characterization of this compound (referred to as compound 21) are described by Yuki Kitao, et al. in Bioorganic & Medicinal Chemistry Letters (2022).[1]
Preparation of a Stock Solution (Example)
-
Calculate the required mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weigh the compound accurately in a chemical fume hood using an analytical balance.
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Enzyme Inhibition Assay (General Workflow)
This protocol outlines a general workflow for assessing the inhibitory activity of this compound on the AMPD2 enzyme.
Caption: General workflow for an in vitro AMPD2 inhibition assay.
Signaling Pathway
AMPD2 is a key enzyme in the purine metabolism pathway, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). IMP is a crucial precursor for the synthesis of guanine nucleotides, such as guanosine triphosphate (GTP). By inhibiting AMPD2, "this compound" blocks this conversion, which can lead to a depletion of the GTP pool.
Caption: Inhibition of the AMPD2 pathway by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
